2-(3-Chloropyridin-2-yl)acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODCUAKINBTVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592435 | |
| Record name | (3-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-52-0 | |
| Record name | 3-Chloro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0) is publicly available. The information presented herein is a compilation of data from supplier databases, predicted properties, and extrapolated methodologies from the synthesis and analysis of structurally related compounds. All experimental protocols and spectral interpretations are provided as scientifically informed projections and should be adapted and verified in a laboratory setting.
Core Properties and Data
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive nitrile group and a chlorinated pyridine ring, making it a versatile building block for the synthesis of more complex heterocyclic systems.
Chemical and Physical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 185315-52-0 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 254.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
| XlogP | 1.2 | [2] |
| Monoisotopic Mass | 152.01413 Da | [2] |
Spectral Data (Predicted)
Predicted ¹H-NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | dd | 1H | H6 (Pyridine) |
| ~7.80 | dd | 1H | H4 (Pyridine) |
| ~7.40 | dd | 1H | H5 (Pyridine) |
| ~4.00 | s | 2H | CH₂ (Methylene) |
Predicted ¹³C-NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 (Pyridine) |
| ~148 | C6 (Pyridine) |
| ~139 | C4 (Pyridine) |
| ~130 | C3 (Pyridine) |
| ~124 | C5 (Pyridine) |
| ~117 | CN (Nitrile) |
| ~25 | CH₂ (Methylene) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 152/154 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 117 | [M - Cl]⁺ |
| 125 | [M - HCN]⁺ |
| 90 | [M - Cl - HCN]⁺ |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar pyridylacetonitrile derivatives and requires optimization.
Proposed Synthesis of this compound
This proposed synthesis involves the nucleophilic substitution of a suitable starting material, such as 2,3-dichloropyridine, with a cyanide source.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials and Reagents:
-
2,3-Dichloropyridine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the 2,3-dichloropyridine. To this solution, carefully add sodium cyanide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Applications in Drug Discovery and Development
While there is no direct evidence of this compound being used in specific drug discovery pipelines, its structural motifs are prevalent in medicinal chemistry. Pyridine and nitrile groups are common in a wide range of biologically active molecules.
Hypothetical Role as a Kinase Inhibitor Intermediate
The aminopyridine scaffold, which can be synthesized from pyridylacetonitriles, is a key component of many kinase inhibitors. For instance, it is a core fragment in molecules targeting Janus kinases (JAKs), which are involved in inflammatory and oncogenic signaling pathways. The following diagram illustrates a hypothetical workflow where this compound could serve as a precursor to a library of potential kinase inhibitors.
Figure 2: Hypothetical workflow for kinase inhibitor development.
This workflow begins with the chemical modification of the nitrile group, followed by diversification and coupling to other fragments to generate a library of compounds for screening against a panel of kinases.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the safety profiles of structurally similar compounds, such as other chloropyridines and organic nitriles.
Hazard Statements (Anticipated):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor immediately.
Handling and Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep container tightly closed.
-
Store locked up.
-
Handle under an inert atmosphere.
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
This technical guide provides a summary of the available and inferred information for this compound. All researchers and drug development professionals should exercise caution and perform their own risk assessments before handling this compound. Further experimental work is required to fully characterize its properties and potential applications.
References
Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a primary synthesis mechanism for 2-(3-chloropyridin-2-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The document outlines a plausible and efficient synthetic route, detailing the underlying chemical principles, experimental protocols, and expected outcomes.
Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent reactivity of 2,3-dichloropyridine, a readily available starting material.
In this reaction, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two chlorine substituents. The chlorine atom at the 2-position is significantly more labile than the chlorine at the 3-position. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the C2 position.
The incoming nucleophile, the cyanomethyl anion (⁻CH₂CN), is typically generated in situ from acetonitrile using a strong base. This anion then displaces the chloride at the 2-position of the pyridine ring to yield the desired product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the SNAr pathway.
Reaction Scheme:
A plausible reaction pathway for the synthesis.
Materials and Reagents:
-
2,3-Dichloropyridine
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Generation of the Nucleophile: Anhydrous acetonitrile (1.2 equivalents) is dissolved in anhydrous THF or DMF. To this solution, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the cyanomethyl anion.
-
Nucleophilic Substitution: A solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF or DMF is added dropwise to the suspension of the cyanomethyl anion at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value |
| Starting Material | 2,3-Dichloropyridine |
| Key Reagents | Acetonitrile, Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 65-80% |
| Purity (after chromatography) | >98% |
| Appearance | Off-white to pale yellow solid |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purified product.
A logical workflow for the synthesis process.
This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources. As with all chemical syntheses, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
An In-depth Technical Guide to the Isomers of C7H5ClN2 for Researchers and Drug Development Professionals
An authoritative guide on the chemical structures, properties, synthesis, and biological activities of key C7H5ClN2 isomers, including aminobenzonitriles, benzimidazoles, and indazoles. This document provides a comprehensive resource for scientists engaged in chemical synthesis and drug discovery.
The chemical formula C7H5ClN2 represents a variety of structural isomers, each with unique chemical and biological properties. This technical guide delves into the core characteristics of several prominent isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. The isomers covered in this guide fall into three main classes: aminobenzonitriles, benzimidazoles, and indazoles. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]
Aminobenzonitrile Isomers
Aminobenzonitriles are aromatic compounds containing both an amino and a nitrile functional group attached to a benzene ring, along with a chlorine atom. Their versatile structure makes them valuable building blocks in organic synthesis.
Chemical Structures and Properties
Several positional isomers of chloro-aminobenzonitrile exist, with the location of the substituents on the benzene ring dictating their physical and chemical properties.
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Molecular Weight ( g/mol ) |
| 2-Amino-5-chlorobenzonitrile | H₂NC₆H₃(Cl)CN | 96-99 | 132-135 (at 0.5 mmHg) | 152.58[3][4] |
| 4-Amino-2-chlorobenzonitrile | H₂NC₆H₃(Cl)CN | 108-110 | - | 152.58[5][6] |
| 3-Chloro-4-aminobenzonitrile | C₇H₅ClN₂ | - | - | 152.58[2] |
Table 1: Physicochemical Properties of Selected Aminobenzonitrile Isomers
Synthesis Protocols
1.2.1. Synthesis of 2-Amino-5-chlorobenzonitrile
A common laboratory synthesis of 2-amino-5-chlorobenzonitrile involves a multi-step process starting from anthranilic acid.[1]
-
Step 1: Chlorination of Anthranilic Acid: Anthranilic acid is subjected to ring chlorination using sulfuryl chloride to yield 5-chloroanthranilic acid.[1]
-
Step 2: Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is reacted with thionyl chloride to form the corresponding acid chloride.[1]
-
Step 3: Amination: The acid chloride is then treated with liquor ammonia to produce 2-amino-5-chlorobenzamide.[1]
-
Step 4: Dehydration: Finally, the amide is dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.[1] The crude product is purified by vacuum distillation and recrystallization from aqueous ethanol.[1]
1.2.2. Synthesis of 4-Amino-2-chlorobenzonitrile
One reported method for the preparation of 4-amino-2-chlorobenzonitrile involves the reduction of 2-chloro-4-nitrobenzonitrile.[5]
-
Procedure: To a solution of stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid at 20°C, portions of 2-chloro-4-nitrobenzonitrile are added while maintaining the temperature below 30°C. The reaction mixture is stirred for 2-3 hours. After the reaction, the mixture is made alkaline with a 40% caustic soda solution. The crude product is filtered off, washed with water, and can be recrystallized from an ether/hexane mixture.[5]
Biological Activity and Applications
2-Amino-5-chlorobenzonitrile is a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1] It has also been used in the synthesis of 2,2-dioxide-1H-2,1,3-benzothiadiazine ring systems, which have been investigated as non-nucleoside reverse transcriptase inhibitors.[3][7] 4-Amino-2-chlorobenzonitrile is a key intermediate in the preparation of various pharmaceutical compounds.[6]
Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against BChE.
-
Materials: Recombinant human BChE, 50 mM phosphate-buffered saline (PBS) pH 7.4, test compounds, ethopropazine and physostigmine (positive controls), DTNB, and acetylthiocholine.[8]
-
Procedure:
-
Dispense 4 µL/well of BChE solution (50 mU/mL in PBS) into 1536-well plates.[8]
-
Add 23 nL of test compounds at various concentrations.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Add 4 µL of a colorimetric detection cocktail containing DTNB and acetylthiocholine to each well.[8]
-
Measure the absorbance to determine the enzyme activity.
-
Caption: Synthetic pathway for 2-Amino-5-chlorobenzonitrile.
Benzimidazole Isomers
Benzimidazoles are bicyclic compounds composed of a fusion of benzene and imidazole rings. Chloro-substituted benzimidazoles are of significant interest in medicinal chemistry due to their wide range of biological activities.
Chemical Structure and Properties
| Isomer | Structure | Melting Point (°C) | Molecular Weight ( g/mol ) |
| 5-Chloro-1H-benzimidazole | C₇H₅ClN₂ | 121-123 | 152.58[7] |
Table 2: Physicochemical Properties of 5-Chloro-1H-benzimidazole
Synthesis Protocol
A general and efficient method for the synthesis of benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.
Synthesis of 5-Chloro-1H-benzimidazole Derivatives
-
Procedure: A mixture of the appropriate 4-chloro-o-phenylenediamine and a carboxylic acid (or its ester derivative) is refluxed in 4 M hydrochloric acid. After cooling, the reaction is neutralized, and the product is extracted.[9][10]
Biological Activity and Applications
Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects.[11][12][13]
-
Antimalarial Activity: Derivatives of 5-chlorobenzimidazole have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum. Molecular docking studies suggest that these compounds may act by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS).
-
Anticancer Activity: Certain N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent anticancer activity against various cell lines.[11] Molecular docking studies have suggested that these compounds may target dihydrofolate reductase.[11]
Experimental Protocol: In Vitro Antimalarial Assay
The antiplasmodial activity of compounds can be evaluated using the Rieckmann microtest technique.
-
Procedure: The assay involves determining the 50% inhibitory concentration (IC50) of the compounds on the production of parasitic HRP2 antigens by ELISA. Chloroquine is typically used as a reference drug.
Caption: Inhibition of PfDHFR-TS by 5-chlorobenzimidazole derivatives.
Indazole Isomers
Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. Chloro-substituted indazoles are important scaffolds in medicinal chemistry.
Chemical Structure and Properties
| Isomer | Structure | Molecular Weight ( g/mol ) |
| 6-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 |
Table 3: Physicochemical Properties of 6-Chloro-1H-indazole
Synthesis Protocol
The synthesis of substituted indazoles can be achieved through various methods, often involving cyclization reactions.
Synthesis of 3-Chloro-6-nitro-1H-indazole Derivatives
Derivatives of this class have been synthesized via 1,3-dipolar cycloaddition reactions.[14]
Biological Activity and Applications
Indazole derivatives have shown a wide range of biological activities, including antileishmanial, anticancer, and anti-inflammatory properties.[12][15]
-
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated significant in vitro activity against various Leishmania species.[12][14] Molecular docking studies suggest that these compounds may inhibit trypanothione reductase (TryR), an enzyme essential for the parasite's survival.[14][16]
Experimental Protocol: In Vitro Antileishmanial Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the viability of parasite cells.[17]
-
Procedure:
-
Culture promastigote strains of Leishmania species.[17]
-
Expose the promastigotes to increasing concentrations of the test compounds.[17]
-
Add MTT solution to each well and incubate.
-
Measure the absorbance to determine the reduction of MTT to formazan, which is proportional to the number of viable cells.[17]
-
Calculate the 50% inhibitory concentration (IC50).[16]
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 3. 2-Amino-5-chlorobenzonitrile(5922-60-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-5-chlorobenzonitrile 98 5922-60-1 [sigmaaldrich.com]
- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 6. 4-Amino-2-chlorobenzonitrile 99 20925-27-3 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Spectral Analysis of 2-(3-Chloropyridin-2-yl)acetonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide is intended to provide a comprehensive overview of the ¹H NMR and ¹³C NMR spectral data for the compound 2-(3-Chloropyridin-2-yl)acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique in the field of chemical and pharmaceutical sciences for the structural elucidation and purity assessment of synthetic compounds. A thorough understanding of the NMR spectral characteristics of this compound is essential for its unambiguous identification and for monitoring its chemical transformations in research and drug development settings. However, a comprehensive search of available scientific literature and chemical databases indicates a lack of published experimental ¹H NMR and ¹³C NMR data for this specific molecule.
While specific spectral data for this compound is not currently available in the public domain, this guide will provide predicted spectral information based on established principles of NMR spectroscopy and data from structurally related compounds. It will also outline a generalized experimental protocol for acquiring such data.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the nitrogen atom and the chlorine atom in the pyridine ring, as well as the cyano group, will significantly influence the positions of the proton and carbon signals.
Predicted ¹H NMR Data:
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group.
-
Pyridinyl Protons (H-4, H-5, H-6): These protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be determined by their positions relative to the chloro and cyano-methyl substituents.
-
Methylene Protons (-CH₂CN): The two protons of the methylene group adjacent to the pyridine ring and the cyano group will likely appear as a singlet further downfield than typical alkyl protons, due to the deshielding effects of the aromatic ring and the nitrile group.
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.
-
Pyridinyl Carbons: The five carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C-3) and the carbon atom bonded to the acetonitrile group (C-2) will have their chemical shifts significantly influenced by these substituents.
-
Methylene Carbon (-CH₂CN): This carbon will appear in the aliphatic region, but its chemical shift will be influenced by the adjacent electron-withdrawing cyano group.
-
Nitrile Carbon (-CN): The carbon of the cyano group typically appears in a distinct region of the ¹³C NMR spectrum, generally between 110 and 125 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain definitive ¹H and ¹³C NMR spectra for this compound, the following general experimental protocol can be employed.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
Caption: General workflow for NMR data acquisition.
Data Presentation
Upon successful acquisition of the NMR data, the quantitative information should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Predicted | ||||
| Predicted | ||||
| Predicted | ||||
| Predicted |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| Predicted | |
| Predicted | |
| Predicted | |
| Predicted | |
| Predicted | |
| Predicted |
Conclusion
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(3-Chloropyridin-2-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3-Chloropyridin-2-yl)acetonitrile. Due to the absence of publicly available experimental mass spectra for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry for substituted pyridines, chloroaromatics, and nitriles.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion. The primary fragmentation steps are expected to involve the loss of the chloro substituent, cleavage of the acetonitrile side chain, and subsequent fragmentation of the pyridine ring.
The molecular ion ([M]⁺˙) of this compound, with a monoisotopic mass of approximately 152.01 Da for the ³⁵Cl isotope, is the initial species formed. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak at roughly one-third the intensity of the M peak.
The main fragmentation routes are proposed as follows:
-
Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, leading to the expulsion of a chlorine radical (•Cl). This would generate a fragment ion at m/z 117.
-
Alpha-Cleavage of the Acetonitrile Side Chain: Cleavage of the bond between the pyridine ring and the methylene group of the acetonitrile side chain can result in the loss of a •CH₂CN radical. This would produce a 3-chloropyridinyl cation at m/z 112 (for ³⁵Cl).
-
Loss of Hydrogen Cyanide (HCN) from the Side Chain: Rearrangement and cleavage of the acetonitrile side chain could lead to the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment ion at m/z 125 (for ³⁵Cl).
-
Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring from the initial fragment ions is also likely. For instance, the fragment at m/z 117 could lose HCN, a characteristic fragmentation of pyridine derivatives, to yield a fragment at m/z 90.[1]
Data Presentation
The predicted m/z values and the proposed identities of the major fragment ions are summarized in the table below. The relative intensities are hypothetical and serve to illustrate a plausible mass spectrum.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Proposed Fragmentation Step |
| 152 | 154 | [C₇H₅ClN₂]⁺˙ | Molecular Ion ([M]⁺˙) |
| 117 | - | [C₇H₅N₂]⁺ | [M - •Cl]⁺ |
| 112 | 114 | [C₅H₃ClN]⁺ | [M - •CH₂CN]⁺ |
| 125 | 127 | [C₆H₄ClN]⁺˙ | [M - HCN]⁺˙ |
| 90 | - | [C₅H₄]⁺˙ | [M - •Cl - HCN]⁺˙ |
Mandatory Visualization
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum is provided below.
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source (e.g., a magnetic sector, time-of-flight, or quadrupole mass analyzer).
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 ng/µL.
-
Introduction of the Sample: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe (DIP) or a gas chromatograph (GC) inlet.
-
Direct Insertion Probe: A small aliquot of the sample solution is applied to the probe tip. The solvent is evaporated, and the probe is inserted into the ion source. The probe is then heated to volatilize the analyte.
-
GC Inlet: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.
-
-
Ionization: In the EI source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, stable fragment ions.
-
Mass Analysis: The ions (molecular and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Acquisition: The mass spectrum, a plot of relative ion abundance versus m/z, is recorded and processed by the instrument's data system.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ion peaks. The fragmentation pattern is then interpreted to elucidate the structure of the molecule. The isotopic distribution for chlorine-containing fragments should be examined to confirm their composition.
References
An In-depth Technical Guide to Boiling and Melting Points for Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of a substance's boiling and melting points is a fundamental practice in chemical and pharmaceutical sciences. These physical properties are critical indicators of purity, identity, and stability, playing a pivotal role throughout the drug development lifecycle—from initial synthesis and characterization of active pharmaceutical ingredients (APIs) to quality control of the final drug product.[1][2] This technical guide provides an in-depth exploration of the theoretical principles and practical methodologies for the precise measurement of boiling and melting points, tailored for researchers, scientists, and drug development professionals.
The Theoretical Core: Intermolecular Forces
The temperatures at which a substance melts or boils are dictated by the strength of the intermolecular forces (IMFs) between its molecules.[3][4] Overcoming these forces requires energy in the form of heat. The stronger the IMFs, the more energy is required, resulting in higher melting and boiling points.[4][5][6] The primary types of intermolecular forces, in increasing order of strength, are:
-
London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron distribution. Their strength increases with molecular size and surface area.[3][4]
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent partial positive and negative charges.
-
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[6]
-
Ionic Interactions: The strongest intermolecular forces, found in ionic compounds, resulting from the electrostatic attraction between oppositely charged ions.[7]
The interplay of these forces determines the physical state of a substance at a given temperature and pressure. For instance, a larger molecule will generally have a higher boiling point than a smaller molecule of the same class due to increased London dispersion forces.[4] Similarly, a molecule capable of hydrogen bonding will have a significantly higher boiling point than a nonpolar molecule of similar molecular weight.[6]
The Significance in Drug Development
In the pharmaceutical industry, the melting point is a crucial parameter for:
-
Purity Assessment: A pure crystalline solid will typically have a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, leading to a depression and broadening of the melting point range.[2][8]
-
Compound Identification: The melting point is a characteristic physical property of a pure substance and can be used for its identification by comparison to literature values.[1]
-
Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct melting points, which can significantly impact their solubility, stability, and bioavailability.
-
Quality Control: Routine melting point determination ensures the consistency and quality of raw materials and finished drug products.[1][2]
The boiling point is equally important, especially for liquid compounds or those that are processed in a liquid state, as it provides information about their volatility and thermal stability.
Experimental Protocols for Determination
Several well-established methods are employed for the determination of melting and boiling points, ranging from simple manual techniques to sophisticated automated systems.
Melting Point Determination
1. Capillary Method
The most common technique for melting point determination is the capillary method.[1][9] This involves heating a small, powdered sample in a thin-walled glass capillary tube and observing the temperature at which it melts.[1]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.[1][10]
-
Press the open end of a capillary tube into the powdered sample.[9][11]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[9][10] The packed sample height should be 2-3 mm.[10][11]
-
For hygroscopic or sublimating samples, the open end of the capillary should be sealed.[9]
-
-
Measurement (Manual Apparatus - Thiele Tube):
-
Attach the capillary tube to a thermometer using a rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.
-
The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.
-
Immerse the thermometer and capillary tube in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).[1]
-
Heat the side arm of the Thiele tube gently with a Bunsen burner.[12] The design of the tube promotes convection currents, ensuring uniform heating of the oil.
-
Observe the sample through a magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[11]
-
-
Measurement (Automated Apparatus):
-
Insert the prepared capillary tube into the heating block of the melting point apparatus.[1][10]
-
Set the starting temperature to about 5-10°C below the expected melting point.[9]
-
Set the heating rate. A slower rate (e.g., 1-2°C per minute) near the melting point provides a more accurate reading.
-
The apparatus will automatically detect and record the melting range.[1]
-
2. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is highly sensitive and can be used to determine melting points, glass transitions, and other thermal events.[13][15]
Experimental Protocol:
-
Sample Preparation:
-
Instrument Setup and Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.[13]
-
Set the desired temperature program, including the starting temperature, ending temperature, and heating rate.
-
The instrument heats the sample and reference, and the difference in heat flow is recorded.
-
The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting transition.[16]
-
Boiling Point Determination
1. Thiele Tube Method
A modification of the melting point setup can be used to determine the boiling point of a small amount of liquid.[12][17]
Experimental Protocol:
-
Sample Preparation:
-
Measurement:
-
Attach the test tube to a thermometer, with the sample level with the thermometer bulb.[18]
-
Immerse the assembly in a Thiele tube containing heating oil.[12][18]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[12]
-
When a continuous and rapid stream of bubbles is observed, remove the heat and allow the apparatus to cool.[12][18]
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][18]
-
Data Presentation: Boiling and Melting Points of Reference Standards
For accurate and reproducible measurements, it is essential to calibrate the determination apparatus using certified reference standards.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| Gallium | 29.7646[19][20] | 2400 |
| Benzophenone | 47-49 | 305.4[21] |
| Vanillin | 81-83 | 285 |
| Acetanilide | 113.5-115.5 | 304 |
| Phenacetin | 134.0-136.0 | - |
| Sulfanilamide | 164.5-166.5 | - |
| Caffeine | 235-237.5 | 178 (sublimes) |
Note: The melting point ranges for some compounds are as specified by the United States Pharmacopeia (USP) for reference standards.[22]
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Protocol for Thiele Tube Boiling Point Determination.
Caption: Experimental Workflow for DSC Melting Point Analysis.
The precise determination of boiling and melting points is an indispensable tool in the arsenal of pharmaceutical scientists and researchers. A thorough understanding of the underlying principles of intermolecular forces, coupled with meticulous application of the appropriate experimental protocols, ensures the generation of high-quality, reliable data. This data is fundamental to establishing the identity, purity, and stability of drug substances, thereby underpinning the safety and efficacy of pharmaceutical products. The methodologies and data presented in this guide serve as a comprehensive resource for professionals dedicated to excellence in drug development.
References
- 1. westlab.com [westlab.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]
- 8. promptpraxislabs.com [promptpraxislabs.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 14. news-medical.net [news-medical.net]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. youtube.com [youtube.com]
- 17. timstar.co.uk [timstar.co.uk]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. Gallium - Wikipedia [en.wikipedia.org]
- 21. CAS Common Chemistry [commonchemistry.cas.org]
- 22. thinksrs.com [thinksrs.com]
In-Depth Technical Guide: Solubility of 2-(3-Chloropyridin-2-yl)acetonitrile in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(3-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents is publicly available. This document, therefore, provides a detailed framework for understanding its likely solubility characteristics based on its molecular structure. Furthermore, it outlines a standard experimental protocol for determining solubility and presents a logical workflow for solubility screening, essential for process development, purification, and formulation in a research and drug development setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, with solubility being paramount for reaction kinetics, crystallization, and formulation. This guide provides a foundational understanding of the anticipated solubility of this compound and a practical approach to its experimental determination.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a polar pyridine ring, a chloro substituent, and a nitrile group, a qualitative solubility profile can be predicted. The presence of the nitrogen atom in the pyridine ring and the nitrile group allows for hydrogen bonding with protic solvents. The overall molecule possesses a moderate dipole moment.
-
High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, and in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.
-
Low Expected Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether.
It is crucial to note that these are predictions based on chemical principles. Experimental verification is necessary for any practical application.
Quantitative Solubility Data
As of the date of this guide, a thorough search of available scientific literature and chemical databases did not yield any specific quantitative data for the solubility of this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |
| No data available | ||||
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a standard operating procedure for determining the solubility of a solid compound in an organic solvent.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately weigh and add a specific volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Agitation is recommended to accelerate this process.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the solution.
-
Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).
Visualizations
Experimental Workflow for Solubility Determination
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(3-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile building block, 2-(3-Chloropyridin-2-yl)acetonitrile. This compound is of significant interest in medicinal chemistry and drug discovery due to the synthetic handles offered by its nitrile, active methylene, and chloropyridine functionalities. This document details key transformations of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions, supported by experimental protocols and quantitative data compiled from available literature. Furthermore, this guide presents reaction pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the chemical behavior of this important intermediate.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an acetonitrile group. The electron-withdrawing nature of the pyridine ring and the adjacent chlorine atom significantly influences the reactivity of both the nitrile and the alpha-methylene protons. The nitrile group, with its carbon-nitrogen triple bond, serves as a key functional group for a variety of chemical transformations, making this molecule a valuable precursor in the synthesis of diverse and complex molecular architectures. This guide focuses specifically on the reactions involving the nitrile moiety, providing researchers with a detailed understanding of its synthetic potential.
Core Reactivity of the Nitrile Group
The nitrile group in this compound exhibits a range of characteristic reactions, primarily centered around the electrophilic carbon atom of the C≡N triple bond. These reactions include nucleophilic additions, reductions, and cycloadditions, leading to a variety of functional groups.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group in pyridylacetonitriles can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions.
2.1.1. Partial Hydrolysis to 2-(3-Chloropyridin-2-yl)acetamide
Partial hydrolysis of the nitrile under basic conditions, such as with potassium hydroxide in ethanol, can yield the corresponding amide. This transformation is a valuable step in the synthesis of various biologically active compounds.
Experimental Protocol: Alkaline Hydrolysis of (Pyridyl-2)acetonitrile Derivatives
While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general procedure for the alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles can be adapted[1].
-
Dissolve the (pyridyl-2)acetonitrile derivative in ethanol.
-
Add a solution of potassium hydroxide in ethanol (KOH/EtOH).
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting amide by recrystallization or column chromatography.
2.1.2. Complete Hydrolysis to 2-(3-Chloropyridin-2-yl)acetic acid
More vigorous acidic or basic conditions can lead to the complete hydrolysis of the nitrile to the carboxylic acid.
Reduction of the Nitrile Group to an Amine
The reduction of the nitrile group to a primary amine, 2-(3-chloropyridin-2-yl)ethan-1-amine, is a fundamental transformation that provides a key building block for further derivatization.
2.2.1. Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.
Experimental Protocol: General Procedure for LiAlH₄ Reduction of Nitriles
A general protocol for the reduction of nitriles using LiAlH₄ is as follows:
-
To a stirred suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of the nitrile in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the combined organic filtrates over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the amine by distillation or column chromatography.
2.2.2. Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. A patent for the catalytic hydrogenation of a similar substituted 2-methyl cyanopyridyl derivative suggests the use of Raney catalysts.
Experimental Protocol: Catalytic Hydrogenation of Substituted 2-methyl cyanopyridyl derivatives
The following is a general procedure based on a patented process for a related compound[2]:
-
Charge a hydrogenation reactor with the substituted 2-methyl cyanopyridyl derivative, a suitable solvent (e.g., methanol, ethanol), and a Raney catalyst (e.g., Raney nickel or cobalt).
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to the desired temperature.
-
Maintain the reaction under hydrogen pressure with stirring until the reaction is complete (monitored by HPLC or GC).
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
The amine can be further purified by distillation or by forming a salt.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrolysis | KOH/EtOH, reflux | 2-(3-Chloropyridin-2-yl)acetamide | Not specified | [1] |
| Reduction | LiAlH₄, THF, 0 °C to RT | 2-(3-Chloropyridin-2-yl)ethan-1-amine | Not specified | General Method |
| Reduction | Raney Ni or Co, H₂, Solvent | 2-(3-Chloropyridin-2-yl)ethan-1-amine | Not specified | Adapted from[2] |
Table 1: Summary of Reactions of the Nitrile Group in this compound and Related Compounds
Cycloaddition Reactions
Reactivity of the α-Methylene Group
The methylene group adjacent to the nitrile and the chloropyridine ring is activated and can participate in various carbon-carbon bond-forming reactions. While this guide focuses on the nitrile group, it is important to acknowledge the synthetic utility of this position. Reactions such as the Knoevenagel condensation and Thorpe-Ziegler reaction are plausible transformations.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the partial hydrolysis of this compound.
Caption: Experimental workflow for the reduction of this compound with LiAlH₄.
Caption: Key reaction pathways of the nitrile group in this compound.
Conclusion
This compound is a versatile building block with a highly reactive nitrile group that can be readily transformed into valuable amide and amine functionalities. This guide has provided an overview of these key reactions, including hydrolysis and reduction, supported by generalized experimental protocols. The presented information, including quantitative data and visual workflows, is intended to aid researchers in the strategic design and execution of synthetic routes for the development of novel chemical entities. Further exploration into the cycloaddition reactions of the nitrile group and the reactivity of the adjacent methylene group will undoubtedly unveil even greater synthetic potential for this important intermediate.
References
Electrophilic and nucleophilic sites on 2-(3-Chloropyridin-2-yl)acetonitrile
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(3-Chloropyridin-2-yl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, a versatile heterocyclic building block in medicinal chemistry and drug development. The document elucidates the molecule's reactivity, offering insights into its synthetic transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to support researchers and scientists in leveraging the unique chemical properties of this compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. Its structure incorporates multiple reactive centers, including an active methylene group, a nitrile moiety, and a chlorinated pyridine ring. The interplay of these functional groups imparts a unique reactivity profile, enabling a diverse range of chemical modifications. Understanding the electrophilic and nucleophilic nature of its various atomic sites is crucial for designing synthetic routes and developing novel compounds.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the electronic effects of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the electron density distribution across the molecule.
Molecular Structure
The structural arrangement of this compound highlights the key sites for chemical reactions.
Figure 1: Structure of this compound.
Nucleophilic Sites
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.
-
Active Methylene Group (-CH₂-) : The methylene carbon is positioned between two electron-withdrawing groups: the 3-chloropyridin-2-yl ring and the cyano group. This "active methylene" character facilitates deprotonation by a suitable base to form a stabilized carbanion.[1] This carbanion is a potent nucleophile that can react with various electrophiles.[1][2]
-
Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base.
Electrophilic Sites
Electrophiles are electron-deficient species that accept an electron pair to form a new covalent bond.
-
Nitrile Carbon : The carbon atom of the nitrile group (-C≡N) is electrophilic due to the polarization of the carbon-nitrogen triple bond. It is susceptible to attack by nucleophiles.[1]
-
Carbon Atom Bonded to Chlorine : The carbon atom at the C3 position of the pyridine ring, bonded to the electronegative chlorine atom, is electron-deficient and thus an electrophilic center.
-
Pyridine Ring Carbons : The carbon atoms of the pyridine ring, particularly C4 and C6, are susceptible to nucleophilic attack, a reactivity that can be enhanced by the presence of the electron-withdrawing chlorine atom.[1]
Conceptual Molecular Electrostatic Potential (MEP) Map
An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential.
Figure 2: Conceptual MEP Map of this compound.
Reactivity and Synthetic Transformations
The presence of multiple reactive sites allows for a variety of synthetic transformations.
| Reactive Site | Type of Reaction | Reagents | Product Type |
| Active Methylene (-CH₂-) | Alkylation/Arylation | Base (e.g., NaH, K₂CO₃), Alkyl/Aryl Halide | C-substituted acetonitrile |
| Condensation | Aldehydes/Ketones | α,β-unsaturated nitrile | |
| Coupling Reactions | Diazonium salts | Arylhydrazones[2] | |
| Nitrile (-CN) | Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻ | Carboxylic acid or Amide[1] |
| Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine | |
| Cyclization | Reagents with multiple functional groups | Heterocyclic compounds | |
| Chlorine (-Cl) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Amines, Alkoxides) | Substituted pyridine |
| Pyridine Ring | Dearomatization-Addition | Reducing agent, Cyanomethylating agent | Dihydropyridine derivatives[1] |
Key Reaction Pathways
The formation of a nucleophilic carbanion from the active methylene group allows for the introduction of various substituents.
Figure 3: Alkylation of the active methylene group.
The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.
Figure 4: Hydrolysis pathway of the nitrile group.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[3] |
| Molecular Weight | 152.58 g/mol | PubChem |
| Monoisotopic Mass | 152.01413 Da | PubChem[3] |
| XlogP (predicted) | 1.2 | PubChem[3] |
| pKa (predicted) | -0.43 ± 0.10 | ChemicalBook[4] |
Note: The pKa value is a predicted value and should be used as an estimate.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound and its synthesis. These should be considered as starting points and may require optimization.
General Protocol for α-Alkylation of this compound
This protocol is based on the general reactivity of active methylene compounds.[1][2]
-
Deprotonation : To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30-60 minutes, or until deprotonation is complete (monitoring by TLC may be possible if the anion is colored).
-
Alkylation : The electrophile (e.g., an alkyl halide, 1.1 eq) is added dropwise to the solution of the carbanion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight, or until the reaction is complete as monitored by TLC.
-
Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of (2-Chloropyridin-3-yl)acetonitrile from (1-Oxy-pyridin-3-yl)-acetonitrile
This procedure provides a synthetic route to a closely related isomer and illustrates a common method for introducing a chlorine atom to a pyridine ring.[4]
-
Reaction Setup : In a fume hood, under vigorous stirring, (1-oxy-pyridin-3-yl)acetonitrile (1.0 eq) is slowly added to phosphoryl chloride (a significant excess, acting as both reagent and solvent).
-
Heating : The reaction mixture is heated slowly and cautiously to 80 °C in increments. Caution: Rapid heating may lead to a violent decomposition around 70 °C.
-
Reflux : Once all solids have dissolved, the mixture is heated to reflux and maintained for 3 hours.
-
Quenching : After the reaction is complete, the excess phosphoryl chloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured into cold water or onto crushed ice.
-
Neutralization and Extraction : The aqueous mixture is neutralized to a basic pH with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3x).
-
Purification : The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound possesses a rich and varied reactivity profile characterized by distinct electrophilic and nucleophilic centers. The active methylene group provides a key site for C-C bond formation through its nucleophilic carbanion intermediate. The electrophilic nitrile carbon and the chlorinated pyridine ring offer opportunities for a range of functional group interconversions and substitution reactions. This guide provides a foundational understanding of the molecule's chemical behavior, which is essential for its effective utilization in the synthesis of novel compounds for drug discovery and other applications. Researchers can leverage this information to devise strategic synthetic pathways and explore the full potential of this valuable heterocyclic building block.
References
- 1. 2-(4-chloropyridin-3-yl)acetonitrile | 142892-30-6 | Benchchem [benchchem.com]
- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]
- 4. (2-Chloropyridin-3-yl)acetonitrile CAS#: 101012-32-2 [m.chemicalbook.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Chloropyridin-Acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chloropyridin-acetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these derivatives, with a primary focus on their anticancer and enzyme inhibitory effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development in this promising area.
Quantitative Analysis of Biological Activity
The anticancer activity of chloropyridin-acetonitrile and its close analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Cytotoxic Activity of Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives
| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | HepG2 (Liver Carcinoma) IC50 (µg/mL) |
| 8 | 5.21 | 6.54 | 7.11 |
| 16 | 4.32 | 5.11 | 6.89 |
| Doxorubicin (Reference) | 8.12 | 7.43 | 9.21 |
Data sourced from a study on novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, where compounds 8 and 16 feature a chloropyridine moiety.[1][2]
Key Signaling Pathways in Cancer Targeted by Pyridine Derivatives
Several pyridine-based compounds have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the EGFR and PIM-1 kinase signaling cascades.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that drive cell growth, proliferation, and survival.[3][4][5][6][7] Dysregulation of the EGFR signaling pathway is a common event in many types of cancer, making it a key target for anticancer therapies.
Caption: EGFR Signaling Pathway and Potential Inhibition.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell survival.[8][9][10][11] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. The JAK/STAT pathway is a primary upstream regulator of PIM-1 expression.
Caption: PIM-1 Kinase Signaling Pathway and Potential Inhibition.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the biological activity of chloropyridin-acetonitrile derivatives.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of the cytotoxic effects of test compounds on cancer cell lines.[12][13][14][15]
Objective: To determine the IC50 value of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chloropyridin-acetonitrile derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as EGFR or PIM-1.[3][7][8][11]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR or PIM-1)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for a generic in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
Chloropyridin-acetonitrile derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines. The elucidation of their interactions with key signaling pathways, such as those mediated by EGFR and PIM-1 kinase, provides a rational basis for their further optimization. The detailed experimental protocols included herein offer a practical framework for researchers to systematically evaluate the biological activities of newly synthesized analogs. Future work should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and exploring their efficacy in in vivo models to fully unlock their therapeutic potential.
References
- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile, a key building block in the development of pharmaceuticals and agrochemicals. While the precise moment of its first synthesis is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader advancements in pyridine chemistry. This document outlines the logical synthetic pathways that likely led to its creation, provides detailed experimental protocols for its preparation, and presents key data in a clear, comparative format.
Historical Context and Discovery
The discovery of this compound, identified by its CAS number 185315-52-0, is rooted in the extensive exploration of substituted pyridines throughout the 20th century. The development of classical pyridine syntheses, such as those by Hantzsch and Kröhnke, laid the foundational understanding of the pyridine ring's reactivity.
The most probable pathway to the first synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The synthesis of 2,3-dichloropyridine, a likely starting material, has been well-established through various methods, including the diazotization of 3-amino-2-chloropyridine.
The key step in the formation of the target molecule is the selective reaction of 2,3-dichloropyridine with a cyanide source. In such reactions, the chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 3-position. This regioselectivity is attributed to the electron-withdrawing nature of the ring nitrogen, which preferentially activates the ortho and para positions (in this case, the 2- and 4-positions) towards nucleophilic substitution.
Core Synthetic Pathway
The most logical and historically consistent synthetic route to this compound proceeds via a two-step process starting from 3-aminopyridine.
Logical Synthesis Pathway Diagram
Caption: Logical two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for analogous transformations.
Step 1: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine
This two-part procedure first involves the chlorination of 3-aminopyridine, followed by a Sandmeyer reaction.
Part A: Synthesis of 3-Amino-2-chloropyridine
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: 3-Aminopyridine (1.0 eq) is dissolved in concentrated hydrochloric acid.
-
Chlorination: The solution is cooled to 0-5 °C in an ice bath. A solution of hydrogen peroxide (30%, 1.2 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-2-chloropyridine.
Part B: Synthesis of 2,3-Dichloropyridine (Sandmeyer Reaction)
-
Diazotization: The crude 3-amino-2-chloropyridine (1.0 eq) is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and heated to 60-70 °C. The cold diazonium salt solution is added slowly to the hot copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion and Work-up: After the addition is complete, the mixture is heated for an additional 30 minutes. The reaction mixture is then cooled and extracted with an organic solvent (e.g., dichloromethane). The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by distillation or column chromatography.
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the 2-chloro group with a cyanide ion.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagent Charging: 2,3-Dichloropyridine (1.0 eq) and sodium cyanide (1.1 eq) are added to the flask. Anhydrous dimethyl sulfoxide (DMSO) is added as the solvent.
-
Reaction Conditions: The mixture is heated to 80-100 °C under a nitrogen atmosphere and stirred for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and its precursors. Yields are representative and can vary based on reaction scale and optimization.
Table 1: Synthesis of 2,3-Dichloropyridine
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Chlorination | 3-Aminopyridine | conc. HCl, H₂O₂ | Water | 0 - 10 | 75 - 85 |
| Sandmeyer | 3-Amino-2-chloropyridine | NaNO₂, CuCl, conc. HCl | Water | 0 - 70 | 60 - 70 |
Table 2: Synthesis of this compound
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2,3-Dichloropyridine | NaCN | DMSO | 80 - 100 | 4 - 8 | 80 - 90 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 185315-52-0 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 78-82 °C |
This technical guide provides a comprehensive overview of the likely historical development and synthetic methodologies for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.
Methodological & Application
Application Notes and Protocols for the Synthesis of Clothianidin from 2-(3-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The synthesis of clothianidin starting from 2-(3-Chloropyridin-2-yl)acetonitrile is not a widely documented or standard industrial process. The following application notes outline a proposed, multi-step synthetic pathway. The initial steps to convert this compound to the key intermediate, 2-chloro-5-chloromethylthiazole, are based on established organic chemistry principles but may require significant optimization and experimental validation. The subsequent steps for the synthesis of clothianidin from 2-chloro-5-chloromethylthiazole are based on published and patented methods.
Introduction
Clothianidin is a neonicotinoid insecticide widely used in agriculture for the control of a broad range of sucking and chewing insects.[1] Its synthesis typically involves the coupling of a substituted thiazole moiety with a nitroguanidine derivative. This document provides a detailed, albeit partially theoretical, protocol for the synthesis of clothianidin, commencing from this compound. The proposed pathway first focuses on the synthesis of the critical intermediate, 2-chloro-5-chloromethylthiazole, from the specified starting material. Following this, established protocols for the conversion of this intermediate to clothianidin are presented.
Proposed Synthetic Pathway Overview
The overall proposed synthesis is a multi-step process, beginning with the conversion of this compound to a thioamide, followed by the formation of a thiazole ring, and subsequent functional group manipulations to yield 2-chloro-5-chloromethylthiazole. This key intermediate is then used in the final steps to construct the clothianidin molecule.
Caption: Proposed synthetic pathway for Clothianidin from this compound.
Part 1: Proposed Synthesis of 2-Chloro-5-chloromethylthiazole (Hypothetical Route)
This section outlines a potential, non-optimized route to the key intermediate.
Step 1.1: Synthesis of 2-(3-Chloropyridin-2-yl)thioacetamide
The conversion of the nitrile group to a thioamide is a crucial first step. Several methods are available for this transformation.[2][3][4] A common method involves the use of phosphorus pentasulfide.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of this compound (1.0 eq.) in anhydrous pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Phosphorus pentasulfide (P₄S₁₀) (0.5 eq.) is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford 2-(3-chloropyridin-2-yl)thioacetamide.
Step 1.2: Hantzsch Thiazole Synthesis of 2-(3-Chloropyridin-2-yl)-5-(chloromethyl)thiazole
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings from a thioamide and an α-halocarbonyl compound.[5][6][7]
Experimental Protocol:
-
To a solution of 2-(3-chloropyridin-2-yl)thioacetamide (1.0 eq.) in a suitable solvent such as ethanol or methanol, 1,3-dichloroacetone (1.1 eq.) is added.
-
The mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-(3-chloropyridin-2-yl)-5-(chloromethyl)thiazole, which can be purified by column chromatography.
Step 1.3: Conversion to 2-Chloro-5-chloromethylthiazole
The transformation of 2-(3-chloropyridin-2-yl)-5-(chloromethyl)thiazole to 2-chloro-5-chloromethylthiazole is a challenging step that would require significant research and development. It involves the cleavage of a stable carbon-carbon bond between the pyridine and thiazole rings and the introduction of a chlorine atom. This is not a standard transformation and a detailed protocol cannot be provided without extensive experimental investigation.
Part 2: Synthesis of Clothianidin from 2-Chloro-5-chloromethylthiazole (Established Routes)
The synthesis of clothianidin from the key intermediate 2-chloro-5-chloromethylthiazole is well-documented.[8][9][10][11][12] Two common routes are presented below.
Caption: Experimental workflows for the synthesis of Clothianidin from 2-chloro-5-chloromethylthiazole.
Route A: Via Condensation with 1,5-Dimethyl-2-nitroimino-hexahydro-1,3,5-triazine and Hydrolysis
This route involves a condensation reaction followed by a hydrolysis step to yield clothianidin.[8][12]
Experimental Protocol:
-
Condensation: In a reaction vessel, 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, 2-chloro-5-chloromethylthiazole, and a base such as potassium carbonate are added to a solvent, which can be an aqueous solution of a phase transfer catalyst like tetraalkylammonium hydroxide or an organic solvent like N,N-dimethylformamide (DMF).[8][10]
-
The reaction mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours until the reaction is complete (monitored by HPLC).[10]
-
After the reaction, the mixture is filtered. The filtrate is then subjected to extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and saturated brine.[9]
-
The organic phase is separated, dried, and the solvent is evaporated to yield the crude intermediate, 1-(2-chloro-thiazol-5-ylmethyl)-3,5-dimethyl-1,3,5-triazinan-2-ylidene-nitroamine.
-
Hydrolysis: The crude intermediate is then hydrolyzed using a dilute acid, such as hydrochloric acid, in a suitable solvent.[9]
-
The resulting mixture is cooled to induce crystallization. The solid product is collected by filtration, washed, and dried to afford clothianidin.
Quantitative Data Summary (Route A)
| Parameter | Value | Reference |
| Molar Ratio (Thiazole:Triazine:Base) | ~1:1:2.5 | [10] |
| Reaction Temperature (Condensation) | 20-50 °C | [10] |
| Reaction Time (Condensation) | Monitored by HPLC | [10] |
| Overall Yield | ~90% | [9] |
| Purity (HPLC) | >99% | [9] |
Route B: Direct Condensation with N-Methyl-N'-nitroguanidine
This route offers a more direct synthesis of clothianidin in a single condensation step.
Experimental Protocol:
-
In a reaction vessel, N-methyl-N'-nitroguanidine (1.0 eq.) is suspended in a suitable solvent such as acetonitrile or DMF.
-
A base, such as potassium carbonate or sodium hydride, is added to the suspension, and the mixture is stirred.
-
A solution of 2-chloro-5-chloromethylthiazole (1.0-1.2 eq.) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 60°C for several hours until completion, as monitored by TLC or HPLC.
-
After the reaction is complete, the mixture is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to give pure clothianidin.
Quantitative Data Summary (Route B)
| Parameter | Value | Reference |
| Molar Ratio (Thiazole:Guanidine) | ~1:1 | - |
| Base | Potassium Carbonate / Sodium Hydride | - |
| Solvent | Acetonitrile / DMF | - |
| Reaction Temperature | Room Temperature to 60 °C | - |
| Yield | Moderate to High | - |
Note: Specific quantitative data for Route B can vary significantly based on the chosen base and solvent system, and detailed public data is less available compared to Route A.
Conclusion
The synthesis of clothianidin from this compound presents a significant synthetic challenge, primarily in the efficient conversion of the starting material to the key intermediate, 2-chloro-5-chloromethylthiazole. The proposed pathway for this conversion requires experimental validation. However, once this key intermediate is obtained, its conversion to clothianidin can be achieved through well-established and high-yielding procedures. The protocols provided herein offer a comprehensive guide for researchers and scientists in the field of insecticide development.
References
- 1. chemrobotics.com [chemrobotics.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 9. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]
- 12. CN102432561A - Preparation method of neonicotinoid insecticide clothianidin - Google Patents [patents.google.com]
Application Notes and Protocols for the Role of Intermediates in Novel Insecticide Development
Introduction
The development of novel insecticides is a critical component of modern agriculture and public health, addressing the challenges of increasing pest resistance and the need for more environmentally benign solutions.[1][2][3] At the core of this innovation are chemical intermediates—the essential building blocks and precursors used in the multi-step synthesis of the final active ingredients (AIs).[4][5] These intermediates provide the core structural elements that are chemically modified to create AIs with specific biological activity, enhanced metabolic stability, and targeted efficacy.[5][6] This document provides detailed application notes on the role of these intermediates and standardized protocols for evaluating the efficacy of the novel insecticides derived from them.
Application Note 1: The Synthetic Pathway from Intermediate to Active Ingredient
Pesticide synthesis is a complex process that transforms basic chemical materials into molecules with specific functions.[5] Intermediates are the foundational compounds in this pathway. For example, the development of many modern insecticides, including pyrethroids and neonicotinoids, relies on the synthesis of specialized intermediates.[4] Fluorinated compounds, such as 4-Chloro-6-Ethyl-5-Fluoropyrimidine, have become particularly valuable as intermediates because the inclusion of fluorine can significantly enhance the biological activity and metabolic stability of the final pesticide.[6] Similarly, heterocyclic intermediates like N-pyridylpyrazoles are crucial for synthesizing new classes of amides that target insect ryanodine receptors, a key mode of action.[7]
The following diagram illustrates a generalized synthetic workflow, showcasing the pivotal role of the chemical intermediate.
Caption: Generalized workflow for novel insecticide synthesis from a key intermediate.
Application Note 2: Targeting Insect-Specific Signaling Pathways
The primary goal in developing novel insecticides is to identify compounds that act on specific biological targets within the insect, minimizing off-target effects on non-pest organisms. The majority of modern insecticides target the insect's nervous system.[8][9] Key molecular targets include:
-
Nicotinic Acetylcholine Receptors (nAChR): Neonicotinoid insecticides act as competitive modulators of nAChRs, causing receptor blockage, which leads to paralysis and death.[9][10]
-
GABA-gated Chloride Channels: Organochlorines and other insecticides can block these channels, preventing the influx of chloride ions and leading to a hyperexcitable state in the insect's nervous system.[8][10]
-
Voltage-Gated Sodium Channels: Pyrethroids modulate these channels, keeping them open and disrupting normal nerve impulse transmission, which results in paralysis.[8][9]
-
Ryanodine Receptors (RyR): Diamide insecticides activate these receptors, causing an uncontrolled release of internal calcium stores, which leads to muscle dysfunction and paralysis.[7]
The diagram below illustrates the disruption of a nicotinic acetylcholine receptor signaling pathway by a novel insecticide.
Caption: Disruption of the nAChR signaling pathway by a competitive modulator insecticide.
Experimental Protocols
The evaluation of novel insecticides derived from new intermediates requires rigorous and standardized bioassays. The following protocols detail methods for assessing toxicity and efficacy.
Protocol 1: Larval Dose-Response Bioassay
This protocol is designed to determine the median lethal concentration (LC50) of a novel insecticide against mosquito larvae, a common method for initial toxicity screening.[11]
Objective: To quantify the dose-dependent mortality of a novel insecticide on target larvae.
Materials:
-
Novel insecticide candidate (technical grade)
-
Appropriate solvent (e.g., acetone, DMSO)
-
Deionized water (ddH2O)
-
24-well microplates
-
Third-instar larvae of the target insect (e.g., Aedes aegypti)
-
Pipettes and tips
-
Incubator (maintained at 25-27°C)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test insecticide in a suitable solvent.[11]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five test concentrations that are expected to span the LC50 value.[11]
-
Larval Preparation: Gently transfer five healthy, third-instar larvae into each well of a 24-well plate containing a standardized volume of ddH2O.[11]
-
Exposure: Add a small, fixed volume of the appropriate insecticide dilution to each well. For the negative control wells, add only the solvent. Include a positive control with a known insecticide if available. Prepare at least four technical replicates for each concentration and control.[11]
-
Incubation: Place the plates in an incubator at 25-27°C with a 12h light/12h dark cycle for 24-48 hours.[11]
-
Mortality Assessment: After the incubation period, count the number of dead larvae in each well. Larvae are considered dead if they do not respond to gentle prodding with a toothpick.[11]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.[11] Determine the LC50 value using probit analysis.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the larval dose-response bioassay.
Protocol 2: Residual Efficacy Bioassay for Adult Insects
This protocol evaluates the residual performance of a formulated insecticide on various surfaces, as recommended by EPA guidelines.[12][13]
Objective: To determine the mortality rate of adult insects exposed to a surface treated with a novel insecticide formulation over time.
Materials:
-
Formulated insecticide product
-
Test surfaces (e.g., glass, wood, ceramic tile)
-
Spray chamber or application equipment
-
Adult insects (e.g., Anopheles gambiae, 3-5 days old)
-
Exposure containers (e.g., Petri dishes, WHO cones)
-
Clean holding containers with access to a sugar source
-
Aspirator for insect handling
Methodology:
-
Surface Treatment: Treat the test surfaces with the formulated insecticide at the proposed label rate. Leave a set of identical surfaces untreated for the negative control.
-
Surface Aging: Age the treated and control surfaces under conditions that mimic real-world use (e.g., exposure to UV light and temperature cycles) for a specified duration (e.g., 24 hours, 7 days, 30 days).[13]
-
Insect Exposure: Confine a known number of adult insects (e.g., 15-20) on the treated surface for a fixed duration. For crawling pests, exposure should not exceed four hours; for flying pests, it should not exceed one hour.[12][13]
-
Transfer: After the exposure period, transfer the insects using an aspirator to clean holding containers that have a food source (e.g., 10% sugar solution).[13]
-
Mortality Observation: Record the number of dead and moribund insects at set time intervals (e.g., 1h, 4h, 12h, 24h, 48h, up to 96h).[12][13] A mortality count should only include dead individuals.[13]
-
Replication: The experiment should use a balanced design with a minimum of five replicates for each treatment, surface type, and time point.[12]
-
Data Analysis: Calculate the mean percentage mortality at each observation time. Analyze the data to determine the speed of action and the duration of residual efficacy.
Data Presentation
Quantitative data from bioassays should be summarized in a clear, tabular format to facilitate comparison between different compounds and treatments.
Table 1: Efficacy of Intermediate-Derived Insecticide Candidates Against Aedes aegypti Larvae (48h LC50)
| Compound ID | Intermediate Precursor | LC50 (µM) | 95% Confidence Interval |
| EXP-001 | Pyrazole-A | 0.085 | 0.071 - 0.099 |
| EXP-002 | Pyrazole-A | 0.120 | 0.105 - 0.135 |
| EXP-003 | Fluoro-Pyrimidine-B | 0.042 | 0.036 - 0.048 |
| EXP-004 | Fluoro-Pyrimidine-B | 0.051 | 0.045 - 0.057 |
| Control (Permethrin) | N/A | 0.015 | 0.012 - 0.018 |
Table 2: Residual Efficacy of Formulated Insecticide 3B (from Fluoro-Pyrimidine-B) Against Adult Anopheles gambiae on Aged Ceramic Tile
| Hours Post-Exposure | % Mortality (Mean ± SD) - 24h Aged Surface | % Mortality (Mean ± SD) - 7d Aged Surface | % Mortality (Mean ± SD) - 30d Aged Surface |
| 1 | 45 ± 5.2 | 41 ± 6.1 | 25 ± 4.8 |
| 12 | 88 ± 4.1 | 82 ± 5.5 | 65 ± 7.2 |
| 24 | 99 ± 1.5 | 95 ± 3.2 | 81 ± 6.4 |
| 48 | 100 ± 0.0 | 98 ± 2.1 | 85 ± 5.9 |
| 96 | 100 ± 0.0 | 100 ± 0.0 | 88 ± 5.1 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Pesticide Intermediates [boray-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Pesticides impacts on human health and the environment with their mechanisms of action and possible countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
Application Notes and Protocols for Spirocyclic Oxindole Analogs with Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, anti-tumor properties, and mechanistic evaluation of spirocyclic oxindole analogs. Detailed protocols for key experiments are included to facilitate the discovery and development of novel anti-cancer therapeutics based on this privileged scaffold.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This unique three-dimensional architecture has established them as a "privileged scaffold" in medicinal chemistry, with numerous natural and synthetic analogs exhibiting a wide array of biological activities.[1][2] Notably, spirooxindole derivatives have emerged as promising candidates for anti-cancer drug development due to their ability to modulate various critical cellular pathways involved in tumor progression.[2][3]
The anti-tumor effects of spirocyclic oxindoles are often attributed to their capacity to induce apoptosis, trigger cell cycle arrest, and inhibit key protein-protein interactions.[2][4] A significant number of these compounds function as potent inhibitors of the murine double minute 2 (MDM2)-p53 interaction, a critical regulator of cell proliferation and apoptosis.[2][3] By disrupting this interaction, spirooxindoles can stabilize and activate the p53 tumor suppressor protein, leading to the selective elimination of cancer cells. Other mechanisms of action include the inhibition of kinases such as Plk4 and phosphodiesterases.[5][6][7]
This document outlines synthetic strategies for preparing spirocyclic oxindole analogs, presents their anti-tumor activity in a structured format, details the protocols for their biological evaluation, and illustrates the key signaling pathways and experimental workflows.
Data Presentation: Anti-Tumor Activity of Spirocyclic Oxindole Analogs
The following tables summarize the in vitro cytotoxic activity of representative spirocyclic oxindole analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4b | A549 (Lung) | Superior to Nutlin-3 | Nutlin-3 | Not specified | [4] |
| 4i | A549 (Lung) | Superior to Nutlin-3 | Nutlin-3 | Not specified | [4] |
| 4m | A549 (Lung) | Comparable to Nutlin-3 | Nutlin-3 | Not specified | [4] |
| 4n | A549 (Lung) | Comparable to Nutlin-3 | Nutlin-3 | Not specified | [4] |
| 4q | A549 (Lung) | Superior to Nutlin-3 | Nutlin-3 | Not specified | [4] |
| 70a | MCF-7 (Breast) | 4.3 | Staurosporine | 17.8 | [1] |
| 70a | HepG2 (Liver) | 4.7 | Staurosporine | 10.3 | [1] |
| 70b | MCF-7 (Breast) | 6.9 | Staurosporine | 17.8 | [1] |
| 70b | HepG2 (Liver) | 11.8 | Staurosporine | 10.3 | [1] |
| 5f | A549 (Lung) | 1.2 (48h) | Cisplatin | 22.35 (48h) | [8] |
| 28d | MCF-7 (Breast) | 7.36 | Not specified | Not specified | [2][9] |
| 28d | MDA-MB-231 (Breast) | 9.44 | Not specified | Not specified | [2][9] |
| 28f | PC3 (Prostate) | 8.7 | Not specified | Not specified | [2][9] |
| 28k | HeLa (Cervical) | 8.4 | Not specified | Not specified | [2][9] |
| 6d | MCF-7 (Breast) | 4.3 | Staurosporine | 17.8 | [10] |
| 6d | HepG2 (Liver) | 6.9 | Staurosporine | 10.3 | [10] |
| 6f | HepG2 (Liver) | 3.5 | Staurosporine | 10.3 | [10] |
| 4b | PC3 (Prostate) | 3.7 | Doxorubicin | Not specified | [11] |
| 4a | HeLa (Cervical) | 7.1 | Doxorubicin | 1.2 | [11][12] |
| 4l | HeLa (Cervical) | 7.2 | Doxorubicin | 1.2 | [11][12] |
| 4i | MDA-MB-231 (Breast) | 7.63 | Doxorubicin | Not specified | [11][12] |
| 4b | Caco2 (Colon) | 68 | Not specified | Not specified | [6][7] |
| 4b | HCT116 (Colon) | 55 | Not specified | Not specified | [6][7] |
| 4i | Caco2 (Colon) | 63 | Not specified | Not specified | [6][7] |
| 4i | HCT116 (Colon) | 51 | Not specified | Not specified | [6][7] |
Experimental Protocols
Protocol 1: General Synthesis of Spirocyclic Oxindole Analogs via [3+2] Cycloaddition
This protocol describes a common and efficient method for the synthesis of spirooxindole-pyrrolidine/pyrrolizidine derivatives through a one-pot, three-component [3+2] cycloaddition reaction.[5][13][14]
Materials:
-
Isatin or substituted isatins
-
An α-amino acid (e.g., L-proline, sarcosine)
-
A dipolarophile (e.g., chalcones, substituted ethylenes)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
-
Molecular sieves (4 Å), optional
-
Stirring apparatus and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a solution of isatin (1.0 mmol) in the chosen solvent (10 mL), add the α-amino acid (1.0 mmol).
-
(Optional) Add 4 Å molecular sieves to the mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ generation of the azomethine ylide.
-
Add the dipolarophile (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 3-6 hours), filter off the molecular sieves (if used) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the desired spirocyclic oxindole analog.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Spirocyclic oxindole analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treat the cells with various concentrations of the spirocyclic oxindole analogs (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin, doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Materials:
-
Human cancer cell lines
-
Spirocyclic oxindole analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the spirocyclic oxindole analog at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][18][19]
Materials:
-
Human cancer cell lines
-
Spirocyclic oxindole analogs
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the spirocyclic oxindole analog at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The p53-MDM2 signaling pathway and the inhibitory action of spirocyclic oxindole analogs.
Caption: A typical experimental workflow for the development of spirocyclic oxindole anti-tumor agents.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel antitumor spirodihydrothiopyran-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents [mdpi.com]
- 12. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. agilent.com [agilent.com]
Application Notes and Protocols: Derivatization of 2-(3-Chloropyridin-2-yl)acetonitrile for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-(3-Chloropyridin-2-yl)acetonitrile, a versatile starting material for the synthesis of medicinally relevant compounds. The primary focus is on the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit potent inhibitory activity against Pim-1 kinase, a key target in oncology.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom and an activated methylene group, allows for a variety of chemical transformations to generate diverse molecular scaffolds. Of particular interest is its use in the synthesis of pyrido[2,3-d]pyrimidines, which have emerged as a promising class of kinase inhibitors. The Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Inhibition of Pim-1 kinase is therefore a key strategy in the development of novel anticancer therapeutics.
This application note details a two-stage synthetic approach, beginning with the amination of the 2-chloro position of the starting material, followed by cyclization reactions to construct the bioactive pyrido[2,3-d]pyrimidine core.
Key Synthetic Transformations
The overall synthetic strategy involves the conversion of the 2-chloro group of this compound to a 2-amino group, which then serves as a key intermediate for the construction of the fused pyrimidine ring system.
Caption: Synthetic workflow for Pim-1 kinase inhibitors.
Protocol 1: Amination of this compound via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of the 2-chloro position of the pyridine ring.
Materials:
-
This compound
-
Ammonia source (e.g., benzophenone imine or aqueous ammonia)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., RuPhos, BrettPhos, or DavePhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the ammonia source (e.g., 1.2 eq.) and the base (e.g., 1.5 eq.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(cyanomethyl)pyridine intermediate.
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Cyclization
This protocol outlines the cyclization of the 2-amino-3-(cyanomethyl)pyridine intermediate to form the pyrido[2,3-d]pyrimidine scaffold.[1]
Materials:
-
2-Amino-3-(cyanomethyl)pyridine intermediate (from Protocol 1)
-
Acylating or condensing agent (e.g., chloroacetyl chloride, diethyl oxalate)
-
Suitable solvent (e.g., acetonitrile, pyridine, or DMF)
-
Base (if required, e.g., pyridine)
Procedure:
-
Dissolve the 2-amino-3-(cyanomethyl)pyridine intermediate (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the acylating or condensing agent (1.0-1.2 eq.) to the solution. If an acid chloride is used, a base like pyridine can be used as both the solvent and acid scavenger.
-
Heat the reaction mixture under reflux for several hours (typically 4-8 h), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrido[2,3-d]pyrimidine derivative.
Quantitative Data: Biological Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine derivatives, synthesized from precursors analogous to this compound, against Pim-1 kinase and cancer cell lines.
| Compound ID | Modification on Pyrido[2,3-d]pyrimidine Core | Pim-1 Kinase IC₅₀ (nM)[1] | Cytotoxicity (MCF-7) IC₅₀ (µM)[1] | Cytotoxicity (HepG2) IC₅₀ (µM)[1] |
| A | 2-phenyl | 11.4 | 0.57 | 1.13 |
| B | 2-(chloromethyl) | 34.6 | - | - |
| C | 2-thioxo | 17.2 | - | - |
| D | 2-ethoxy | - | 1.31 | 0.99 |
Data presented for analogous compounds to illustrate the potential of this scaffold.
Signaling Pathway and Experimental Workflow
The derivatization of this compound provides access to potent inhibitors of the Pim-1 kinase signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: Pim-1 kinase signaling pathway and its inhibition.
The experimental workflow for the synthesis and evaluation of these compounds follows a logical progression from chemical synthesis to biological testing.
Caption: Synthesis and evaluation workflow.
Conclusion
This compound serves as a highly versatile and valuable starting material for the synthesis of medicinally important heterocyclic compounds. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of pyrido[2,3-d]pyrimidine derivatives with potent Pim-1 kinase inhibitory activity. These compounds hold significant promise for the development of novel anticancer therapies. The provided data and workflows offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their own research and development programs.
References
Synthetic Routes to Amino-Acetonitrile Anthelmintics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to conventional anthelmintics has necessitated the development of new classes of drugs. Amino-acetonitrile derivatives (AADs) represent a significant advancement in veterinary medicine, exhibiting potent and broad-spectrum activity against a range of parasitic nematodes, including multi-drug resistant strains. This document provides detailed application notes and experimental protocols for the synthesis of AAD anthelmintics, with a particular focus on monepantel, a commercially successful member of this class. The synthesis of key intermediates and the application of the Strecker synthesis are discussed in detail, supported by quantitative data and workflow diagrams to aid in research and development.
Introduction to Amino-Acetonitrile Anthelmintics
Amino-acetonitrile derivatives (AADs) are a novel class of synthetic anthelmintics characterized by an α-amino-acetonitrile core structure.[1][2] Monepantel, the first AAD to be commercialized, has demonstrated high efficacy against gastrointestinal nematodes in livestock.[3][4] The general structure of AADs features an aryloxy and an aroyl group attached to the amino-acetonitrile scaffold, contributing to their unique mode of action and efficacy against resistant parasites.[2][4]
The synthesis of these complex molecules relies on robust and efficient chemical transformations, primarily the Strecker synthesis and related multi-component reactions for the formation of the critical α-aminonitrile intermediate.[5][6][7]
Key Synthetic Strategies
The synthesis of amino-acetonitrile anthelmintics can be broadly divided into three main stages:
-
Synthesis of the Aromatic Acid Chloride: Preparation of the substituted benzoyl chloride moiety.
-
Synthesis of the Aryloxy-Acetonitrile Intermediate: Formation of the substituted phenoxy-acetonitrile core.
-
Assembly and Resolution: Coupling of the two key intermediates followed by chiral resolution to isolate the active enantiomer.
A pivotal reaction in the synthesis of the amino-acetonitrile core is the Strecker synthesis . This one-pot, three-component reaction involves an aldehyde or ketone, an amine (or ammonia), and a cyanide source to form an α-aminonitrile.[7][8]
Synthesis of Key Intermediates
Synthesis of 4-(Trifluoromethylthio)benzoyl Chloride
This intermediate forms the aroyl moiety of monepantel. The synthesis starts from the corresponding benzoic acid.
Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzoyl Chloride
-
Reaction: Carboxylic acid to acid chloride conversion.
-
Reagents and Materials:
-
4-(Trifluoromethylthio)benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-(Trifluoromethylthio)benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Cool the solution in an ice-water bath.
-
Add oxalyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent by rotary evaporation to yield crude 4-(trifluoromethylthio)benzoyl chloride.
-
The crude product is typically used in the next step without further purification.
-
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 1 | 4-(Trifluoromethylthio)benzoic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | 0 °C to RT | 4 h | Quantitative (crude) | [9] |
Synthesis of the Chiral Amino-Acetonitrile Intermediate
The synthesis of the chiral α-amino-α-methyl-β-(aryloxy)acetonitrile core is a critical part of the overall synthesis. While specific details for the monepantel intermediate are proprietary, a plausible route involves a modified Strecker synthesis starting from a suitable aldehyde or ketone precursor.
General Protocol for Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a versatile method for preparing the α-aminonitrile core of AADs.
Protocol 2: General Strecker Reaction
-
Reaction: Three-component condensation to form an α-aminonitrile.
-
Reagents and Materials:
-
Aldehyde or ketone
-
Amine or ammonia source (e.g., ammonium chloride)
-
Cyanide source (e.g., potassium cyanide, sodium cyanide)
-
Methanol or other suitable solvent
-
Inert atmosphere (e.g., Argon)
-
-
Procedure:
-
Dissolve the imine (formed in situ from the aldehyde/ketone and amine) (1.0 eq) in an anhydrous solvent (e.g., methanol) under an inert atmosphere.
-
Add a suitable cyanide source (e.g., KCN or NaCN) and any necessary additives (e.g., imidazole).
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) for the required time (e.g., 1-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting α-aminonitrile by flash chromatography or other suitable methods.
-
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2 | Imine | Cyanide source | Methanol | 0 °C to RT | 1-24 h | Varies (e.g., 88%) | [1] |
Assembly of the Final Amino-Acetonitrile Anthelmintic (Monepantel)
The final step involves the acylation of the amino group of the α-aminonitrile intermediate with the previously synthesized acid chloride.
Protocol 3: N-Acylation to form Monepantel (Racemic)
-
Reaction: Amide bond formation.
-
Reagents and Materials:
-
Chiral amino-acetonitrile intermediate
-
4-(Trifluoromethylthio)benzoyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Inert atmosphere
-
-
Procedure:
-
Dissolve the amino-acetonitrile intermediate (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1-1.5 eq).
-
Cool the solution to 0 °C.
-
Add a solution of 4-(trifluoromethylthio)benzoyl chloride (1.0-1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude racemic monepantel by column chromatography.
-
Chiral Resolution
The final step in the synthesis of monepantel is the resolution of the racemic mixture to isolate the active (S)-enantiomer. This is typically achieved by chiral chromatography.
| Step | Compound | Method | Stationary Phase | Mobile Phase | Outcome |
| 3 | Racemic Monepantel | Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol gradient | Separation of (S)- and (R)-enantiomers |
Visualizing Synthetic Pathways and Workflows
Synthetic Pathway for 4-(Trifluoromethylthio)benzoyl Chloride
Caption: Synthesis of the key aroyl chloride intermediate.
General Strecker Synthesis Workflow
Caption: Workflow for the Strecker synthesis of α-aminonitriles.
Final Assembly and Resolution of Monepantel
Caption: Final coupling and chiral resolution to yield active monepantel.
Conclusion
The synthetic routes to amino-acetonitrile anthelmintics, exemplified by monepantel, leverage established organic chemistry principles to construct these complex and vital veterinary drugs. The Strecker synthesis remains a cornerstone for the creation of the α-aminonitrile core, while standard transformations allow for the preparation of the necessary aromatic precursors. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to explore and optimize the synthesis of this important class of anthelmintics. Further research may focus on developing more efficient and stereoselective methods for the synthesis of the chiral amino-acetonitrile intermediates.
References
- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. scbt.com [scbt.com]
- 7. 4-(Trifluoromethylthio)benzoyl chloride 97 330-14-3 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-(Trifluoromethylthio)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Cyclization Reactions of 2-(3-Chloropyridin-2-yl)acetonitrile for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-(3-Chloropyridin-2-yl)acetonitrile as a versatile precursor in the synthesis of fused heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. The inherent reactivity of the nitrile, the adjacent active methylene group, and the chloro-substituent on the pyridine ring allows for a variety of cyclization strategies.
Introduction to Pyrido[2,3-d]pyrimidine Scaffolds
Fused heterocyclic ring systems are cornerstones in the development of novel therapeutic agents. Among these, pyrido[2,3-d]pyrimidines are of significant interest due to their diverse biological activities, which include acting as kinase inhibitors for anticancer therapies.[1][2][3][4][5] The synthesis of these scaffolds often involves the construction of a pyrimidine ring onto a pyridine core. This compound is an excellent starting material for accessing this privileged scaffold.
Reaction Spotlight: Synthesis of a Pyrido[2,3-d]thiazine Derivative
One key application of this compound is in the synthesis of sulfur-containing heterocycles. The reaction with carbon disulfide provides a pathway to pyrido[2,3-d]thiazine derivatives, which are also of interest in medicinal chemistry.
Reaction Scheme
A plausible reaction pathway involves the base-mediated reaction of this compound with carbon disulfide to form a dithiocarboxylate intermediate. This intermediate can then undergo intramolecular cyclization to yield a 1-thioxo-1,2-dihydropyrido[2,3-d]thiazin-2-one derivative.
Caption: Reaction pathway for the synthesis of a pyrido[2,3-d]thiazine derivative.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]thiazine Derivative
This protocol is a representative procedure based on established methods for similar substrates.[6]
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous DMF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise via the dropping funnel.
-
After the addition of CS₂, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (50 mL).
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid product under vacuum to yield the crude pyrido[2,3-d]thiazine derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Key Reagent | Carbon Disulfide |
| Base | Sodium Hydride |
| Solvent | DMF |
| Reaction Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% (unoptimized) |
Application in Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridines
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[7][8][9] While this compound itself is not a dinitrile, it can be readily converted into a precursor suitable for Thorpe-Ziegler cyclization. For instance, substitution of the chloro group with a moiety containing another nitrile group would set the stage for an intramolecular cyclization to form a thieno[2,3-b]pyridine, another important heterocyclic scaffold.[10]
Conceptual Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Conceptual workflow for the synthesis of thieno[2,3-b]pyridines.
Generalized Protocol for Thorpe-Ziegler Cyclization
This generalized protocol outlines the steps for the intramolecular cyclization of a dinitrile precursor derived from this compound.
Materials:
-
Dinitrile precursor
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS, or Lithium diisopropylamide - LDA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF, or 1,2-Dimethoxyethane - DME)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Acid for workup (e.g., aqueous ammonium chloride)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the dinitrile precursor (1.0 eq) in the anhydrous aprotic solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) to the cooled solution. The color of the reaction mixture may change upon formation of the carbanion.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a cyclic enaminonitrile, can be purified by column chromatography.
Data Presentation for a Representative Thorpe-Ziegler Cyclization
| Parameter | Value |
| Reactant | Dinitrile Precursor |
| Base | NaHMDS or LDA |
| Solvent | THF or DME |
| Reaction Temperature | -78 °C to Room Temp. |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-90% (unoptimized) |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds of interest to the pharmaceutical and drug discovery sectors. The protocols provided herein offer a foundation for the exploration of its synthetic utility in creating libraries of novel compounds for biological screening. The resulting pyrido[2,3-d]thiazine and thieno[2,3-b]pyridine scaffolds are of particular importance due to their established roles in medicinal chemistry. Further derivatization of these core structures can lead to the development of potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ibuprofen in Pharmaceutical Formulations by Reverse-Phase HPLC with UV Detection
Abstract
This application note details a robust and validated method for the quantitative analysis of Ibuprofen in pharmaceutical dosage forms using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The described method is simple, accurate, and precise, making it suitable for routine quality control and drug development applications. The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Accurate quantification of Ibuprofen in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. Reverse-phase HPLC with UV detection is a powerful and commonly employed analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3][4] This method separates Ibuprofen from excipients and potential degradation products based on its hydrophobicity, and quantification is achieved by measuring its UV absorbance at a specific wavelength.
Principle of the Method
The method utilizes a C18 stationary phase and a polar mobile phase. When the sample solution is injected, Ibuprofen partitions between the stationary and mobile phases. Due to its non-polar nature, it is retained by the C18 column and then eluted by the organic-aqueous mobile phase. A UV detector measures the absorbance of the eluting Ibuprofen at a wavelength where it exhibits maximum absorbance, and the resulting peak area is directly proportional to its concentration.[5]
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Data Acquisition: Chromatography software for data collection and processing.
-
Reagents: HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.
-
Ibuprofen Reference Standard: USP or equivalent.
Chromatographic Conditions
A typical isocratic method for the analysis of Ibuprofen is summarized in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-6.8) (e.g., 60:40 v/v)[2][6] |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[2] |
| Flow Rate | 1.0 mL/min[4][7] |
| Column Temperature | Ambient or 30 °C[8] |
| Injection Volume | 20 µL |
| Detection Wavelength | 222 nm[2][9] |
| Run Time | Approximately 10 minutes |
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Ibuprofen reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from approximately 10 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Protocol 2: Preparation of Sample Solution (from Tablets)
-
Tablet Powder: Weigh and finely powder not fewer than 20 Ibuprofen tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 100 mg of Ibuprofen and transfer it to a 100 mL volumetric flask.
-
Extraction: Add about 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Final Dilution: Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Data Presentation
The quantitative performance of the RP-HPLC-UV method for Ibuprofen analysis is summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Typical Results | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999[2] | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference from excipients or degradation products | Specificity to the analyte |
| Robustness | %RSD < 2.0% for minor changes in method parameters | Remains unaffected by small, deliberate variations |
Table 2: Sensitivity and System Suitability
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | < 1.5 |
Visualizations
Caption: Overall workflow of quantitative analysis by RP-HPLC-UV.
Caption: Sample preparation protocol for Ibuprofen tablets.
Caption: Relationship between chromatographic parameters and separation quality.
Conclusion
The RP-HPLC-UV method described in this application note is a reliable and efficient technique for the quantitative determination of Ibuprofen in pharmaceutical formulations. The method is straightforward to implement and has been shown to be accurate, precise, and robust. It is suitable for routine use in quality control laboratories for the analysis of Ibuprofen in solid dosage forms.
References
- 1. Identification and Quantification of Ibuprofen in Blood Using HPLC-UV/Vis. [esirc.emporia.edu]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. axcendcorp.com [axcendcorp.com]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of drug metabolites in plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers all stages of the workflow, from sample preparation and derivatization to instrument setup, data acquisition, and analysis. This application note is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical toxicology.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This hyphenated technique is widely used in pharmaceutical analysis for the identification and quantification of volatile and semi-volatile compounds.[1] In drug development, GC-MS plays a crucial role in various applications, including the analysis of drug impurities, residual solvents, and the characterization of drug metabolites in biological matrices.[2][3] The high sensitivity, specificity, and reproducibility of GC-MS make it an invaluable tool for pharmacokinetic studies, enabling the determination of drug absorption, distribution, metabolism, and excretion (ADME).[2]
This protocol focuses on the quantitative analysis of drug metabolites in plasma, a critical aspect of understanding a drug's behavior in the body. The accurate measurement of drug metabolites provides insights into metabolic pathways, potential drug-drug interactions, and the overall safety and efficacy of a therapeutic candidate.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol outlines the steps for extracting and derivatizing drug metabolites from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., an isotopically labeled version of the drug or a structurally similar compound)
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.
-
Spike Internal Standard: Add a known amount of the internal standard solution to each plasma sample. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.
-
Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent (e.g., 300 µL of methanol to 100 µL of plasma). Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of the derivatization reagent (BSTFA + 1% TMCS) and 50 µL of ethyl acetate. Cap the vial tightly and incubate at 60°C for 30 minutes. Derivatization is often necessary to increase the volatility and thermal stability of polar metabolites, making them suitable for GC analysis.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS instrument parameters for the analysis of derivatized drug metabolites. These parameters may need to be optimized depending on the specific analytes and instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 550 m/z |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data from the GC-MS analysis should be summarized in a clear and structured table. The following is a representative example of a calibration curve and quality control (QC) sample data for a hypothetical drug metabolite.
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Peak Area Ratio (Analyte/IS) |
| Calibrant 1 | 1 | 0.98 | 98.0 | 0.052 |
| Calibrant 2 | 5 | 5.12 | 102.4 | 0.261 |
| Calibrant 3 | 10 | 9.95 | 99.5 | 0.518 |
| Calibrant 4 | 50 | 50.8 | 101.6 | 2.59 |
| Calibrant 5 | 100 | 98.7 | 98.7 | 5.12 |
| Calibrant 6 | 500 | 505.2 | 101.0 | 25.8 |
| QC Low | 3 | 2.91 | 97.0 | 0.153 |
| QC Mid | 75 | 76.8 | 102.4 | 3.91 |
| QC High | 400 | 395.6 | 98.9 | 20.3 |
Mandatory Visualizations
GC-MS Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of drug metabolites in plasma.
Caption: GC-MS workflow for plasma metabolite analysis.
GC-MS Data Analysis Workflow
The following diagram outlines the key steps involved in the processing and analysis of raw GC-MS data.
Caption: Workflow for GC-MS data processing and analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of drug metabolites in plasma. By following these guidelines, researchers and scientists in the field of drug development can achieve reliable and reproducible results for pharmacokinetic and metabolic studies. The provided workflows and data presentation examples serve as a practical resource for implementing this powerful analytical technique in a laboratory setting. Adherence to good laboratory practices and proper method validation are essential for ensuring the quality and integrity of the generated data.
References
Application Notes and Protocols for the Handling and Storage of 2-(3-Chloropyridin-2-yl)acetonitrile
Introduction
2-(3-Chloropyridin-2-yl)acetonitrile is a chemical intermediate with applications in pharmaceutical research and development. Its structure, containing a chloropyridine moiety and a nitrile group, suggests potential toxicological and flammable properties that necessitate stringent handling and storage procedures to ensure personnel safety and compound stability.
Hazard Identification
Based on data from analogous compounds, this compound should be treated as a substance that is harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1] The presence of the acetonitrile group also indicates that it may be a flammable liquid and vapor.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact.[3] |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To protect eyes from splashes.[3] |
| Skin and Body | Flame-retardant antistatic protective clothing or a lab coat. | To protect against skin exposure and in case of fire. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is required if vapors or aerosols are generated. | To prevent inhalation of harmful substances. |
Protocol for Donning and Doffing PPE:
-
Donning: Before handling the compound, put on a lab coat, followed by safety goggles, and then gloves.
-
Doffing: After handling, remove gloves first by peeling them off from the cuff outwards. Then, remove the lab coat and finally the safety goggles. Wash hands thoroughly with soap and water after removing all PPE.[3]
Handling Procedures and Experimental Protocols
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Protocol for Weighing and Dispensing:
-
Ensure the chemical fume hood is functioning correctly.
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
After dispensing, securely seal the container.[1]
-
Thoroughly wash hands and any exposed skin after handling.
Storage Procedures
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
Protocol for Chemical Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1]
-
Store separately from incompatible materials.[1]
-
If a recommended storage temperature is provided on the product label, it must be followed.
Quantitative Data Summary
The following table summarizes key quantitative data. Note that some data pertains to acetonitrile and is provided as a reference.
| Parameter | Value | Source (for Acetonitrile, unless stated) |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| OSHA Permissible Exposure Limit (PEL) | 40 ppm (TWA) | [5] |
| ACGIH Threshold Limit Value (TLV) | 20 ppm (TWA) | [5] |
| Flash Point | 5 °C (41 °F) | [5] |
| Ignition Temperature | 525 °C (977 °F) | [5] |
| Flammable Limits | Lower: 4.4 Vol %, Upper: 16 Vol % | [5] |
Incompatible Materials and Stability
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[6][7]
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]
Emergency Procedures
First Aid Measures:
| Exposure | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
Spill Response Protocol:
-
Evacuate: Keep unprotected personnel away.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Eliminate Ignition Sources: Remove all heat, sparks, and flames from the vicinity.[5]
-
Containment: Absorb the spill with inert, non-combustible material such as sand, diatomite, or universal binders.[5]
-
Collection: Collect the absorbed material in a suitable, labeled container for hazardous waste disposal.[5]
-
Prevention: Do not allow the spilled material to enter sewers or waterways.[5]
Diagrams
Caption: A logical workflow for the safe handling and storage of this compound.
References
Application Notes and Protocols: Building Heterocyclic Libraries Using 2-(3-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(3-Chloropyridin-2-yl)acetonitrile as a versatile building block for the synthesis of diverse heterocyclic libraries. The inherent reactivity of this starting material, featuring an active methylene group, a cyano moiety, and a chlorinated pyridine ring, allows for the construction of various fused and substituted heterocyclic systems with significant potential in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable scaffold for the synthesis of nitrogen- and sulfur-containing heterocycles. The electron-withdrawing nature of the pyridine ring and the cyano group activates the adjacent methylene group for a variety of chemical transformations, including cyclization and condensation reactions. The chloro substituent can also participate in nucleophilic substitution reactions, further expanding the diversity of accessible compounds. This document focuses on the synthesis of three key heterocyclic cores: thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, which have been identified as privileged structures in drug discovery, targeting enzymes such as PIM-1 kinase, Topoisomerase II, and Tyrosyl-DNA phosphodiesterase 1 (TDP1).
I. Synthesis of Thieno[2,3-b]pyridine Library
The thieno[2,3-b]pyridine core is a key pharmacophore in a number of biologically active molecules, including inhibitors of TDP1, which are of interest as chemosensitizers in cancer therapy. A robust method for the synthesis of this scaffold is the Gewald reaction.
Reaction Scheme: Gewald Reaction
The Gewald reaction provides a straightforward, one-pot synthesis of 2-aminothiophenes, which are key intermediates for thieno[2,3-b]pyridines. The reaction involves the condensation of an α-methylene nitrile with a carbonyl compound and elemental sulfur in the presence of a base. While a direct protocol for this compound is not widely published, the following protocol is adapted from established procedures for similar activated nitriles.
Caption: General workflow for the Gewald synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-4-aryl-thieno[2,3-b]pyridine-2-carbonitriles
This protocol is adapted from the synthesis of related thieno[2,3-b]pyridines.
Materials:
-
This compound
-
Aryl methyl ketone (e.g., acetophenone)
-
Elemental sulfur
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Morpholine
-
Ethanol
-
Diethyl ether
Procedure:
-
To a stirred solution of this compound (10 mmol) and the respective aryl methyl ketone (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
Add morpholine (15 mmol) dropwise to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and then with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-4-aryl-thieno[2,3-b]pyridine-2-carbonitrile.
Quantitative Data Summary
The following table presents expected yields for a library of thieno[2,3-b]pyridine derivatives based on literature for analogous reactions.
| Entry | R-group (from Ketone) | Product | Expected Yield (%) |
| 1 | Phenyl | 3-Amino-4-phenyl-thieno[2,3-b]pyridine-2-carbonitrile | 75-85 |
| 2 | 4-Chlorophenyl | 3-Amino-4-(4-chlorophenyl)-thieno[2,3-b]pyridine-2-carbonitrile | 70-80 |
| 3 | 4-Methoxyphenyl | 3-Amino-4-(4-methoxyphenyl)-thieno[2,3-b]pyridine-2-carbonitrile | 80-90 |
| 4 | Thiophen-2-yl | 3-Amino-4-(thiophen-2-yl)-thieno[2,3-b]pyridine-2-carbonitrile | 70-80 |
II. Synthesis of Pyrazolo[3,4-b]pyridine Library
Pyrazolo[3,4-b]pyridines are known for their wide range of biological activities, including anticancer properties through mechanisms such as Topoisomerase II inhibition. A common synthetic route involves the condensation of a β-enaminonitrile with a hydrazine derivative.
Reaction Scheme: Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis can be initiated by reacting this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminonitrile intermediate, which is then cyclized with hydrazines.
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridines
Step 1: Synthesis of (E)-3-(dimethylamino)-2-(3-chloropyridin-2-yl)acrylonitrile
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A mixture of this compound (10 mmol) and DMF-DMA (12 mmol) in dry xylene (20 mL) is heated at reflux for 2-3 hours.
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The reaction progress is monitored by TLC.
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After completion, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to 3-Amino-1H-pyrazolo[3,4-b]pyridines
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To a solution of the crude enaminonitrile (10 mmol) in ethanol (25 mL), add the appropriate hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 11 mmol).
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Heat the mixture at reflux for 4-8 hours (monitor by TLC).
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Cool the reaction mixture to room temperature. The product may precipitate.
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If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).
Quantitative Data Summary
The following table presents expected yields for a library of pyrazolo[3,4-b]pyridine derivatives based on literature for analogous reactions.
| Entry | Hydrazine Derivative | Product | Expected Yield (%) |
| 1 | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine | 70-80 |
| 2 | Phenylhydrazine | 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 65-75 |
| 3 | Methylhydrazine | 3-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine | 60-70 |
| 4 | 4-Chlorophenylhydrazine | 3-Amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine | 60-70 |
III. Synthesis of Pyrido[2,3-d]pyrimidine Library
Pyrido[2,3-d]pyrimidines are another class of heterocycles with significant biological activities, including the inhibition of PIM-1 kinase, a target in oncology. These can be synthesized from this compound through a multi-step sequence involving the formation of a pyrimidine ring.
Reaction Scheme: Synthesis of Pyrido[2,3-d]pyrimidines
A plausible route involves the reaction of the enaminonitrile intermediate (from Section II) with a suitable amidine or guanidine derivative.
Caption: General scheme for the synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Amino-pyrido[2,3-d]pyrimidines
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To a solution of the crude enaminonitrile intermediate from Section II (10 mmol) in ethanol (30 mL), add guanidine hydrochloride (12 mmol) and sodium ethoxide (15 mmol).
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Heat the reaction mixture at reflux for 6-10 hours (monitor by TLC).
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After cooling, neutralize the reaction mixture with dilute acetic acid.
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The precipitated solid is collected by filtration, washed with water and then with cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to obtain the pure 4-amino-pyrido[2,3-d]pyrimidine derivative.
Quantitative Data Summary
The following table presents expected yields for a library of pyrido[2,3-d]pyrimidine derivatives based on literature for analogous reactions.
| Entry | Amidine/Guanidine | Product | Expected Yield (%) |
| 1 | Guanidine | 4-Amino-pyrido[2,3-d]pyrimidine | 60-70 |
| 2 | Acetamidine | 4-Amino-2-methyl-pyrido[2,3-d]pyrimidine | 55-65 |
| 3 | Benzamidine | 4-Amino-2-phenyl-pyrido[2,3-d]pyrimidine | 50-60 |
IV. Biological Relevance and Signaling Pathways
The synthesized heterocyclic libraries have potential applications in targeting key signaling pathways implicated in cancer and other diseases.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of PIM-1 kinase.
Caption: Simplified PIM-1 kinase signaling pathway and its inhibition.
Topoisomerase II Mechanism and Inhibition
Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription. Many anticancer drugs, including etoposide, act by trapping the Topo II-DNA cleavage complex, leading to double-strand breaks and apoptosis. Pyrazolo[3,4-b]pyridines have shown potential as Topo II inhibitors.
Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.
TDP1 in DNA Repair and its Inhibition
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes stalled Topoisomerase I-DNA cleavage complexes. Inhibition of TDP1 can sensitize cancer cells to Topoisomerase I inhibitors like topotecan. Thieno[2,3-b]pyridines have been developed as TDP1 inhibitors.
Caption: Role of TDP1 in DNA repair and the effect of its inhibition.
Conclusion
This compound serves as a highly effective and versatile starting material for the construction of diverse heterocyclic libraries. The protocols outlined in this document provide a foundation for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. The biological relevance of these scaffolds in targeting key enzymes and signaling pathways underscores the potential of these libraries in drug discovery and development programs. Further exploration of the reaction conditions and diversification of the building blocks will undoubtedly lead to the discovery of novel bioactive compounds.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3-Chloropyridin-2-yl)acetonitrile by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(3-Chloropyridin-2-yl)acetonitrile by distillation. It is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Data Summary
A summary of the available quantitative data for this compound is presented below. Due to the high atmospheric boiling point, vacuum distillation is the recommended purification method to prevent thermal decomposition.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem |
| Molecular Weight | 152.58 g/mol | PubChem |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Melting Point | 85-86 °C | ChemicalBook |
| Predicted Boiling Point (Atmospheric Pressure) | 294.1 ± 25.0 °C | ChemicalBook |
| Predicted Density | 1.262 ± 0.06 g/cm³ | ChemicalBook |
Estimated Boiling Point at Reduced Pressure:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~120 - 130 |
| 5 | ~145 - 155 |
| 10 | ~160 - 170 |
| 20 | ~175 - 185 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the vacuum distillation of crude this compound. It is crucial to perform a small-scale test distillation to determine the exact boiling point under your specific vacuum conditions and to assess the thermal stability of the crude mixture.
Materials and Equipment:
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Crude this compound
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Round-bottom flask (distillation flask)
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Short-path distillation head with condenser and collection flask(s)
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Thermometer or thermocouple
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Heating mantle with a stirrer
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Vacuum pump with a vacuum gauge and cold trap
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Stir bar
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Glass wool for insulation
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Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
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Preparation:
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Ensure all glassware is clean, dry, and free of any contaminants.
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Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
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Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
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Place the thermometer or thermocouple so that the bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
-
Initiating Vacuum and Heating:
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Start the cooling water flow through the condenser.
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Begin stirring the crude material.
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Gradually apply vacuum to the system. Observe the crude material for any initial outgassing or bumping.
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Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
-
Distillation:
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Monitor the temperature of the vapor and the pot.
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Initially, low-boiling impurities may distill over. Collect this forerun in a separate receiving flask.
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As the temperature rises and stabilizes, the desired product will begin to distill. The boiling point will depend on the vacuum achieved.
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Collect the main fraction in a clean receiving flask. The product should be a colorless to light yellow liquid that may solidify upon cooling.
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Avoid heating the distillation pot to excessively high temperatures to prevent thermal decomposition. A maximum pot temperature of 180-200°C is a conservative starting point, but the ideal temperature should be determined experimentally.
-
-
Shutdown:
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Once the distillation is complete, or if a significant amount of residue remains, turn off the heating mantle and allow the system to cool under vacuum.
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Once cooled, slowly and carefully release the vacuum.
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Turn off the cooling water and dismantle the apparatus.
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Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Distillate | 1. Inadequate vacuum. 2. Insufficient heating. 3. Blockage in the system. | 1. Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is effective. 2. Gradually increase the heating mantle temperature, but do not exceed the decomposition temperature of the compound. 3. Check for any blockages in the condenser or transfer lines. |
| Product is Colored | 1. Thermal decomposition of the product or impurities. 2. Presence of non-volatile colored impurities. | 1. Reduce the distillation pot temperature by improving the vacuum. 2. Consider a pre-purification step such as recrystallization or column chromatography if the color persists at lower temperatures. |
| Low Yield | 1. Incomplete distillation. 2. Product decomposition. 3. Leaks in the system. | 1. Ensure the distillation is carried out until no more product is collected at the given temperature and pressure. 2. Lower the distillation temperature by using a higher vacuum. 3. Thoroughly check all joints and connections for leaks. |
| Bumping or Unstable Boiling | 1. Lack of boiling chips or inadequate stirring. 2. Rapid heating. 3. Presence of volatile impurities. | 1. Ensure a stir bar is present and functioning correctly. 2. Heat the distillation flask slowly and evenly. 3. Collect a forerun of low-boiling impurities before collecting the main fraction. |
| Product Solidifies in the Condenser | 1. High melting point of the product. 2. Cooling water is too cold. | 1. Use a wider condenser or an air condenser. Gentle heating of the condenser with a heat gun may be necessary. 2. Reduce the flow rate of the cooling water or use warmer water. |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: The predicted atmospheric boiling point of this compound is very high (around 294 °C).[1] At such temperatures, the compound is likely to decompose. Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of thermal degradation and leading to a purer product.
Q2: What are the potential impurities in crude this compound?
A2: Common impurities can include starting materials from the synthesis, such as 3-chloro-2-methylpyridine or other chlorinated pyridine isomers, as well as by-products from the cyanation reaction. Solvents used in the synthesis and workup may also be present.
Q3: What safety precautions should be taken during the distillation?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the potential for thermal decomposition, which could release toxic fumes. Use a blast shield if there is a concern about the stability of the crude material. Ensure all glassware is free of cracks and stars, as they can be weak points under vacuum.
Q4: How can I determine the optimal vacuum and temperature for my distillation?
A4: The optimal conditions depend on your specific vacuum pump and setup. It is recommended to start with the highest vacuum your system can achieve and then slowly heat the crude material. The temperature at which a steady stream of distillate is observed is the boiling point at that pressure. A small-scale trial distillation is the best way to determine these parameters for your specific experiment.
Q5: What should I do if the product starts to decompose during distillation?
A5: If you observe charring, darkening of the material in the distillation pot, or a sudden increase in pressure, it is a sign of decomposition. Immediately turn off the heating, allow the system to cool down, and then slowly release the vacuum. You may need to use a higher vacuum to lower the boiling point further or consider alternative purification methods like recrystallization or column chromatography.
Visualizations
Distillation Troubleshooting Workflow
Caption: Troubleshooting workflow for distillation issues.
Logic Diagram for Deciding on Vacuum Distillation
Caption: Decision logic for choosing vacuum distillation.
References
Technical Support Center: Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A frequently employed method involves the reaction of 2,3-dichloropyridine with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent like DMSO or DMF. The cyanomethyl group is introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position is preferentially displaced due to the activating effect of the pyridine nitrogen atom.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is 2,3-dichloropyridine. Essential reagents include a cyanide salt (e.g., NaCN, KCN) and a polar aprotic solvent (e.g., DMSO, DMF).
Q3: Which analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
A3: Thin-Layer Chromatography (TLC) is suitable for monitoring the consumption of the starting material and the formation of the product. For purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
Q4: What are the main safety precautions to consider during this synthesis?
A4: This synthesis involves highly toxic cyanide salts, which must be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Acidic conditions must be avoided during and after the reaction when cyanide is present to prevent the formation of highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction temperature or time. |
| Inactive cyanide source | - Use a fresh, dry cyanide salt. Cyanide salts can degrade upon exposure to moisture and air. | |
| Poor solubility of reagents | - Ensure the cyanide salt is adequately dissolved in the solvent. Sonication may aid dissolution. | |
| Presence of water in the reaction | - Use anhydrous solvents and reagents. Water can react with the starting material and intermediates. | |
| Presence of a Major Impurity with a Higher Molecular Weight | Dimerization of the starting material or product | - This can occur at elevated temperatures. Try running the reaction at a lower temperature for a longer duration. |
| Presence of an Impurity at m/z corresponding to 2-Hydroxy-3-chloropyridine | Hydrolysis of the starting material | - Ensure anhydrous reaction conditions. This impurity arises from the reaction of 2,3-dichloropyridine with residual water.[1] |
| Presence of an Impurity at m/z corresponding to 2-(3-Chloropyridin-2-yl)acetamide | Hydrolysis of the nitrile group | - This can occur during aqueous work-up, especially under acidic or basic conditions.[2] - Minimize the time the product is in contact with aqueous solutions and maintain a neutral pH during extraction. |
| Difficult Purification | Co-elution of impurities with the product | - Modify the eluent system for column chromatography. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine can improve separation. - Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
| Oily product that is difficult to handle | - The product may be an oil if it contains residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. - If the product is inherently an oil at room temperature, purification by column chromatography is the preferred method. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these are representative values and may require optimization for your specific setup.
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Purity after Extraction | 85-95% (by HPLC) |
| Purity after Chromatography | >98% (by HPLC) |
Experimental Protocols
Synthesis of this compound
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloropyridine (1.0 eq).
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Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. To this solution, add sodium cyanide (1.1 eq) portion-wise.
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Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
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Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification by Column Chromatography
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Column Preparation: Pack a silica gel column with a suitable slurry (e.g., in hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Reaction Yield for 2-(3-Chloropyridin-2-yl)acetonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile. The following information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the palladium-catalyzed cyanation of 2,3-dichloropyridine. This method offers good functional group tolerance and generally proceeds under milder conditions compared to other cyanation techniques. The reaction involves the cross-coupling of 2,3-dichloropyridine with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
Q2: What is the expected regioselectivity of the cyanation reaction on 2,3-dichloropyridine?
A2: In nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack. This preference is attributed to the electronic stabilization of the intermediate formed during the reaction. Therefore, the major product expected from the cyanation of 2,3-dichloropyridine is the desired this compound. However, the formation of the isomeric 2-(2-chloropyridin-3-yl)acetonitrile is a potential side reaction that needs to be monitored.
Q3: What are the key parameters to consider for optimizing the reaction yield?
A3: Several factors significantly influence the yield of this compound. The critical parameters for optimization include the choice of palladium catalyst and ligand, the cyanide source, the solvent, the reaction temperature, and the reaction time. Careful selection and optimization of these parameters are crucial for achieving high yields and minimizing side products.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the cyanation reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (2,3-dichloropyridine) and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or ligand. | - Ensure the palladium catalyst and phosphine ligand are of high purity and handled under an inert atmosphere to prevent degradation. - Consider using a pre-catalyst that is more stable and activates in situ. |
| Poor quality of cyanide source. | - Use a freshly opened or properly stored cyanide source. Some cyanide salts can be hygroscopic. - For solid cyanide salts like KCN or NaCN, fine grinding before use can increase reactivity.[1] | |
| Inappropriate reaction temperature. | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the catalyst or product. A temperature screen (e.g., 80-120 °C) is recommended. | |
| Catalyst poisoning by cyanide. | - The cyanide anion can poison the palladium catalyst.[1] Using a less soluble cyanide source like Zn(CN)₂ or a slow-release source like K₄[Fe(CN)₆] can mitigate this issue.[1] | |
| Formation of Impurities/Side Products | Isomer formation (cyanation at C3). | - While C2 substitution is favored, some C3 isomer may form. The choice of ligand can influence regioselectivity. Experiment with different phosphine ligands to optimize for the desired isomer. |
| Hydrolysis of the nitrile group. | - Ensure anhydrous reaction conditions as water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially at elevated temperatures. | |
| Decomposition of starting material or product. | - If the reaction mixture turns dark or tar-like, it may indicate decomposition. Lowering the reaction temperature or shortening the reaction time might be necessary. | |
| Difficult Product Purification | Co-elution of product and starting material. | - 2,3-dichloropyridine and the product may have similar polarities. Optimize the eluent system for column chromatography. A gradient elution may be necessary for better separation. |
| Residual palladium in the final product. | - The final product may be contaminated with palladium. Washing the organic extract with an aqueous solution of a chelating agent (e.g., thiourea) or passing the product through a silica plug can help remove residual metal. |
Data Presentation
The following tables summarize typical quantitative data for palladium-catalyzed cyanation reactions of aryl chlorides, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation
| Cyanide Source | Toxicity | Typical Loading (equiv.) | Key Advantages | Key Disadvantages |
| Zn(CN)₂ | High | 0.5 - 0.6 | Less prone to catalyst poisoning. | Still highly toxic. |
| K₄[Fe(CN)₆] | Low | 0.5 | Non-toxic food additive.[1] | Can require higher catalyst loadings or longer reaction times. |
| NaCN / KCN | Very High | 1.0 - 1.6 | Readily available and inexpensive.[2] | High toxicity; can readily poison the catalyst.[1] |
Table 2: Typical Reaction Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Chlorides
| Catalyst System (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ (1-2%) / dppf (2-4%) | Dioxane, DMF | 100 - 120 | 4 - 24 | 70 - 95 | [3] |
| Pd(OAc)₂ (2-5%) / XPhos (4-10%) | t-BuOH, Dioxane/H₂O | 80 - 110 | 2 - 18 | 65 - 90 | [4] |
| Pd/C (2-5%) / dppf (4-8%) | DMAC | 110 - 130 | 12 - 24 | 75 - 98 | [3] |
Experimental Protocols
Proposed Synthesis of this compound via Palladium-Catalyzed Cyanation
Disclaimer: This is a representative protocol based on literature for similar substrates and should be optimized for the specific reaction.
Materials:
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2,3-Dichloropyridine
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Zinc Cyanide (Zn(CN)₂)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Anhydrous N,N-Dimethylformamide (DMF)
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Nitrogen or Argon gas
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Standard laboratory glassware and work-up reagents
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2,3-dichloropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Side product formation in the synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,3-dichloropyridine with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable polar apathetic solvent like DMSO or DMF. The cyanide ion preferentially attacks the more electrophilic C2 position of the 2,3-dichloropyridine ring, displacing the chloride ion to yield the desired product.
Q2: What are the primary side products I should expect during the synthesis of this compound?
A2: Several side products can form during this synthesis. The most common include:
-
Isomeric byproduct: 2-(2-Chloropyridin-3-yl)acetonitrile can be formed if the cyanide nucleophile attacks the C3 position instead of the C2 position.
-
Di-substituted byproduct: 2,3-Dicyanopyridine can be produced if both chlorine atoms are substituted by the cyanide nucleophile.
-
Hydrolysis products: The presence of water can lead to the formation of 3-chloro-2-hydroxypyridine from the starting material or 2-(3-hydroxy-pyridin-2-yl)acetonitrile from the product.
-
Unreacted starting material: Incomplete reaction will result in the presence of 2,3-dichloropyridine in the final product mixture.
Q3: How can I minimize the formation of the isomeric byproduct, 2-(2-Chloropyridin-3-yl)acetonitrile?
A3: The regioselectivity of the nucleophilic attack is crucial. The C2 position in 2,3-dichloropyridine is electronically favored for nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. To enhance selectivity for the C2 position, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Nucleophile Choice: While cyanide is the required nucleophile, the choice of counter-ion (e.g., Na+ vs. K+) and the presence of any phase-transfer catalysts can subtly influence reactivity.
-
Solvent: Using a polar aprotic solvent like DMSO or DMF is standard. The polarity of the solvent can influence the reaction rate and selectivity.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature. However, be aware that higher temperatures may lead to more side products. |
| Poor Quality of Reagents | Ensure that the 2,3-dichloropyridine is pure and the cyanide salt is anhydrous and of high purity. The presence of impurities in the starting materials can inhibit the reaction. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and concentration can significantly impact the yield. A solvent screen (e.g., DMSO, DMF, NMP) and temperature optimization may be necessary. |
| Side Product Formation | Significant formation of the isomeric or di-substituted byproducts will naturally lower the yield of the desired product. Refer to the strategies for minimizing these side products. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions. Consider if the work-up procedure is too harsh (e.g., strongly acidic or basic conditions). |
Issue 2: Presence of Significant Amounts of the Isomeric Byproduct
Q: My final product is contaminated with a significant amount of 2-(2-Chloropyridin-3-yl)acetonitrile. How can I separate them and prevent its formation in the future?
A: The separation of these isomers can be challenging due to their similar physical properties.
Separation Strategies:
| Method | Description |
| Column Chromatography | Careful column chromatography on silica gel using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) may allow for the separation of the two isomers. |
| Recrystallization | If a suitable solvent system can be found where the solubility of the two isomers is sufficiently different, fractional recrystallization may be an effective purification method. |
Prevention Strategies:
As mentioned in the FAQs, optimizing reaction conditions to favor C2 substitution is key. Experiment with lower reaction temperatures and ensure the reaction is carried out under strictly anhydrous conditions.
Issue 3: Formation of Di-substituted Byproduct
Q: I am observing the formation of 2,3-dicyanopyridine in my reaction mixture. How can I avoid this?
A: The formation of the di-substituted product is a result of the substitution of both chlorine atoms.
| Potential Cause | Suggested Solution |
| Excess Cyanide Reagent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the cyanide reagent relative to the 2,3-dichloropyridine. |
| High Reaction Temperature or Prolonged Reaction Time | These conditions can favor the second substitution reaction. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Materials:
-
2,3-Dichloropyridine
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of 2,3-dichloropyridine (1.0 eq.) in anhydrous DMSO, add sodium cyanide (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
-
Note: This is a general protocol and may require optimization for specific laboratory conditions and scales. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Side Product Formation Pathway
Caption: Reaction pathways leading to the desired product and common side products in the synthesis of this compound.
Technical Support Center: Preventing Decomposition During Heating in Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of thermal decomposition during chemical synthesis. Below you will find detailed information to help you diagnose, prevent, and resolve issues related to the degradation of starting materials, intermediates, or products upon heating.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black upon heating. What does this indicate?
A significant darkening of the reaction mixture, especially to a dark brown or black color, is a common sign of thermal decomposition or the formation of polymeric byproducts.[1] This is particularly prevalent when reactions are conducted at high temperatures. Many organic molecules have limited thermal stability and will degrade, leading to complex mixtures and reduced yields of the desired product.
Q2: What are the primary causes of thermal decomposition in a synthesis reaction?
Thermal decomposition, or thermolysis, is the breakdown of a chemical compound by heat.[2] The primary reasons for decomposition during a synthesis reaction include:
-
Inherent Instability: The target compound or a reaction intermediate may be inherently unstable at the reaction temperature, meaning the energy supplied is sufficient to break its chemical bonds.
-
Exceeding the Decomposition Temperature: Every compound has a specific temperature at which it will start to decompose. Exceeding this temperature will initiate degradation.
-
Presence of Impurities: Impurities in the starting materials or solvents can sometimes catalyze decomposition reactions.
-
Prolonged Reaction Times: Even at a seemingly appropriate temperature, extended heating can lead to the gradual decomposition of sensitive compounds.[3]
-
Localized Overheating: Poor heat distribution in the reaction vessel can create "hot spots" where the temperature is significantly higher than the bulk mixture, leading to localized decomposition.[4]
Q3: How can I determine the decomposition temperature of my compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two common techniques used to determine the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, revealing the temperature at which it begins to lose mass due to decomposition. DSC measures the heat flow into or out of a sample as it is heated, which can indicate the onset of exothermic decomposition reactions.
Q4: What are "heat stabilizers" and how do they work?
Heat stabilizers are chemical additives that can be used to prevent or slow down the thermal degradation of a substance.[5][6] They function through various mechanisms, including:
-
Radical Scavenging: They can react with and neutralize highly reactive radical species that initiate and propagate decomposition chain reactions.[7]
-
Acid Scavenging: Some decomposition reactions release acidic byproducts that can catalyze further degradation. Acid scavengers neutralize these acids.[7]
-
Metal Deactivation: Trace metal impurities can act as catalysts for decomposition. Metal deactivators bind to these metals, rendering them inactive.[7]
The selection of an appropriate stabilizer depends on the specific compound and the suspected decomposition pathway.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to thermal decomposition.
Issue 1: Low or No Yield with Evidence of Decomposition (e.g., dark color, tar formation)
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | - Lower the reaction temperature in increments of 10-20 °C and monitor the progress.[8] - If the reaction is too slow at lower temperatures, consider extending the reaction time. - For exothermic reactions, ensure adequate cooling is in place to prevent temperature spikes. |
| Prolonged Heating | - Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to heat.[3] |
| Inefficient Heat Transfer | - Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture. - Use a heating mantle or an oil bath for more even heat distribution compared to a hot plate. |
| Inherent Instability of Product | - Consider a synthetic route that avoids high temperatures. - Investigate if a protecting group strategy can be employed to mask the thermally sensitive functional group during the heating step.[9] |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions Promoted by Heat | - Lowering the reaction temperature is the primary strategy to reduce the rate of unwanted side reactions relative to the desired reaction. - Analyze the byproducts to understand the decomposition pathway, which can provide clues for optimizing conditions. |
| Catalyst-Induced Decomposition | - If a catalyst is being used, it may be promoting decomposition at the reaction temperature. - Screen different catalysts or reduce the catalyst loading. - Ensure the catalyst is of high purity. |
| Solvent Participation | - The reaction solvent may be reacting with the starting materials or product at elevated temperatures. - Choose a more inert solvent with a suitable boiling point. |
Data Presentation: The Impact of Temperature on Reaction Yield
Precise temperature control is critical for maximizing the yield of the desired product while minimizing the formation of degradation byproducts. The following table illustrates the effect of reaction temperature on the synthesis of 2-amino-N-benzylbenzamide.
Table 1: Effect of Reaction Temperature on the Crude Yield of 2-amino-N-benzylbenzamide [10]
| Temperature (°C) | Solvent | Crude Yield (%) |
| 75 | Water | 88.5 |
| 100 | Water | 89.2 |
| 125 | Water | 89.9 |
| 150 | Water | 90.1 |
| 175 | Water | 91.1 |
| 200 | Water | 91.8 |
| 75 | Ethyl Acetate | 93.5 |
| 100 | Ethyl Acetate | 94.2 |
| 125 | Ethyl Acetate | 95.0 |
| 150 | Ethyl Acetate | 96.2 |
| 175 | Ethyl Acetate | 97.5 |
| 200 | Ethyl Acetate | 98.1 |
Data adapted from a study on the microwave-assisted synthesis of 2-amino-N-benzylbenzamide.[10] This data shows that for this particular reaction, increasing the temperature generally leads to a higher crude yield within the tested range, suggesting that decomposition is not the primary competing reaction under these conditions. However, in many other syntheses, a similar table would show a decrease in yield beyond an optimal temperature due to product degradation.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature to Minimize Decomposition
This protocol outlines a systematic approach to finding the optimal reaction temperature that balances reaction rate and product stability.
Methodology:
-
Literature Review: Before starting, conduct a thorough literature search to determine the known thermal stability of your reactants, products, and any expected intermediates.
-
Small-Scale Test Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature. A typical starting range would be from the lowest temperature at which the reaction is expected to proceed, increasing in 10-20 °C increments.
-
Consistent Reaction Parameters: Ensure all other reaction parameters (reactant concentrations, solvent, stirring speed, reaction time) are kept constant across all test reactions.
-
Reaction Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it by a suitable method (e.g., TLC, HPLC, GC-MS) to monitor the consumption of starting material and the formation of the desired product and any byproducts.
-
Data Analysis: Plot the yield of the desired product and the amount of decomposition byproducts as a function of temperature.
-
Optimal Temperature Selection: Identify the temperature that provides the highest yield of the desired product with the minimal formation of decomposition products.
Protocol 2: Synthesis of a Thermally Sensitive Compound Using Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) can be an effective technique for reactions that require heating, as the rapid and uniform heating can reduce reaction times and minimize the formation of decomposition byproducts.[11][12]
Methodology:
-
Select a Suitable Solvent: Choose a solvent that is efficient at absorbing microwave energy (i.e., has a high dielectric constant). Common solvents for MAOS include ethanol, dimethylformamide (DMF), and water.
-
Prepare the Reaction Mixture: In a microwave-safe reaction vessel, combine the starting materials and solvent.
-
Set Reaction Parameters: Program the microwave synthesizer with the desired temperature, pressure, and reaction time. A key advantage of microwave synthesis is the ability to rapidly screen different temperatures.[13][14]
-
Run the Reaction: The microwave synthesizer will automatically heat the reaction to the set temperature and maintain it for the specified time.
-
Work-up and Analysis: After the reaction is complete and has cooled, work up the reaction mixture and analyze the product yield and purity. Compare the results to those obtained using conventional heating methods to assess the impact on decomposition.
Visualizations
Logical Workflow for Troubleshooting Thermal Decomposition
The following diagram illustrates a step-by-step decision-making process for addressing suspected thermal decomposition in a synthesis reaction.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. specialchem.com [specialchem.com]
- 6. youtube.com [youtube.com]
- 7. specialchem.com [specialchem.com]
- 8. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. ijrpas.com [ijrpas.com]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.org [mdpi.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting Guide: Systematic Approach to Solubility Enhancement
Welcome to the Technical Support Center for Reaction Solubility. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with compound solubility in aqueous media.
When encountering a poorly soluble compound, it is best to approach the problem systematically. Start with simpler, less disruptive methods before progressing to more complex formulation strategies. The following workflow provides a logical sequence for troubleshooting.
Caption: A troubleshooting workflow for addressing poor reactant solubility.
Frequently Asked Questions (FAQs)
Q1: My starting material has very low solubility in water. What are the first steps I should take?
A1: Before exploring complex additives, start with fundamental physical methods. The simplest approaches often provide a sufficient solution without altering the chemical environment of your reaction.
-
Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solute.[1] Grinding your solid starting material into a fine powder using a mortar and pestle can significantly increase its surface area and, consequently, its dissolution rate.
-
Sonication: Using an ultrasonic bath or probe can accelerate dissolution.[1] The high-frequency sound waves create cavitation bubbles, and their collapse generates intense mechanical forces that help break down particles and overcome intermolecular interactions, enhancing solubility.[1]
-
Heating: For many compounds, solubility increases with temperature. Gently heating the solvent while dissolving the compound can help, but ensure the temperature is compatible with the stability of your reactant and the planned reaction conditions.
If these physical methods are insufficient, you can proceed to chemical modifications of the solvent system.
Q2: How do co-solvents work, and which one should I choose?
A2: A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of non-polar or poorly soluble compounds.[2][3] Co-solvents function by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the hydrophobic solute and the aqueous environment.[3][]
Mechanism: Most co-solvents have both hydrogen-bonding groups that ensure water miscibility and hydrophobic regions that disrupt water's hydrogen-bonding network.[] This disruption reduces water's tendency to exclude non-polar compounds, thereby increasing their solubility.[]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene Glycol (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Data on Co-solvent Efficacy: The effectiveness of a co-solvent is compound-specific. The choice and concentration (typically starting around 5-10% by volume) often require empirical testing.[5]
| Compound | Co-solvent System | Solubility Increase |
| Ferulic Acid | 6.0 mol/kg 1,2-propanediol | 97-fold[6] |
| Syringic Acid | 6.0 mol/kg 1,2-propanediol | 30-fold[6] |
| Rifabutin | 90% PEG + 10% Ethanol/Propylene Glycol | ~8.8-fold (from 0.19 mg/ml to 1.6803 mg/ml)[7] |
Experimental Protocol: Using a Co-solvent
-
Initial Dissolution Attempt: Try to dissolve the poorly soluble reactant in the primary aqueous solvent.
-
Co-solvent Selection: Choose a co-solvent that is miscible with water and inert to your reaction conditions (e.g., ethanol, DMSO, PEG 400).
-
Gradual Addition: While vigorously stirring the suspension, add the co-solvent dropwise.
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Record Ratio: Note the final volume ratio of the aqueous solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.
-
Proceed with Reaction: Set up the reaction in the established co-solvent system. Be mindful that altering solvent polarity can influence reaction kinetics.
Q3: My compound is a weak acid/base. Can I use pH to improve its solubility?
A3: Yes, for ionizable compounds, pH adjustment is a powerful and straightforward technique to enhance aqueous solubility.[][8] The solubility of a weak acid or weak base can be dramatically increased by converting it into its more soluble salt form.[8]
-
Weak Acids: For a weakly acidic compound (HA), increasing the pH (adding a base) will deprotonate it to its anionic form (A⁻), which is generally much more soluble in water. Solubility increases significantly when the pH is above the compound's pKa.
-
Weak Bases: For a weakly basic compound (B), decreasing the pH (adding an acid) will protonate it to its cationic form (BH⁺), which is typically more water-soluble. Solubility increases when the pH is below the compound's pKa.
Experimental Protocol: pH Adjustment
-
Determine pKa: Find the pKa of your compound from literature or predictive software.
-
Prepare a Slurry: Create a slurry of your compound in the aqueous reaction medium.
-
Select pH Modifier:
-
For a weak acid , choose a suitable base (e.g., NaOH, KOH, NaHCO₃).
-
For a weak base , choose a suitable acid (e.g., HCl, H₂SO₄).
-
-
Titrate Slowly: While monitoring the pH with a calibrated meter, slowly add the acid or base solution dropwise to the slurry with constant stirring.
-
Observe Dissolution: Continue adding the pH modifier until the compound dissolves. The target pH should generally be 1-2 units away from the pKa to ensure complete ionization.
-
Verify Compatibility: Ensure the final pH is compatible with the stability of all reactants and the desired reaction mechanism.
Q4: What are surfactants and how do they help solubilize compounds?
A4: Surfactants (surface-active agents) are amphiphilic molecules containing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[9] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell.[9]
Poorly water-soluble organic compounds can be partitioned into the hydrophobic core of these micelles, a process called micellar solubilization.[9][11] This effectively dissolves the compound in the aqueous medium. Nonionic surfactants are often preferred as they are generally less harsh and more biocompatible.[9]
Caption: Micellar solubilization of a hydrophobic reactant by surfactants.
Experimental Protocol: Using a Surfactant
-
Select a Surfactant: Choose a surfactant appropriate for your system (e.g., Tween 80, Triton X-100). Consider the Hydrophilic-Lipophilic Balance (HLB) value; high HLB surfactants are better for oil-in-water emulsions.[9]
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.
-
Add Reactant: Add the poorly soluble compound to the surfactant solution.
-
Agitate: Stir or sonicate the mixture to facilitate the incorporation of the compound into the micelles.
-
Equilibrate: Allow the system to equilibrate. The mixture should become clear or translucent if solubilization is successful.
-
Reaction: Proceed with the reaction, noting that the micellar environment can sometimes influence reaction rates.[12]
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[13][14] They are a good choice when you need to solubilize a hydrophobic compound without using organic co-solvents or harsh surfactants, making them particularly useful in pharmaceutical and food science applications.
Mechanism: A poorly soluble molecule of appropriate size and shape can fit into the hydrophobic cavity of the cyclodextrin, forming a water-soluble "inclusion complex".[15][16] This complex shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility.[13]
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
Commonly Used Cyclodextrins: Natural α-, β-, and γ-cyclodextrins have limited aqueous solubility themselves. Chemically modified derivatives offer significant improvements.[17]
| Cyclodextrin Derivative | Key Feature |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | High aqueous solubility, commonly used in parenteral formulations.[17] |
| Sulfobutylether-β-cyclodextrin (SBEβCD) | High aqueous solubility, used to solubilize drugs.[17] |
| Randomly methylated-β-cyclodextrin | Transforms crystalline CD into an amorphous, more soluble mixture.[13] |
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Choose a CD derivative with a cavity size appropriate for your guest molecule (β-CD is most common).
-
Prepare CD Solution: Dissolve the cyclodextrin in the aqueous medium. Gentle heating may be required.
-
Add Reactant: Add the poorly soluble compound to the CD solution. A 1:1 molar ratio is a good starting point.[15]
-
Kneading/Stirring: Vigorously stir or knead the mixture for several hours to facilitate complex formation. Sonication can also be used.
-
Isolation (Optional): The complex can be used in solution directly, or it can be isolated as a solid powder by methods like freeze-drying (lyophilization) for later use.[16]
-
Confirmation: Formation of the inclusion complex can be confirmed using techniques such as DSC, FTIR, or NMR spectroscopy.[16]
Q6: My reaction involves two immiscible phases (aqueous and organic). How can I facilitate the reaction?
A6: For reactions where the reactants are in separate, immiscible phases (e.g., an ionic salt in water and an organic substrate in a non-polar solvent), a Phase-Transfer Catalyst (PTC) is the ideal solution.[18][19]
Mechanism: A PTC is a substance that "carries" a reactant from one phase into another where the reaction can occur.[19][20] Typically, a PTC is a quaternary ammonium or phosphonium salt with both hydrophilic and hydrophobic properties.[21] It can exchange its anion for the reactant anion in the aqueous phase, forming a new, organic-soluble ion pair. This ion pair migrates into the organic phase, allowing the reactant anion to react with the organic substrate.[18] This method avoids the need for harsh solvents that dissolve all reactants and often leads to faster reactions with higher yields.[18]
Common Phase-Transfer Catalysts:
-
Benzyltriethylammonium chloride
-
Methyltricaprylammonium chloride (Aliquat 336)
-
Tetrabutylammonium bromide (TBAB)
-
Hexadecyltributylphosphonium bromide
Experimental Protocol: Phase-Transfer Catalysis
-
Setup Biphasic System: Dissolve the organic substrate in a water-immiscible organic solvent (e.g., toluene, dichloromethane). Dissolve the ionic reactant (e.g., sodium cyanide) in water.
-
Combine Phases: Combine the two solutions in a reaction flask.
-
Add Catalyst: Add a catalytic amount of the PTC (typically 1-5 mol%) to the biphasic mixture.
-
Vigorous Stirring: The reaction requires vigorous stirring to maximize the interfacial surface area where the ion exchange occurs. A mechanical stirrer is often necessary.
-
Monitor Reaction: Monitor the progress of the reaction by standard techniques (e.g., TLC, GC, HPLC).
-
Workup: Upon completion, stop the stirring. The two phases will separate, simplifying the workup. The organic phase containing the product can be isolated, washed, and purified.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. fiveable.me [fiveable.me]
- 9. jocpr.com [jocpr.com]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 20. sacheminc.com [sacheminc.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yield in Derivatization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yield in derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your derivatization experiments.
Q1: My derivatization reaction has a very low or no yield of the desired product. What are the common causes and how can I troubleshoot this?
A1: Low or no product formation is a frequent challenge in derivatization. This can often be attributed to several key factors related to reaction conditions and reagent integrity. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Initial Troubleshooting Steps:
-
Verify Reagent Quality and Storage:
-
Freshness: Derivatization reagents, especially silylating agents, can degrade over time. Ensure you are using a fresh, unopened reagent or one that has been stored correctly.[1][2][3] It is often recommended to use fresh reagents for each set of standards and samples.[3]
-
Storage Conditions: Most derivatization reagents are sensitive to moisture and air.[1][4] They should be stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
-
Ensure Anhydrous Conditions:
-
Moisture Contamination: Water is a primary inhibitor of many derivatization reactions, as it can react with the derivatizing agent or decompose the formed derivative.[1][2][4]
-
Drying Procedures: Thoroughly dry all glassware, solvents, and the sample itself before initiating the reaction.[1][6][7] Effective methods for sample drying include lyophilization (freeze-drying) or using a stream of dry nitrogen.[1][7]
-
-
Optimize Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the analyte and derivatizing agent. While some reactions proceed at room temperature, others require heating to go to completion.[1][4][8][9] For instance, derivatizing estrogenic compounds with BSTFA might necessitate heating at 75°C.[10]
-
Time: Reaction times can range from minutes to several hours.[1][4][9] It is advisable to monitor the reaction progress over time to determine the optimal duration.[1]
-
Reagent Concentration: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.[2][5] A molar excess of the reagent is generally recommended to drive the reaction to completion.[2][4][5][11] As a general rule, a 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[4]
-
Q2: I am observing multiple peaks for a single analyte in my chromatogram after derivatization. What could be the cause?
A2: The appearance of multiple peaks for a single analyte often points towards incomplete derivatization, side reactions, or the formation of isomers.
Potential Causes and Solutions:
-
Incomplete Derivatization: If your analyte has multiple reactive sites, you might be observing a mixture of partially and fully derivatized products.[2]
-
Formation of Isomers: Certain sample preparation methods can cause isomerization of the analyte. For example, some extraction techniques can convert the natural cis-configuration of a fatty acid to its trans-isomer.[2] In the case of keto-steroids, failure to protect the keto group via methoximation before silylation can lead to the formation of multiple enol-isomers.[7]
-
Side Reactions: The derivatizing reagent may react with other functional groups on the analyte or with components of the sample matrix, leading to multiple products.[12]
-
Solution: Optimize reaction conditions to favor the desired reaction. Using a more selective derivatizing reagent may also resolve this issue.[12]
-
Q3: The baseline in my chromatogram is high and noisy after derivatization. How can I resolve this?
A3: A high and noisy baseline is often caused by excess derivatizing reagent, reagent byproducts, or contamination.[2]
Troubleshooting a Noisy Baseline:
-
Excess Derivatizing Reagent: Injecting a large excess of the derivatizing reagent can lead to a rising baseline and interfere with the detection of your analytes.[2]
-
Solution: While a molar excess is necessary for the reaction, try to minimize the amount injected. A post-derivatization cleanup step, such as a solvent extraction, can be effective in removing the bulk of the unreacted reagent.[5]
-
-
Reagent Byproducts: The derivatization reaction itself can produce volatile byproducts that co-elute with your analytes of interest, causing interference.[13]
-
Solution: Choose a derivatization reagent that produces non-interfering byproducts. For example, perfluoroacylimidazoles are often preferred over perfluoroacid anhydrides because they do not produce acidic byproducts that can damage the GC column.[6]
-
-
Contamination: Contamination can be introduced from solvents, reagents, or the sample preparation workflow.
Q4: How do I mitigate sample matrix effects that are impacting my derivatization yield and analytical results?
A4: The sample matrix, which includes all components in a sample other than the analyte of interest, can significantly interfere with the derivatization reaction and the subsequent analysis, a phenomenon known as the "matrix effect."[12] This can lead to signal suppression or enhancement, resulting in inaccurate quantification.[12][14][15]
Strategies to Overcome Matrix Effects:
-
Sample Cleanup: A crucial step is to remove interfering components from the sample matrix before derivatization.[12]
-
Techniques: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common and effective methods for sample cleanup.[12]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12][15] However, be mindful that this will also dilute your analyte, which could impact sensitivity.[15]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effects during quantification.[12][15]
-
Use of Internal Standards: The use of stable isotope-labeled internal standards is a powerful technique to correct for matrix effects and variations in derivatization efficiency.[12][15]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and optimization parameters for common derivatization reactions. These values should be considered as starting points and may require further optimization for your specific application.
Table 1: General Silylation Reaction Conditions
| Parameter | Typical Range | Notes |
| Temperature | Room Temp. - 100°C | Less reactive or sterically hindered compounds may require heating.[8] |
| Time | 5 min - several hours | Reaction progress should be monitored to determine the optimal time.[1][4] |
| Reagent Molar Excess | 2 - 10 fold | A significant excess is often needed to drive the reaction to completion.[4][11] |
| Catalyst (e.g., TMCS) | 1 - 10% (v/v) | Catalysts can enhance the reactivity of silylating agents, especially for hindered groups.[1][7][16] |
Table 2: Optimization of a Two-Step Derivatization for Keto-Steroids
| Step | Parameter | Recommended Condition | Rationale |
| Methoximation | Temperature | 60 - 80°C | Higher temperatures can accelerate the reaction, but may risk analyte degradation.[7] |
| Time | 30 - 60 min | Ensures complete protection of the keto group to prevent isomer formation.[1][7] | |
| Silylation | Temperature | 70 - 90°C | Ensures efficient derivatization of hydroxyl groups. |
| Time | 30 - 60 min | Adequate time for the reaction to go to completion.[1] | |
| Reagent Volume | 50 - 100 µL | A sufficient excess of the derivatizing reagent is necessary.[7] |
Detailed Experimental Protocols
Below are detailed methodologies for common derivatization procedures.
Protocol 1: General Silylation of an Alcohol
This protocol describes a typical silylation reaction using BSTFA with a TMCS catalyst.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample into a clean, dry micro-reaction vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
-
Reagent Addition:
-
Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Add 100 µL of BSTFA and 10 µL of TMCS to the vial.
-
-
Reaction:
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 70°C for 30 minutes in a heating block or water bath.
-
-
Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
-
Protocol 2: Two-Step Derivatization of a Keto-Steroid
This protocol is a general guideline for the derivatization of keto-steroids for GC-MS analysis.[7]
-
Sample Preparation:
-
Pipette an aliquot of your sample extract into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Methoximation:
-
Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of a silylating reagent, such as BSTFA + 1% TMCS.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Visualizations
Troubleshooting Workflow for Low Derivatization Yield
Caption: A logical workflow for troubleshooting low derivatization yield.
Key Parameters Influencing Derivatization Efficiency
Caption: Factors influencing the efficiency of a derivatization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Why use derivatization? | Analytics-Shop [analytics-shop.com]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Optimization of solvent and base conditions for alkylation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize solvent and base conditions for alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My alkylation reaction is showing very low conversion or has stalled completely. What are the first things I should check?
A1: Low conversion is a common issue that can often be resolved by systematically checking fundamental reaction parameters.[1]
-
Reagent Purity & Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric amounts. Verify the purity of your starting material.[2]
-
Anhydrous Conditions: Many alkylation reactions, especially those using strong bases like sodium hydride (NaH) or organolithiums, are extremely sensitive to moisture. Ensure glassware is oven or flame-dried and that you are using anhydrous solvents. Water can quench strong bases and hydrolyze sensitive reagents.[1][3]
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, confirm the reaction was performed under a sufficient inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: Reaction temperature is critical. Some reactions need heat to overcome the activation energy, while others require low temperatures (e.g., -78 °C) to prevent side reactions or decomposition.[3][4] Verify that your reaction is being maintained at the correct temperature.
-
Efficient Stirring: For heterogeneous mixtures (e.g., solid base in a liquid solvent), vigorous stirring is essential to ensure reactants come into contact.[3]
Caption: Initial troubleshooting workflow for low reactivity.
Issue 2: Formation of Side Products
Q2: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the common side reactions in alkylations?
A2: Several competing reactions can lower the yield of your desired product. The most common include elimination, over-alkylation, and competing C- vs. O-alkylation.
-
Elimination (E2 Reaction): This is a major competing pathway, especially when using strong, bulky bases or secondary/tertiary alkyl halides.[5] To favor substitution (SN2) over elimination, consider using a less hindered base, a primary alkyl halide, or a less polar solvent.
-
Over-alkylation: The initial product of mono-alkylation may be reactive enough to undergo a second alkylation, leading to di- or poly-alkylated products.[6] This can be minimized by using a larger excess of the nucleophile relative to the alkylating agent or by adding the alkylating agent slowly to the reaction mixture.
-
C- vs. O-Alkylation: For ambident nucleophiles like enolates or phenolates, alkylation can occur at two different sites (carbon or oxygen).[7][8] The outcome is highly dependent on the reaction conditions.
Q3: How can I control the selectivity between C-alkylation and O-alkylation for my enolate?
A3: The regioselectivity of enolate alkylation is a classic challenge that can be controlled by modifying the solvent, counter-ion, and alkylating agent. This is often explained using Hard and Soft Acid-Base (HSAB) theory.[9]
-
For C-Alkylation (Thermodynamic Product): Use polar protic solvents, which solvate the oxygen atom, making the carbon atom more nucleophilic.[10] Softer electrophiles like alkyl iodides and bromides also favor C-alkylation.[9]
-
For O-Alkylation (Kinetic Product): Use polar aprotic solvents (e.g., DMF, DMSO), which leave the more electronegative oxygen atom more exposed and reactive.[7] Harder electrophiles, such as alkyl sulfonates (e.g., tosylates) or silyl chlorides, tend to react at the hard oxygen center.[7][9]
Caption: Factors influencing C- vs. O-alkylation selectivity.
Data Presentation: Solvent and Base Selection
Choosing the correct solvent and base is fundamental to a successful alkylation. The following tables provide a starting point for your optimization screens.
Q4: How do I select the right solvent for my alkylation reaction?
A4: The solvent choice depends primarily on the reaction mechanism (SN1 or SN2). SN1 reactions are favored by polar protic solvents that stabilize the carbocation intermediate, while SN2 reactions are favored by polar aprotic solvents that solvate the cation but leave the nucleophile highly reactive.[11][12][13][14]
Table 1: Common Solvents for Alkylation Reactions
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case & Comments |
|---|---|---|---|
| Water (H₂O) | Polar Protic | 80.1 | Favors SN1; often used as a co-solvent.[14] |
| Methanol (MeOH) | Polar Protic | 32.7 | Favors SN1; can also act as a nucleophile (solvolysis).[11] |
| Acetone | Polar Aprotic | 20.7 | Good choice for SN2 reactions; dissolves many organic salts.[14] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent for SN2; higher boiling point than acetone. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Common for SN2; high boiling point, but can decompose with strong bases.[15] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly polar, excellent for SN2; care must be taken at high temperatures.[15] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Common ether solvent, less polar than DMF/DMSO. |
| Toluene | Non-Polar | 2.4 | Used in phase-transfer catalysis or when non-polar conditions are required.[16] |
Q5: How do I choose a base that is strong enough for my reaction?
A5: The base must be strong enough to deprotonate your starting material to generate the active nucleophile. A general rule is that the pKa of the base's conjugate acid should be at least 2-4 units higher than the pKa of the acid being deprotonated to ensure complete deprotonation.[1][17][18]
Table 2: Common Bases for Alkylation Reactions
| Base | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Common Applications |
|---|---|---|---|---|
| Sodium Hydride | NaH | H₂ | ~36 | Strong, non-nucleophilic base for deprotonating alcohols and carbon acids.[1] |
| Potassium tert-Butoxide | KOtBu | t-Butanol | ~19 | Strong, bulky base often used to favor elimination or deprotonate carbon acids.[1] |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Very strong, non-nucleophilic, sterically hindered base; ideal for kinetic enolate formation.[1] |
| Potassium Carbonate | K₂CO₃ | Bicarbonate (HCO₃⁻) | 10.3 | Mild inorganic base, often used for alkylating phenols or less acidic C-H bonds. |
| Cesium Carbonate | Cs₂CO₃ | Bicarbonate (HCO₃⁻) | 10.3 | More soluble and often more effective than K₂CO₃ for difficult alkylations. |
| Sodium Hydroxide | NaOH | Water (H₂O) | 15.7 | Strong base, often used in aqueous or phase-transfer conditions.[19] |
Experimental Protocols
Protocol 1: General Procedure for Solvent and Base Screening
This protocol outlines a parallel screening approach to quickly identify promising conditions for an alkylation reaction.
Methodology:
-
Preparation: In an array of reaction vials, add your starting nucleophile (1.0 equiv) and a magnetic stir bar to each vial.
-
Solvent Addition: Add the solvent to be tested (e.g., DMF, MeCN, THF) to each designated vial under an inert atmosphere.
-
Base Addition: Add the base to be tested (e.g., K₂CO₃, NaH, KOtBu) (1.1 - 1.5 equiv) to each designated vial.
-
Stirring & Equilibration: Stir the mixtures at the desired reaction temperature (e.g., room temperature) for 15-30 minutes to allow for deprotonation.
-
Initiation: Add the alkylating agent (1.0-1.2 equiv) to each vial simultaneously if possible.
-
Monitoring: After a set time (e.g., 1h, 4h, 24h), take a small aliquot from each reaction, quench it, and analyze by TLC or LCMS to assess conversion and side product formation.[20][21]
Caption: Workflow for parallel screening of solvents and bases.
Protocol 2: Example Alkylation using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent technique for alkylating substrates in a biphasic system, allowing the use of inexpensive inorganic bases.[16] This example is based on the alkylation of hydantoins.[19][22]
Materials:
-
Hydantoin substrate (1.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.02-0.10 equiv)
-
Toluene
-
50% w/w aqueous Potassium Hydroxide (KOH)
-
Alkylating agent (e.g., Allyl Bromide, 3.0 equiv)
Methodology:
-
Setup: To a round-bottom flask equipped with a stir bar, add the hydantoin (0.25 mmol, 1.0 equiv) and TBAB (2 mol %).[22]
-
Solvent Addition: Add toluene (0.3 mL).
-
Base Addition: Add 50% w/w aqueous KOH (0.2 mL).
-
Initiation: Add the alkylating agent (0.75 mmol, 3.0 equiv) at room temperature.[22]
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Vigorous stirring is crucial for efficient phase transfer.
-
Monitoring: Monitor the reaction for the disappearance of starting material by TLC.[22]
-
Workup: Once complete, dilute the reaction with water (10 mL) and extract the product with an organic solvent (e.g., Dichloromethane, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. users.wfu.edu [users.wfu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 22. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile, primarily focusing on the nucleophilic aromatic substitution route from 2,3-dichloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low or the reaction is not proceeding. What are the potential causes?
A1: Low or no product yield can stem from several factors. Below is a summary of potential causes and solutions.
-
Purity of Starting Materials: Impurities in the 2,3-dichloropyridine can inhibit the reaction. Verify the purity of your starting material using techniques like NMR or GC-MS.
-
Cyanide Reagent Quality: Alkali metal cyanides (NaCN, KCN) can degrade upon exposure to moisture and atmospheric CO₂, forming carbonates. Use freshly opened, dry cyanide powder.
-
Solvent Purity: The solvent, typically a polar aprotic one like DMSO or DMF, must be anhydrous. Water can react with the cyanide source and interfere with the reaction.
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and side reactions. Monitor the reaction by TLC or HPLC to find the optimal temperature.[1]
-
Poor Solubility of Cyanide: Ensure the cyanide salt is adequately dissolved or dispersed in the reaction mixture. In some cases, a phase-transfer catalyst can be beneficial if the reaction is biphasic.[1]
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Side reactions can complicate purification and lower the overall yield. Common side products and mitigation strategies are outlined below.
-
Isomeric Product Formation: While the chlorine at the 2-position of 2,3-dichloropyridine is generally more activated towards nucleophilic attack, some substitution at the 3-position can occur, leading to the formation of 3-(cyanomethyl)-2-chloropyridine. Lowering the reaction temperature may improve selectivity.
-
Hydrolysis of the Nitrile Group: If the reaction workup is performed under strongly acidic or basic conditions for a prolonged period, the nitrile group can hydrolyze to the corresponding carboxylic acid or amide.[1] Use mild, buffered conditions during the workup to maintain a neutral pH.[1]
-
Dimerization or Polymerization: At elevated temperatures, side reactions involving the acetonitrile product or starting materials can occur. Careful control of stoichiometry and temperature can minimize these pathways.[1]
Q3: How should I safely handle cyanide reagents in the laboratory?
A3: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Accidental acidification generates lethal hydrogen cyanide (HCN) gas. Strict safety protocols are mandatory.
-
Handling: Always handle solid cyanide salts in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Quenching: Never add acid to a solution containing cyanide. A quench solution of aqueous sodium hypochlorite (bleach) and sodium hydroxide can be used to destroy excess cyanide by oxidizing it to the much less toxic cyanate ion. This process should be performed in a fume hood.
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of according to your institution's hazardous waste guidelines.
Q4: The purification of the crude product is challenging. What strategies can I employ?
A4: The product, this compound, is a polar compound, which can make purification by standard silica gel chromatography difficult.
-
Modified Eluent System: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or a few drops of ammonia to the eluent can help reduce streaking by deactivating the acidic sites on the silica surface.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may provide better separation for basic compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid products on a larger scale. Test various solvents (e.g., ethyl acetate/hexanes, ethanol, isopropanol) to identify an appropriate system.
Data Presentation
The following tables summarize key reaction parameters and provide a structured troubleshooting guide.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Impure starting materials | Verify purity of 2,3-dichloropyridine via NMR or GC-MS. |
| Inactive/degraded cyanide reagent | Use fresh, dry sodium or potassium cyanide. | |
| Inappropriate reaction temperature | Monitor reaction by TLC/HPLC to optimize temperature.[1] | |
| Poor cyanide solubility | Use a polar aprotic solvent (DMSO, DMF); consider a phase-transfer catalyst.[1] | |
| Byproduct Formation | Isomer formation | Lower the reaction temperature to improve selectivity. |
| Nitrile hydrolysis | Use mild, buffered conditions during aqueous workup.[1] | |
| Purification Issues | Product streaking on silica gel | Add a basic modifier (e.g., triethylamine) to the eluent.[1] |
| Co-elution of impurities | Try an alternative stationary phase (e.g., alumina) or recrystallization. |
Table 2: Typical Reaction Parameters for Cyanation of 2,3-Dichloropyridine
| Parameter | Condition | Notes |
| Starting Material | 2,3-Dichloropyridine | 1.0 equivalent |
| Reagent | Sodium Cyanide (NaCN) | 1.1 - 1.5 equivalents |
| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous grade recommended |
| Temperature | 60 - 90 °C | Monitor progress to avoid decomposition at higher temperatures. |
| Reaction Time | 4 - 12 hours | Monitor consumption of starting material by TLC or LC-MS. |
| Typical Yield | 65 - 85% | Yield is highly dependent on reaction scale and purity of reagents. |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
2,3-Dichloropyridine
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dichloropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to dissolve the starting material.
-
Reagent Addition: Carefully add sodium cyanide (1.2 eq) to the solution portion-wise. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the 2,3-dichloropyridine is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water. This may precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis.
References
Technical Support Center: Identifying and Troubleshooting Common Contaminants in Commercial Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common contamination issues in your commercial samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in commercial laboratory samples?
A1: Commercial samples can be susceptible to a variety of contaminants, which can be broadly categorized as biological or chemical.
-
Biological Contaminants: These are the most frequently encountered and include:
-
Bacteria: Ubiquitous, fast-growing microorganisms that can quickly overwhelm cell cultures.[1][2] They are typically spherical or rod-shaped.[3]
-
Fungi (Yeast and Mold): Eukaryotic organisms that can appear as budding yeast or filamentous mold.[1][3]
-
Mycoplasma: Small, wall-less bacteria that are a common and insidious contaminant in cell cultures, often going undetected as they do not cause turbidity.[4][5] It is estimated that 15-35% of all continuous cell lines are infected with Mycoplasma.[6]
-
Viruses: Difficult to detect and can originate from the host animal or reagents of animal origin.[4]
-
Cross-Contamination: The unintentional introduction of a different cell line into the culture.[7]
-
-
Chemical Contaminants: These are non-living substances that can affect your experiments and include:
-
Endotoxins: Lipopolysaccharides from the outer membrane of Gram-negative bacteria that can elicit strong immune responses in cells.[8]
-
Impurities in Media and Reagents: Contaminants can be present in media, sera, water, and other reagents.[2]
-
Plasticizers and Detergents: Leachables from plasticware or residues from cleaning agents can interfere with cellular processes.[2]
-
Q2: What are the primary sources of these contaminants?
A2: Contamination can be introduced at multiple stages of the experimental workflow. Key sources include:
-
Laboratory Personnel: A major source of bacteria, yeast, and mycoplasma through improper aseptic technique.[7]
-
Reagents and Media: Contaminated serum (especially fetal bovine serum), media, buffers, and other solutions are frequent culprits.[9]
-
Equipment: Incubators, biosafety cabinets, water baths, and pipettes can harbor microorganisms if not regularly and thoroughly cleaned.[9]
-
Environment: Airborne particles, dust, and aerosols in the laboratory can settle into open cultures.[9]
-
Original Tissues or Cell Stocks: The primary tissue or the original cell stock may already be contaminated with viruses or mycoplasma.[7]
Q3: How can I visually identify contamination in my cell cultures?
A3: Visual inspection is the first line of defense against many common contaminants. Here are some key indicators:[9]
-
Bacterial Contamination: Sudden turbidity (cloudiness) of the culture medium, a rapid drop in pH (medium turns yellow), and the appearance of small, motile particles between cells under the microscope.[1][2]
-
Yeast Contamination: The medium may become slightly turbid, and you may observe individual, ovoid, or spherical particles that may be budding. The pH may increase in later stages.[2]
-
Mold Contamination: Visible as filamentous hyphae, often forming a fuzzy mat on the surface of the culture. The medium may or may not become turbid.[3]
-
Mycoplasma Contamination: Often shows no visible signs of contamination like turbidity. Indicators can be more subtle, such as a reduction in cell proliferation, changes in cell morphology, or increased cellular debris.[4]
Troubleshooting Guides
Guide 1: Investigating the Source of a Suspected Contamination
If you suspect contamination, a systematic approach is crucial to identify the source and prevent recurrence.
Step 1: Immediate Action
-
Isolate the suspected contaminated culture(s) immediately to prevent cross-contamination.
-
Thoroughly decontaminate the biosafety cabinet and incubator where the culture was handled.
Step 2: Characterize the Contaminant
-
Microscopic Examination: Observe the culture under a microscope to identify the type of contaminant (bacteria, yeast, mold).
-
Gram Staining: If bacteria are suspected, perform a Gram stain to help identify them as Gram-positive or Gram-negative.[10]
-
Specific Testing: If mycoplasma or viruses are suspected, perform specific detection assays as detailed in the Experimental Protocols section.
Step 3: Trace the Source This process of elimination will help you pinpoint the origin of the contamination.
Caption: A logical workflow for systematically identifying the source of contamination.
Guide 2: Decision Tree for Contamination Source Identification
This decision tree provides a structured set of questions to guide you through the process of identifying the source of contamination.
Caption: A decision tree to help pinpoint the source of laboratory contamination.
Data on Contaminant Prevalence
While exact contamination rates can vary significantly between labs and suppliers, the following tables provide an overview of reported prevalence for common contaminants.
Table 1: Estimated Prevalence of Mycoplasma Contamination in Continuous Cell Lines
| Region/Study | Reported Contamination Rate |
| United States | 11% - 15% or more[11] |
| Europe | 15% - 35%[7] |
| Worldwide | 15% - 35%[7] |
| Extreme Incidences (Worldwide) | 65% - 80%[7] |
Table 2: Microbial Contamination in Fetal Bovine Serum (FBS)
| Contaminant | Reported Contamination Rate in Raw FBS |
| Mycoplasma | 14%[12] |
| Bovine Pestiviruses (e.g., BVDV) | 84%[12] |
| Bacteriophages | 62% (23 out of 37 lots)[13] |
Table 3: Endotoxin Levels in Commercial Reagents
| Reagent Type | Reported Endotoxin Levels |
| Commercially Prepared Media | Certified < 0.1 ng/mL[8] |
| Water for Media Preparation | Should be ≤ 0.25 EU/mL[14] |
| Bovine Serum Albumin (5 mg/mL) | 0.1 ng/mL to 12 ng/mL[8] |
| 1 Molar Amino Acid Solutions | Up to 50 ng/mL[8] |
| Sterile Polypropylene Centrifuge Tubes | 0.007 EU/tube to 15.0 EU/tube[8] |
| Embryo Culture Media (for best outcome) | < 1 pg/mL[2] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines the general steps for detecting mycoplasma contamination using a polymerase chain reaction (PCR)-based method.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)
-
Microcentrifuge tubes
-
Thermal cycler
-
Agarose gel electrophoresis system
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 80-100% confluent and has been in culture for at least 3-5 days without a media change.
-
Centrifuge the supernatant to pellet any cells and debris.
-
Transfer the clear supernatant to a new tube.
-
Heat the sample at 95°C for 5-10 minutes to lyse any mycoplasma and release their DNA.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit manufacturer's instructions. This typically involves combining the PCR master mix, mycoplasma-specific primers, and your prepared sample DNA.
-
Include a positive control (provided in the kit) and a negative control (nuclease-free water) in your PCR run.
-
Perform PCR using a thermal cycler with the cycling conditions recommended by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.
-
-
Analysis of Results:
-
Run the PCR products on a 1.5-2% agarose gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light.
-
A band of the expected size (as specified in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination. The negative control should show no band, and the positive control should show a distinct band of the correct size.
-
Protocol 2: Endotoxin Testing (Limulus Amebocyte Lysate - LAL Assay)
The LAL assay is a highly sensitive method for detecting endotoxins. This protocol describes the gel-clot method.
Materials:
-
Sample to be tested
-
LAL reagent (lyophilized)
-
LAL Reagent Water (LRW) - endotoxin-free
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
Methodology:
-
Reagent Preparation:
-
Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 100 µL of the sample to a depyrogenated test tube.
-
Prepare a positive product control by adding a known amount of CSE to another aliquot of your sample.
-
Prepare a positive control (CSE in LRW) and a negative control (LRW only).
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.
-
-
Result Interpretation:
-
After incubation, carefully invert each tube 180°.
-
A solid gel clot that remains intact upon inversion indicates a positive result (presence of endotoxin).
-
The absence of a solid clot (liquid or viscous gel) indicates a negative result.
-
The negative control should be negative, and all positive controls should be positive for the test to be valid.
-
Protocol 3: General Sterility Testing
This protocol provides a general guideline for sterility testing of liquid samples by direct inoculation.
Materials:
-
Sample to be tested
-
Tryptic Soy Broth (TSB) for detecting bacteria
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria
-
Incubators set at 20-25°C and 30-35°C
Methodology:
-
Inoculation:
-
Under strict aseptic conditions, directly inoculate a representative volume of your sample into tubes or flasks containing TSB and FTM.
-
-
Incubation:
-
Incubate the inoculated TSB at 20-25°C for 14 days.
-
Incubate the inoculated FTM at 30-35°C for 14 days.
-
-
Observation:
-
Visually inspect the media for any signs of microbial growth (turbidity) at regular intervals during the 14-day incubation period.
-
-
Result Interpretation:
-
If no turbidity is observed after 14 days, the sample is considered to have passed the sterility test.
-
If turbidity is observed, it indicates microbial contamination.
-
Impact of Contaminants on Cellular Signaling Pathways
Contaminants can significantly alter cellular signaling, leading to unreliable experimental data. Below are diagrams illustrating the impact of common contaminants on key signaling pathways.
NF-κB Signaling Pathway and Microbial Interference
The NF-κB pathway is a central regulator of inflammatory responses, and it is a common target of microbial contaminants.
Caption: Bacterial and fungal contaminants activate the NF-κB signaling pathway, leading to an inflammatory response.
MAPK Signaling Pathway and Microbial Interference
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and stress responses. It is also frequently modulated by microbial contaminants.
Caption: Bacterial and fungal contaminants can modulate the MAPK signaling cascade, affecting various cellular responses.
References
- 1. Appendix IV: An example of decision tree to identify CCPs [fao.org]
- 2. Setting standards for the levels of endotoxin in the embryo culture media of human in vitro fertilization and embryo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. A Comprehensive Guide to Detecting and Handling Laboratory Contamination [procellsystem.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. cdn.who.int [cdn.who.int]
- 7. corning.com [corning.com]
- 8. corning.com [corning.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Endotoxin-Specific Buffer Avoids Fungal Interference in the LAL Assay [wakopyrostar.com]
- 12. Analysis of irradiated Argentinean fetal bovine serum for adventitious agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Column chromatography conditions for purifying reaction products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of reaction products using column chromatography.
Frequently Asked questions (FAQs)
Q1: How do I select the right solvent system (mobile phase) for my separation?
A1: The choice of solvent system is critical for a successful separation.[1][2] The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from impurities. A common starting point is to use thin-layer chromatography (TLC) to screen different solvent systems.[1][2] Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound.[3] For normal-phase chromatography on silica gel, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[4] The polarity of the solvent system should be adjusted so that the components of the mixture are adequately separated on the TLC plate.[2]
Q2: What is the difference between flash chromatography and gravity chromatography?
A2: The primary difference is the method of solvent delivery and the resulting speed of the separation. In gravity chromatography, the solvent moves through the column under the force of gravity alone. In flash chromatography, positive pressure (using compressed air or a pump) is applied to the top of the column to force the solvent through the stationary phase more quickly.[5][6] This results in a much faster separation, often reducing a process that could take hours to just minutes.[7]
Q3: How much sample can I load onto my column?
A3: The loading capacity of a column depends on several factors, including the column dimensions (diameter and length), the particle size of the stationary phase, and the difficulty of the separation (the difference in Rf values between the target compound and its closest impurity).[8][9] For a standard silica gel column, a general guideline is a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100 or more) is recommended. Smaller particle sizes and spherical silica generally offer higher surface area and thus higher loading capacity.[9][10][11]
Q4: What is the difference between dry loading and wet loading a sample?
A4: Wet loading involves dissolving the sample in a small amount of the mobile phase (or a solvent in which it is highly soluble) and carefully applying it to the top of the column.[6][12] Dry loading is used when the sample is not very soluble in the mobile phase.[13] In this technique, the sample is pre-adsorbed onto a small amount of silica gel (or other solid support), the solvent is evaporated to yield a free-flowing powder, and this powder is then carefully added to the top of the column bed.[6][12] Dry loading can often lead to better resolution, especially for difficult separations.
Troubleshooting Guide
This guide addresses specific issues that may arise during column chromatography.
Problem 1: Cracking or Bubbles in the Column Bed
Symptoms:
-
Visible cracks or channels in the stationary phase.
-
Appearance of air bubbles within the column bed.
-
Poor separation and band broadening.
Possible Causes and Solutions:
| Cause | Solution |
| Column running dry | Never let the solvent level drop below the top of the stationary phase.[14] Keep the column topped up with the mobile phase. |
| Heat generated upon packing or elution | When packing silica gel, especially with polar solvents like methanol, heat can be generated, causing solvent to boil and form bubbles. This can be mitigated by packing the column using a slurry method and allowing it to equilibrate. Sudden, significant changes in solvent polarity during a gradient elution can also generate heat.[15] It is advisable to change the solvent polarity gradually. |
| Poor packing | Inconsistent or loose packing can lead to the formation of voids and channels. Ensure the silica gel is packed uniformly. Using a slurry packing method and gently tapping the column can help create a homogenous bed.[16][17] |
| Gas solubility changes | A rapid change from a non-polar to a polar solvent can cause outgassing as the solubility of dissolved air changes, leading to bubble formation.[15] Degassing the solvents before use can help prevent this. |
Problem 2: Poor Separation or Co-elution of Compounds
Symptoms:
-
Overlapping bands of compounds.
-
Fractions containing more than one compound.
-
Broad peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent system | The polarity of the mobile phase may be too high, causing all compounds to elute too quickly, or too low, resulting in very slow elution and band broadening. Re-optimize the solvent system using TLC to achieve better separation.[2] |
| Column overloading | Loading too much sample can exceed the column's capacity, leading to broad bands and poor resolution.[18] Reduce the amount of sample loaded or use a larger column. |
| Uneven sample application | If the sample is not applied as a narrow, even band at the top of the column, it will travel down the column unevenly.[12] Dissolve the sample in a minimal amount of solvent and apply it carefully to the center of the column surface. |
| Column channeling | Cracks or channels in the stationary phase create pathways for the solvent and sample to travel through quickly and unevenly.[17] This necessitates repacking the column. |
| Co-eluting impurities | Sometimes, two or more compounds have very similar affinities for the stationary phase and will elute together.[19][20] In such cases, try a different solvent system (altering selectivity), change the stationary phase (e.g., alumina instead of silica), or consider an alternative purification technique. |
Problem 3: Streaking or Tailing of Bands
Symptoms:
-
Eluting bands appear as long streaks rather than tight, symmetrical bands.
-
The trailing edge of the peak is much longer than the leading edge.
Possible Causes and Solutions:
| Cause | Solution |
| Sample insolubility | If the sample is not fully dissolved in the mobile phase, it can streak down the column. Ensure the sample is completely soluble in the loading solvent. If solubility is an issue, consider dry loading.[12] |
| Strong interaction with stationary phase | Highly polar compounds, such as amines or carboxylic acids, can interact very strongly with acidic silica gel, leading to tailing.[21] Adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve peak shape. |
| Column degradation | The stationary phase can degrade, especially at extreme pH values, leading to poor performance. Ensure the pH of your mobile phase is compatible with the stationary phase (typically pH 2-8 for silica gel).[22] |
| Too fast a flow rate | An excessively high flow rate may not allow for proper equilibration between the stationary and mobile phases, causing tailing.[12] Optimize the flow rate to balance speed and resolution. |
Problem 4: High Back Pressure
Symptoms:
-
The solvent flows through the column very slowly or stops completely.
-
In flash chromatography systems, the pressure reading is excessively high.
Possible Causes and Solutions:
| Cause | Solution |
| Clogged column frit or tubing | Particulates from the sample, mobile phase, or system can clog the column inlet frit or tubing.[23][24] Filter your sample and mobile phase before use. A guard column can also be used to protect the main column.[25] |
| Fine stationary phase particles | Using a very small particle size stationary phase will inherently lead to higher back pressure.[23][24] Ensure your system is capable of handling the pressure generated. |
| High mobile phase viscosity | Viscous solvents will generate higher back pressure.[23] Temperature can affect viscosity; running the column at a slightly elevated temperature (if compatible with the sample) can reduce viscosity and pressure. |
| Precipitation on the column | If the sample precipitates upon contact with the mobile phase, it can block the column. Ensure the sample is soluble in the mobile phase. This can be a problem when switching from a strong sample solvent to a weak mobile phase.[25] |
Experimental Protocols
Protocol 1: Packing a Silica Gel Column (Slurry Method)
-
Preparation: Securely clamp a glass column of the appropriate size in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 0.5 cm).[16]
-
Slurry Preparation: In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase. The consistency should be pourable but not too dilute.[16][26]
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it in a flask. As the solvent drains, the silica will begin to pack down.[16]
-
Settling the Bed: Gently tap the side of the column with a piece of rubber tubing or your fingers to encourage even packing and remove any air bubbles.[16][26]
-
Adding More Slurry: Continue adding the slurry in portions until the desired column height is reached.
-
Equilibration: Once all the silica has been added and has settled, add a layer of sand (approximately 0.5-1 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[3][27]
-
Finalizing the Column: Drain the solvent until the level is just at the top of the sand layer. The column is now ready for sample loading. Do not let the column run dry.[16]
Protocol 2: Sample Loading
Wet Loading:
-
Dissolve the crude reaction mixture in the minimum amount of the mobile phase or a solvent that will be used in the chromatography.[6]
-
Using a pipette, carefully add the sample solution to the top of the column, trying not to disturb the sand layer.[6][12]
-
Open the stopcock and allow the sample to enter the silica bed.
-
Add a small amount of fresh mobile phase to rinse the sides of the column and the sand, and allow this to enter the silica bed as well.
-
Carefully fill the column with the mobile phase and begin elution.
Dry Loading:
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel (typically 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[6][12]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer.
-
Add a protective layer of sand on top of the sample layer.
-
Carefully add the mobile phase and begin elution.
Quantitative Data Summary
Table 1: Common Solvents and their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane / Petroleum Ether | 0.1 | 69 / 30-60 | Non-polar mobile phase component[4] |
| Toluene | 2.4 | 111 | Non-polar mobile phase component |
| Dichloromethane (DCM) | 3.1 | 40 | Moderately polar, good for dissolving many compounds[4] |
| Diethyl Ether | 2.8 | 35 | Moderately polar mobile phase component[4] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar mobile phase component[4][28] |
| Acetone | 5.1 | 56 | Polar mobile phase component |
| Acetonitrile | 5.8 | 82 | Polar mobile phase component |
| Isopropanol | 3.9 | 82 | Polar mobile phase component |
| Ethanol | 4.3 | 78 | Polar mobile phase component |
| Methanol (MeOH) | 5.1 | 65 | Very polar mobile phase component[4] |
| Water | 10.2 | 100 | Used in reverse-phase chromatography |
Table 2: Typical Solvent Systems for Different Compound Classes (Normal Phase)
| Compound Class | Typical Solvent System | Notes |
| Alkanes, Alkenes, Alkyl Halides | Hexane or Petroleum Ether | Elute very quickly. |
| Aromatic Hydrocarbons, Ethers | Hexane/Toluene or Hexane/Dichloromethane | Increasing amounts of the more polar solvent. |
| Esters, Ketones, Aldehydes | Hexane/Ethyl Acetate or Hexane/Dichloromethane | A very common and versatile solvent system.[4] |
| Alcohols, Amines | Dichloromethane/Methanol or Hexane/Ethyl Acetate | For amines, adding a small amount of triethylamine (0.1-1%) can prevent tailing.[21] |
| Carboxylic Acids | Hexane/Ethyl Acetate + Acetic Acid | Adding a small amount of acetic acid (0.1-1%) can improve peak shape. |
Visualizations
Caption: Workflow for packing a chromatography column using the slurry method.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Sciencemadness Discussion Board - Column chromatography problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 20. youtube.com [youtube.com]
- 21. reddit.com [reddit.com]
- 22. bvchroma.com [bvchroma.com]
- 23. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
- 24. uhplcs.com [uhplcs.com]
- 25. Common cause of excessive back pressure in HPLC columns - FAQ [mtc-usa.com]
- 26. youtube.com [youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Thermal Runaway in Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing thermal runaway risks during large-scale chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Scenario 1: Unexpected Exotherm During Scale-Up
Q: I am scaling up a reaction from 1L to 10L and observing a much stronger exotherm than anticipated, causing the temperature to exceed the set point. What should I do?
A: Immediately cease the addition of any reagents. Ensure the reactor's cooling system is operating at maximum capacity. If the temperature continues to rise, consider the following emergency actions:
-
Emergency Cooling: If available, apply an external cooling bath (e.g., ice-water or dry ice-acetone).
-
Quenching: If the reaction is known to be safely quenchable, have a pre-prepared quenching agent ready to add to the reactor. This should only be done if the quenching procedure has been tested on a smaller scale.
-
Dumping: In a critical situation, and if the reactor is equipped with a dump valve, transferring the reactor contents to a larger, pre-filled vessel containing a quenching agent may be necessary.
Once the situation is under control, a thorough investigation is required. Key areas to review include:
-
Heat Transfer Efficiency: The surface-area-to-volume ratio decreases upon scale-up, which can significantly reduce cooling efficiency.[1]
-
Mixing Efficiency: Inadequate mixing can lead to localized hot spots where the reaction rate accelerates, triggering a runaway.[2]
-
Reaction Kinetics: The rate of heat generation may not scale linearly with the reaction volume.
It is crucial to perform a thermal hazard assessment, including reaction calorimetry, before scaling up to predict the heat of reaction and the adiabatic temperature rise.
Scenario 2: Cooling System Failure
Q: The cooling system for my 20L reactor has failed mid-reaction. What are the immediate steps to prevent a thermal runaway?
A: A cooling system failure is a critical emergency. The primary goal is to prevent the reaction temperature from reaching a point where a self-accelerating decomposition can occur.
-
Stop All Feeds: Immediately stop the addition of all reactants.
-
Activate Emergency Systems: If the reactor is equipped with a secondary cooling system or an emergency quench system, activate it immediately.
-
Monitor Temperature and Pressure: Closely monitor the reactor's internal temperature and pressure.
-
Prepare for Venting: Be aware of the location and function of the rupture disc or emergency relief valve. Ensure the vent path is unobstructed.[2]
Following the incident, a comprehensive review of the process safety management system is essential. This includes ensuring that critical equipment has backup power and that preventative maintenance schedules are strictly followed.
Scenario 3: Inconsistent Temperature Readings
Q: The temperature probes in my large-scale reactor are giving fluctuating and inconsistent readings. How can I trust my temperature control?
A: Inconsistent temperature readings are a serious concern as they can mask the onset of a thermal runaway.
-
Probe Calibration and Placement: Verify that all temperature probes are properly calibrated and strategically placed to detect potential hot spots, not just the bulk temperature.[3]
-
Agitation Issues: Poor mixing can lead to temperature gradients within the reactor.[4] Ensure the agitator is functioning correctly and at the appropriate speed for the reaction volume and viscosity.
-
Sensor Malfunction: The temperature sensors themselves may be faulty. If possible and safe, have a redundant, calibrated probe available for verification.
Address these issues promptly. Do not proceed with a large-scale exothermic reaction if you cannot reliably monitor the internal temperature.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding thermal runaway management.
1. What is thermal runaway?
Thermal runaway is a process where an exothermic reaction goes out of control. The reaction rate increases with temperature, which in turn releases more heat, further increasing the temperature and the reaction rate in a dangerous, self-accelerating cycle.[2] This can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.
2. What are the primary causes of thermal runaway in large-scale synthesis?
Common causes include:
-
Cooling System Failure: This is one of the most frequent causes.[2]
-
Improper Reagent Addition: Adding a reactant too quickly can generate heat faster than the cooling system can remove it.
-
Inadequate Mixing: Poor agitation can create localized areas of high reactant concentration and temperature (hot spots).[2]
-
Unwanted Side Reactions: At higher temperatures, unintended exothermic side reactions or decomposition reactions can initiate.[2]
-
Human Error: Deviations from established procedures, such as incorrect charging of reagents, can lead to hazardous conditions.[5]
3. How can I assess the thermal risk of my reaction before scaling up?
A thorough thermal hazard assessment is crucial. This typically involves:
-
Literature Review: Research the known hazards of the reactants, products, and potential byproducts.
-
Thermal Screening: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for individual components and the final reaction mixture.
-
Reaction Calorimetry: Instruments like the RC1 (Reaction Calorimeter) measure the heat evolved during the reaction under process-like conditions.[6][7] This data is used to calculate key safety parameters.
4. What are the key safety parameters I should determine from reaction calorimetry?
Key parameters include:
-
Heat of Reaction (ΔHr): The total amount of heat released by the desired reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all cooling is lost.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The final temperature the reactor would reach in a cooling failure scenario.
-
Time to Maximum Rate under Adiabatic Conditions (TMRad): The time it would take for the reaction to reach its maximum rate (and likely rupture the vessel) if all cooling is lost.
-
TD24: The temperature at which the TMRad is 24 hours, often considered a critical safety limit for storage and transport.[8]
5. What are some common highly exothermic reactions in pharmaceutical synthesis?
Many common reactions in drug development are exothermic and require careful thermal management:
-
Hydrogenations: The addition of hydrogen across double or triple bonds is typically highly exothermic.[9]
-
Nitrations: The introduction of a nitro group is a notoriously energetic and fast reaction.[10][11][12][13]
-
Grignard Reactions: The formation of Grignard reagents is often subject to an induction period followed by a highly exothermic reaction.[14]
-
Polymerizations: Many polymerization processes release significant amounts of heat.[15]
-
Reductions and Oxidations: Many of these fundamental transformations are exothermic.
Data Presentation
The following tables summarize key thermal hazard data for common exothermic reaction types. Note that these are approximate values, and the actual data for a specific reaction will depend on the substrates, solvents, and reaction conditions.
Table 1: Typical Heat of Reaction for Common Exothermic Reactions
| Reaction Type | Typical Heat of Reaction (kJ/mol) |
| Hydrogenation (of alkenes) | -105 to -125[9] |
| Nitration (aromatic) | -100 to -150 |
| Grignard Reagent Formation | -295 to -380[5] |
| Esterification | -50 to -70[10] |
Table 2: Key Safety Parameters from a Hypothetical Reaction Calorimetry Study
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | Total energy released by the reaction. |
| Specific Heat (Cp) | 1.8 kJ/kg·K | Heat required to raise the temperature of the reaction mass. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | Potential temperature increase without cooling. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 170 °C (at 50°C process temp) | The highest temperature the reaction could reach in a cooling failure. |
| Onset Temperature of Decomposition (DSC) | 210 °C | Temperature at which a dangerous decomposition reaction begins. |
Experimental Protocols
Protocol: Determining Heat of Reaction using a Heat Flow Calorimeter (e.g., Mettler-Toledo RC1)
This protocol provides a general methodology for determining the heat of reaction. Always refer to the specific instrument manual and your internal standard operating procedures.
-
System Preparation and Calibration:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with the initial solvent and any starting materials that are present at the beginning of the reaction.
-
Start the stirrer and allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Perform a pre-calibration by applying a known amount of heat using the electrical calibration heater to determine the initial overall heat transfer coefficient (U) and heat transfer area (A).[7]
-
-
Reaction Execution:
-
Begin the controlled addition of the limiting reagent at a pre-determined rate.
-
The calorimeter's software will monitor the temperature difference between the reactor (Tr) and the jacket (Tj) and calculate the heat flow in real-time.
-
Continuously record the reactor temperature, jacket temperature, and reagent addition rate throughout the experiment.
-
-
Post-Reaction and Calibration:
-
Once the reaction is complete (as determined by the cessation of heat evolution or by in-situ analytics), allow the system to return to thermal equilibrium.
-
Perform a post-calibration to determine the final UA value, which may have changed due to differences in viscosity or fill level.
-
-
Data Analysis:
-
The software will integrate the heat flow over time to calculate the total heat of reaction (Q).
-
The molar enthalpy of reaction (ΔHr) can then be calculated by dividing Q by the number of moles of the limiting reagent.
-
This data can be used to model the reaction kinetics and determine the rate of heat release at different points in the reaction.
-
Visualizations
Diagram 1: Thermal Hazard Assessment Workflow
Caption: A workflow for assessing thermal hazards in chemical synthesis.
Diagram 2: Troubleshooting a Temperature Excursion
Caption: A decision tree for responding to a temperature excursion.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Flow Chart [conceptdraw.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hzdr.de [hzdr.de]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. fauske.com [fauske.com]
- 8. helgroup.com [helgroup.com]
- 9. Hydrogenation - Wikipedia [en.wikipedia.org]
- 10. sarthaks.com [sarthaks.com]
- 11. byjus.com [byjus.com]
- 12. vapourtec.com [vapourtec.com]
- 13. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. science.valenciacollege.edu [science.valenciacollege.edu]
Validation & Comparative
Comparative Guide to the Reaction Products of 2-(3-Chloropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products derived from 2-(3-Chloropyridin-2-yl)acetonitrile, a versatile building block in heterocyclic synthesis. It details key reaction pathways, compares them with alternative synthetic routes, and provides experimental data and protocols to assist researchers in selecting the most suitable methods for their applications.
Introduction to the Reactivity of this compound
This compound possesses two primary reactive sites: the active methylene group adjacent to the nitrile and the electrophilic carbon atom of the nitrile group itself. This dual reactivity allows for a variety of transformations, including cyclization and functional group interconversion, making it a valuable precursor for the synthesis of diverse heterocyclic systems, particularly thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.
I. Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
A prominent application of this compound is in the synthesis of the thieno[2,3-b]pyridine scaffold. This can be achieved through a one-pot cyclocondensation reaction, often referred to as a modified Gewald reaction, or via a stepwise approach involving a Thorpe-Ziegler cyclization.
Method 1: One-Pot Cyclocondensation (Gewald-type Reaction)
This method involves the direct reaction of this compound with elemental sulfur in the presence of a base. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the 3-aminothieno[2,3-b]pyridine derivative.
Alternative Approach: From 2-Mercaptonicotinonitrile
An alternative route to the same product scaffold involves the S-alkylation of a pre-formed 2-mercaptonicotinonitrile with an α-halo compound, followed by a base-catalyzed Thorpe-Ziegler cyclization. This method offers a different strategic approach to the target molecule.
Comparison of Synthetic Routes to 3-Aminothieno[2,3-b]pyridines
| Feature | Method 1: One-Pot Cyclocondensation | Alternative: From 2-Mercaptonicotinonitrile |
| Starting Material | This compound | 2-Mercaptonicotinonitrile |
| Key Reagents | Elemental Sulfur, Base (e.g., Triethylamine) | α-Halo compound, Base (e.g., KOH) |
| Number of Steps | One-pot | Two steps |
| Advantages | Convergent, atom-economical | May allow for greater diversity in the 2-position |
| Disadvantages | Handling of elemental sulfur | Requires synthesis of the mercapto precursor |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine via One-Pot Cyclocondensation
A mixture of this compound, elemental sulfur, and a suitable base (e.g., triethylamine or piperidine) in a solvent such as ethanol or dimethylformamide is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides via Thorpe-Ziegler Cyclization
To a solution of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile and potassium hydroxide in dimethylformamide, the corresponding N-aryl-2-chloroacetamide is added. The mixture is stirred at room temperature to facilitate S-alkylation. Subsequently, an additional portion of aqueous potassium hydroxide is added, and the mixture is heated to induce intramolecular Thorpe-Ziegler cyclization. The product is then isolated by precipitation in water and purified by recrystallization.[1][2]
Logical Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Comparison of synthetic pathways to 3-aminothieno[2,3-b]pyridines.
II. Reactions involving the Active Methylene Group
The active methylene group of this compound is readily deprotonated by a base, forming a nucleophilic carbanion that can react with various electrophiles.
Reaction with Isothiocyanates
The reaction with isothiocyanates, such as phenyl isothiocyanate, in the presence of a base leads to the formation of a thiocarbamoyl intermediate. This intermediate can then undergo intramolecular cyclization to afford substituted thieno[2,3-b]pyridine derivatives. This reaction provides a versatile method for introducing a variety of substituents at the 2- and 3-positions of the thieno[2,3-b]pyridine core.
Experimental Protocol: Reaction with Phenyl Isothiocyanate
To a solution of this compound in a suitable solvent like dimethylformamide, a base such as potassium hydroxide is added. Phenyl isothiocyanate is then added portion-wise, and the reaction mixture is stirred at room temperature. The intermediate thiocarbamoyl derivative can be isolated or cyclized in situ by heating to yield the corresponding 3-amino-2-(phenylcarbamothioyl)thieno[2,3-b]pyridine.
Reaction Pathway with Phenyl Isothiocyanate
References
Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for Derivative Structure Confirmation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for providing definitive evidence of a compound's atomic arrangement. This guide offers a comparative analysis of X-ray crystallography against other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of derivatives, supported by experimental data and detailed protocols.
X-ray crystallography offers unparalleled insight into the precise spatial arrangement of atoms within a crystalline solid, revealing crucial details about bond lengths, bond angles, and stereochemistry.[1][2] This level of detail is often essential in drug discovery and development for understanding drug-target interactions and for the design of more potent and specific therapeutic agents.[3][4] While NMR and MS are powerful tools for elucidating molecular structure, X-ray crystallography provides a unique and often complementary perspective, particularly in resolving ambiguities that can arise from spectroscopic data alone.[5][6]
Performance Comparison: X-ray Crystallography vs. Alternatives
The choice of analytical technique for structure confirmation depends on several factors, including the nature of the sample, the information required, and available resources. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, absolute configuration | Connectivity, chemical environment, stereochemistry, dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Typical Resolution | Atomic (~0.1 nm) | Atomic, but indirect | High mass accuracy (ppm) |
| Sample Amount | Micrograms to milligrams | Milligrams | Picograms to micrograms |
| Measurement Time | Hours to days (including crystal growth) | Minutes to hours | Minutes |
| Key Advantage | Unambiguous 3D structure determination | Provides information about structure in solution and dynamics | High sensitivity and high throughput |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow[1] | Less sensitive, complex spectra for large molecules | Does not directly provide 3D structural information |
Experimental Protocols
X-ray Crystallography: Single-Crystal Structure Determination
The process of determining a molecular structure by X-ray crystallography involves several key steps, from crystal growth to data analysis.
1. Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the derivative.[4][7] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of significant defects.[4]
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam, often from a synchrotron source for higher brightness.[3][7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
3. Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to calculate the unit cell dimensions and the symmetry of the crystal.
4. Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[8] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[4] An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.[8]
Workflow for X-ray Crystallography
Caption: Workflow of single-crystal X-ray crystallography.
NMR Spectroscopy: Structure Elucidation in Solution
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[6][9]
1. Sample Preparation: A small amount of the purified derivative is dissolved in a deuterated solvent.
2. Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the atomic nuclei (commonly ¹H and ¹³C) are detected.
3. Spectral Analysis: A suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed to establish through-bond and through-space correlations between atoms, allowing for the assembly of the molecular structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10][11]
1. Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[11][12]
2. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
3. Detection and Spectral Interpretation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide a highly accurate molecular formula. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide information about its substructures.[10]
Comparison of Analytical Workflows
Caption: High-level workflows of the three analytical techniques.
Conclusion: An Integrated Approach
While X-ray crystallography provides the most definitive three-dimensional structural information, a comprehensive characterization of a new derivative often benefits from an integrated approach.[9] NMR spectroscopy confirms the structure in solution and provides insights into its dynamic behavior, while mass spectrometry quickly confirms the molecular weight and elemental composition. Together, these techniques provide a robust and complementary dataset for the unambiguous confirmation of a derivative's structure, a critical step in modern chemical research and drug development.
References
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. rigaku.com [rigaku.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of Chloropyridines: Evaluating Alternative Intermediates for Enhanced Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of chloropyridines is a critical consideration in the development of novel therapeutics and other advanced chemical applications. This guide provides a comprehensive comparison of synthetic routes to 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine, with a focus on the efficiency of different chemical intermediates. By presenting key performance data, detailed experimental protocols, and clear visual representations of synthetic pathways, this document aims to facilitate informed decision-making in the selection of optimal synthetic strategies.
Chloropyridines are a fundamental class of heterocyclic compounds widely utilized as intermediates in the pharmaceutical and agrochemical industries. The position of the chlorine atom on the pyridine ring significantly influences the molecule's reactivity and dictates its subsequent applications. Consequently, the synthetic route chosen to access a specific chloropyridine isomer is of paramount importance. This guide evaluates the most common and alternative intermediates, comparing their synthetic efficiency based on reported yields, reaction conditions, and the complexity of the procedures.
2-Chloropyridine Synthesis: A Comparative Analysis
The synthesis of 2-chloropyridine can be approached from several key intermediates, with pyridine-N-oxide and 2-hydroxypyridine being the most prominent alternatives to direct chlorination of pyridine.
| Starting Material | Key Reagents & Conditions | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Pyridine | Cl₂, vapor phase, >300°C | Unsatisfactory | Mixture | Direct route | Low selectivity, harsh conditions, formation of by-products (e.g., 2,6-dichloropyridine)[1][2] |
| Pyridine-N-oxide | POCl₃, triethylamine, dichloromethane, reflux | 90 | 99.2 (selectivity) | High yield and selectivity, mild conditions[3][4] | Requires an additional step to prepare the N-oxide |
| Pyridine-N-oxide | Oxalyl chloride, triethylamine, dichloromethane, 5°C | 91.1 | 96.6 | High yield, mild conditions[5] | - |
| 2-Hydroxypyridine | POCl₃ | - | - | Utilizes a readily available starting material[1] | - |
Experimental Protocols: 2-Chloropyridine Synthesis
Method 1: From Pyridine-N-oxide using Phosphorus Oxychloride
This procedure offers high yield and selectivity for 2-chloropyridine.
-
Materials: Pyridine-N-oxide, phosphorus oxychloride (POCl₃), triethylamine (Et₃N), dichloromethane (CH₂Cl₂).
-
Procedure: To a stirred solution of pyridine-N-oxide (100 mmol) and triethylamine (120 mmol) in dichloromethane, a solution of phosphorus oxychloride (120 mmol) in dichloromethane is added dropwise at 10°C. The reaction mixture is then stirred for 30 minutes at room temperature, followed by refluxing for 1 hour. After cooling, the mixture is poured into water and neutralized with a 2M NaOH solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield 2-chloropyridine.[6]
Method 2: From Pyridine-N-oxide using Oxalyl Chloride
This method also provides a high yield of 2-chloropyridine under mild conditions.
-
Materials: Pyridine-N-oxide, oxalyl chloride, triethylamine, dichloromethane.
-
Procedure: To a flask containing 95g of pyridine-N-oxide, 190g of dichloromethane, 165g of oxalyl chloride, and 135g of triethylamine are added. The mixture is stirred at 5°C for 1.5 hours. The product is then isolated by vacuum distillation.[5]
Synthesis Workflow: 2-Chloropyridine
References
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to Analytical Methods for the Quantification of 2-(3-Chloropyridin-2-yl)acetonitrile
This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3-Chloropyridin-2-yl)acetonitrile against an alternative gas chromatography (GC) approach. The content is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to support analytical method selection.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such organic compounds due to its high resolution, sensitivity, and versatility.[1][2] This guide details a validated RP-HPLC method and compares its performance characteristics with a potential Gas Chromatography (GC) method, another powerful separation technique suitable for volatile and semi-volatile compounds.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the validated HPLC method and a typical alternative GC method for the quantification of this compound.
| Parameter | HPLC Method | Alternative GC Method |
| Linearity (R²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (%RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 1.0 ppm |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 3.0 ppm |
| Specificity | High (No interference from related impurities) | High (Good separation from starting materials) |
| Typical Run Time | 10 minutes | 30 minutes |
Experimental Protocols
Detailed methodologies for the HPLC validation and the comparative GC method are provided below.
1. Validated HPLC Method
This method is based on established protocols for structurally similar pyridine and acetonitrile derivatives.[3]
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.02M Ammonium Acetate buffer (pH 4.5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Retention Time (Expected): Approximately 4.5 minutes
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 0.02M ammonium acetate solution in HPLC grade water and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas by sonication.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
2. Alternative Gas Chromatography (GC) Method
This hypothetical method is based on protocols for the analysis of related chloropyridine impurities.[4][5]
-
Chromatographic Conditions:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 10 minutes.
-
Detector Temperature: 280 °C (FID).
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 ppm): Prepare a stock solution of this compound in a suitable solvent like dichloromethane or N,N-dimethylformamide.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1 ppm to 50 ppm).
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a final concentration within the calibration range.
-
Methodology Visualization
The following diagrams illustrate the logical workflow of the HPLC method validation process and a comparison of the analytical techniques.
References
- 1. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Benchmarking performance against other building blocks in library synthesis.
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of success in the synthesis of chemical libraries for drug discovery and other applications. The reactivity, stability, and compatibility of these foundational molecules directly impact reaction yields, purity of the final compounds, and the overall efficiency of the library synthesis workflow. This guide provides an objective comparison of the performance of common building blocks in two of the most widely used reactions in library synthesis: the Suzuki-Miyaura cross-coupling and reductive amination. The information presented herein, supported by experimental data, is intended to aid researchers in making informed decisions for their synthetic campaigns.
Performance Comparison of Building Blocks
The following tables summarize the performance of various building blocks in Suzuki-Miyaura coupling and reductive amination reactions. The data is compiled from a variety of sources and represents typical outcomes in a parallel synthesis or high-throughput screening context. Actual results may vary depending on the specific substrates, reaction conditions, and analytical methods used.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The choice of both the electrophile (typically an aryl or vinyl halide/triflate) and the nucleophile (an organoboron compound) significantly influences the reaction outcome.
| Building Block Class | Sub-Class/Example | Typical Yield Range (%) | Typical Purity Range (%) | Key Considerations |
| Aryl/Heteroaryl Halides & Triflates (Electrophiles) | Aryl Iodides | 80 - 95 | >95 | Highly reactive, but can be more expensive and less stable.[1] |
| Aryl Bromides | 70 - 90 | >95 | Good balance of reactivity and stability; widely used in library synthesis.[1][2] | |
| Aryl Chlorides | 40 - 75 | >90 | More economical and readily available, but generally less reactive, often requiring more specialized and forcing conditions.[1][2][3] | |
| Aryl Triflates | 75 - 90 | >95 | Highly reactive, comparable to bromides, but can be sensitive to moisture.[1] | |
| Organoboron Reagents (Nucleophiles) | Arylboronic Acids | 70 - 95 | >95 | Generally more reactive than corresponding esters, leading to faster reaction times.[4][5] |
| Arylboronic Pinacol Esters | 65 - 90 | >95 | More stable and easier to handle and purify than boronic acids, with a longer shelf-life.[4][5] | |
| Alkylboronic Acids/Esters | 37 - 96 | >90 | Generally less reactive than their aryl counterparts; success rate can be variable.[1][6] |
Reductive Amination
Reductive amination is a robust method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. The choice of the carbonyl compound, the amine, and the reducing agent all play a role in the reaction's success. Due to the vast diversity of possible reactants, the following table provides a general overview.
| Building Block Class | Sub-Class/Example | Typical Yield Range (%) | Typical Purity Range (%) | Key Considerations |
| Carbonyl Compounds | Aromatic Aldehydes | 70 - 95 | >90 | Generally highly reactive. |
| Aliphatic Aldehydes | 65 - 90 | >90 | Good reactivity, though potential for side reactions like aldol condensation. | |
| Ketones | 50 - 85 | >85 | Generally less reactive than aldehydes, may require longer reaction times or more forcing conditions.[7] | |
| Amines | Primary Aliphatic Amines | 70 - 95 | >90 | Generally highly reactive. |
| Primary Aromatic Amines (Anilines) | 60 - 90 | >90 | Reactivity can be influenced by electronic effects of substituents on the aromatic ring. | |
| Secondary Amines | 65 - 90 | >90 | Used for the synthesis of tertiary amines. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful benchmarking and implementation of library synthesis. The following are representative high-throughput protocols for the Suzuki-Miyaura coupling and reductive amination.
High-Throughput Suzuki-Miyaura Cross-Coupling in a 96-Well Plate
This protocol is adapted for a 96-well plate format, allowing for the parallel synthesis and screening of multiple reaction conditions or building block combinations.
Materials:
-
96-well reaction block with sealing mat
-
Inert gas supply (Argon or Nitrogen)
-
Automated liquid handler or multichannel pipette
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, THF)
Procedure:
-
Plate Preparation: To each well of a dry 96-well reaction block, add the solid reagents: aryl halide, boronic acid/ester, palladium precatalyst, ligand, and base. This can be done using a solid-handling robot or manually.
-
Inerting: Place the reaction block in a glovebox or seal it with a septum mat and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Using an automated liquid handler or a multichannel pipette, dispense the degassed solvent into each well.
-
Reaction: Seal the reaction block securely with a sealing mat and place it on a heating block with stirring. Heat the reaction to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Quenching: After the reaction is complete, cool the block to room temperature. Unseal the plate in a well-ventilated fume hood and add a quenching solution (e.g., water or saturated aqueous NH₄Cl) to each well.
-
Work-up (Liquid-Liquid Extraction): Add an organic solvent (e.g., ethyl acetate) to each well, seal the plate, and vortex to mix. Centrifuge the plate to separate the layers. Carefully remove the aqueous layer. Wash the organic layer with brine.
-
Analysis: The crude product in the organic layer can be analyzed directly by techniques such as LC-MS or GC-MS to determine yield and purity. For purification, the solvent can be evaporated, and the residue can be subjected to high-throughput purification methods.[4][8][9][10]
Parallel Reductive Amination in a 96-Well Plate
This protocol outlines a general procedure for the parallel synthesis of a library of secondary or tertiary amines.
Materials:
-
96-well reaction block with sealing mat
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.2 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv)
-
Solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reagent Addition: To each well of a 96-well reaction block, add a solution of the aldehyde or ketone in the chosen solvent. Then, add the amine to each well.
-
Imine Formation: Seal the plate and allow it to shake at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride) to each well. It is often added as a solid or a slurry in the reaction solvent.
-
Reaction: Reseal the plate and allow the reaction to proceed at room temperature with shaking for 12-24 hours.
-
Quenching: Unseal the plate and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.
-
Work-up: Add an organic solvent (e.g., ethyl acetate) for extraction. Seal the plate, vortex, and then centrifuge to separate the layers. The organic layer containing the product can be isolated.
-
Analysis and Purification: The organic layer can be analyzed by LC-MS to determine the purity of the product. If necessary, the crude product can be purified using high-throughput chromatography.[11]
Signaling Pathways and Experimental Workflows
The compound libraries synthesized using these building blocks are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or kinases, which are central to many cellular signaling pathways. Understanding these pathways is crucial for designing effective screening assays and interpreting the results.
GPCR Signaling Cascade
G-protein coupled receptors are a large family of transmembrane receptors that play a key role in signal transduction. The binding of a ligand to a GPCR initiates a cascade of events that ultimately leads to a cellular response.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Kinase Inhibitor Screening Workflow
Kinases are enzymes that play a critical role in cell signaling by phosphorylating other proteins. Dysregulation of kinase activity is implicated in many diseases, making them important drug targets. The following workflow illustrates a typical process for screening a compound library for kinase inhibitors.
Caption: A typical workflow for a high-throughput screening campaign to identify kinase inhibitors.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. benchchem.com [benchchem.com]
- 9. odinity.com [odinity.com]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Unveiling Off-Target Interactions: A Comparative Guide to Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount in the quest for safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of three well-known kinase inhibitors—Ganetespib, Staurosporine, and Imatinib—supported by experimental data and detailed methodologies to aid in the critical evaluation of compound specificity.
The promiscuity of small molecule inhibitors, particularly within the highly conserved kinase family, presents a significant challenge in drug development. Off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repositioning. Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical assessment of any new chemical entity. This guide delves into the comparative cross-reactivity of three prominent kinase inhibitors, offering a clear perspective on their selectivity.
Quantitative Cross-Reactivity Analysis
The inhibitory activity of Ganetespib, Staurosporine, and Imatinib against a panel of kinases was determined using in vitro radiometric or biochemical assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. A lower IC50 value indicates greater potency.
| Kinase Target | Ganetespib IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (µM) |
| ABL1 | 3,391[1] | - | - |
| ABL2 | 215[1] | - | - |
| c-Kit | - | - | 0.1[2][3] |
| DDR1 | >10,000[1] | - | - |
| p60v-src | - | 6[4] | - |
| PDGFR | - | - | 0.1[2][3] |
| PKA | - | 7[4][5] | - |
| PKC | - | 3[4] | - |
| TRKA-TFG | 4,271[1] | - | - |
| v-Abl | - | - | 0.6[2][3] |
Note: The data is compiled from multiple sources and assay conditions may vary. The absence of a value (-) indicates that data was not found for that specific compound-kinase pair in the reviewed literature.
Experimental Protocols
The determination of IC50 values is crucial for quantifying the cross-reactivity of bioactive compounds. A widely used method for this is the radiometric kinase inhibition assay.
Radiometric Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
Test compound (e.g., Ganetespib, Staurosporine, or Imatinib) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity (radioactivity) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6]
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the logical relationship in competitive inhibition.
Caption: Workflow of a radiometric kinase inhibition assay.
Caption: Competitive inhibition at the kinase active site.
References
Efficacy comparison of insecticides derived from different pyridineacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent insecticides derived from or related to pyridineacetonitriles: Sulfoxaflor, Flupyradifurone, and Cycloxaprid. These compounds represent a significant advancement in pest control, primarily targeting sap-sucking insects. This document summarizes their performance based on available experimental data, details their shared mode of action, and provides standardized experimental protocols for their evaluation.
Overview of Compared Insecticides
Sulfoxaflor is a sulfoximine insecticide, Flupyradifurone is a butenolide, and Cycloxaprid is a neonicotinoid. While belonging to distinct chemical classes, they share a common mode of action: they are all competitive agonists of the nicotinic acetylcholine receptor (nAChR) in insects. This interaction leads to the overstimulation of the insect's nervous system, resulting in paralysis and death.[1]
Quantitative Efficacy Comparison
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for Sulfoxaflor, Flupyradifurone, and Cycloxaprid against various insect pests. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Toxicity (LC50) Against Aphis gossypii (Cotton Aphid)
| Insecticide | LC50 (mg/L) | Resistance Ratio (Resistant/Susceptible) | Study Population |
| Sulfoxaflor | 3.42 | 3.26 | Yarkant vs. Jinghe |
| Flupyradifurone | Not directly compared in the same study | - | - |
| Cycloxaprid | 1.36 (Imidacloprid-resistant) | Not applicable | Imidacloprid-resistant |
| Cycloxaprid | 1.05 (Imidacloprid-susceptible) | Not applicable | Imidacloprid-susceptible |
| Acetamiprid (for comparison) | 5.66 | 6.35 | Yarkant vs. Jinghe |
Data for Sulfoxaflor and Acetamiprid from a comparative study on two field-collected populations.[2] Data for Cycloxaprid from a study on imidacloprid-susceptible and -resistant populations.
Table 2: Comparative Toxicity (LC50) Against Bemisia tabaci (Whitefly)
| Insecticide | LC50 (mg/L) | Life Stage |
| Sulfoxaflor | Not available in a direct comparison | - |
| Flupyradifurone | Not available in a direct comparison | - |
| Cycloxaprid | 6.2 | Adult (Imidacloprid-resistant) |
| Cycloxaprid | 11.5 | Nymph (Imidacloprid-resistant) |
| Cycloxaprid | 111.3 | Egg (Imidacloprid-resistant) |
Data for Cycloxaprid against an imidacloprid-resistant population.
Table 3: Field Efficacy (% Control) Against Solenopsis invicta (Fire Ant) at 35 Days Post-Treatment
| Insecticide (0.05% concentration) | Comprehensive Control Effect (%) |
| Sulfoxaflor | 86.43 |
| Flupyradifurone | 54.49 |
| Indoxacarb (0.1% for comparison) | 96.09 |
Field trial data comparing bait formulations.
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonism
Sulfoxaflor, Flupyradifurone, and Cycloxaprid all act as agonists at the insect nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system. By binding to the nAChR, these insecticides mimic the action of the neurotransmitter acetylcholine (ACh), but they are not easily broken down by acetylcholinesterase. This leads to a persistent and uncontrolled stimulation of the post-synaptic neuron, causing hyperexcitation, paralysis, and ultimately the death of the insect. While they share this general mechanism, differences in their chemical structures can lead to variations in their binding affinity and specificity to different nAChR subtypes, which can influence their efficacy against different insect species and their potential for cross-resistance.
Experimental Protocols
A widely used method for determining the toxicity of systemic insecticides against sap-sucking insects is the leaf-dip bioassay. This method allows for a standardized application of the insecticide and a clear assessment of its lethal concentration.
Key Experiment: Leaf-Dip Bioassay for LC50 Determination in Aphids
1. Insect Rearing:
-
Maintain a susceptible and, if required, a resistant population of the target aphid species (e.g., Aphis gossypii) on untreated host plants (e.g., cotton or cucumber) in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
2. Insecticide Preparation:
-
Prepare a stock solution of the technical grade insecticide (Sulfoxaflor, Flupyradifurone, or Cycloxaprid) in an appropriate solvent (e.g., acetone).
-
Create a series of at least five graded concentrations by diluting the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.
3. Bioassay Procedure:
-
Collect healthy, fully expanded leaves from untreated host plants.
-
Dip each leaf into a specific insecticide concentration for a standardized time (e.g., 10-15 seconds) with gentle agitation.
-
Allow the treated leaves to air-dry for approximately 1-2 hours on a wire rack.
-
Place the petiole of each dried leaf in a water-filled vial or on moist filter paper within a petri dish to maintain turgor.
-
Transfer a set number of adult apterous (wingless) aphids (e.g., 20-30) onto each treated leaf disc using a fine camel-hair brush.
-
Each concentration, including the control, should have at least three to four replicates.
4. Data Collection and Analysis:
-
Maintain the bioassay units under the same controlled environmental conditions as the insect rearing.
-
Assess aphid mortality after a specific time interval (e.g., 48 or 72 hours). Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Analyze the concentration-mortality data using probit analysis to determine the LC50 value, its 95% confidence limits, and the slope of the concentration-response curve.
Conclusion
Sulfoxaflor, Flupyradifurone, and Cycloxaprid are potent insecticides that effectively control a range of sap-sucking pests by targeting the nicotinic acetylcholine receptor. The available data indicates that their efficacy can vary depending on the target pest species and the presence of pre-existing resistance to other insecticides. Cycloxaprid has shown particular promise against imidacloprid-resistant populations of aphids and whiteflies. Sulfoxaflor has demonstrated high efficacy in field trials against fire ants. Further direct comparative studies under standardized conditions are necessary to establish a more definitive ranking of their relative potencies against a broader spectrum of economically important insect pests. Researchers and pest management professionals should consider the specific pest, local resistance profiles, and integrated pest management (IPM) principles when selecting among these advanced insecticidal options.
References
A Comparative Guide to Alternative Precursors for the Synthesis of Nicotinoid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative precursors and synthetic routes for the production of key nicotinoid insecticides: imidacloprid, thiamethoxam, and clothianidin. The selection of precursors is a critical factor that influences not only the efficiency and cost-effectiveness of the synthesis but also its environmental footprint. This document summarizes quantitative data from published literature and patents, details experimental protocols for key reactions, and presents synthesis pathways and workflows as visual diagrams to aid in the evaluation of different manufacturing strategies.
Imidacloprid: A Comparative Synthesis Overview
Imidacloprid is conventionally synthesized from the key intermediate 2-chloro-5-(chloromethyl)pyridine (CCMP). However, alternative precursors and greener synthetic approaches are continually being explored to improve yield, reduce costs, and minimize environmental impact.
Comparison of Imidacloprid Synthesis Precursors
| Precursor Strategy | Key Precursors | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Conventional Route | 2-Chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine (NII) | ~78-97%[1][2] | >95-98%[1][3] | Well-established, high yield and purity. | Synthesis of CCMP can involve harsh chlorinating agents and generate significant waste.[4] |
| Alternative Route 1 | Chloronicotinaldehydes | Good to very good yields (qualitative)[5] | Not specified | Utilizes readily available enamides for Vilsmeier reaction to produce precursors.[5] | Multi-step conversion of aldehyde to chloride required; comparative quantitative data is limited.[5] |
| Cascade Reaction | 2-Chloro-5-chloromethylpyridine, 1,2-ethanediamine, Nitroguanidine | 96.35%[6] | Not specified | One-pot synthesis, avoids isolation of intermediates.[6] | Requires careful control of reaction conditions to manage side reactions.[6] |
Experimental Protocols for Imidacloprid Synthesis
Conventional Synthesis of Imidacloprid from CCMP and NII [3]
This protocol describes the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).
-
Materials: 2-chloro-5-(chloromethyl)pyridine (CCMP), N-nitro-imidazolidin-2-imine (NII), Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a three-necked round-bottom flask, add CCMP (10 mmol), NII (10 mmol), and potassium carbonate (20 mmol).
-
Add 50 mL of acetonitrile and stir the mixture at room temperature for 15 minutes.
-
Heat the mixture to 80°C and maintain under reflux for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter the inorganic salts.
-
Wash the residue with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from an isopropanol/water mixture to achieve a purity of >98%.
Synthesis Pathway Diagrams
Figure 1: Comparison of conventional and alternative synthesis pathways for Imidacloprid.
Thiamethoxam: A Comparative Synthesis Overview
The synthesis of thiamethoxam typically involves the coupling of a thiazole moiety with a nitroimino-oxadiazinane ring system. Greener approaches focus on optimizing solvents and catalysts to improve efficiency and reduce waste.
Comparison of Thiamethoxam Synthesis Precursors
| Precursor Strategy | Key Precursors | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Established Route | 2-Chloro-5-chloromethylthiazole, 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | 78-91.4%[7][8] | >99%[8] | High yield and purity. | The synthesis of 2-chloro-5-chloromethylthiazole can involve hazardous reagents.[7] |
| Three-Step Synthesis | S-Methyl-N-nitro-isothiourea, Methylamine, Formaldehyde, Formic acid, 2-Chloro-5-chloromethylthiazole | 62% (overall)[9] | Not specified | Starts from a simple, commercially available precursor. | Multi-step process with a lower overall yield compared to the final coupling step.[9] |
| Green Synthesis | 2-Chloro-5-chloromethylthiazole, 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | 96%[10] | 99.6%[10] | Utilizes a composite solvent and avoids expensive catalysts.[11] | Specific to the described "green" methodology. |
Experimental Protocols for Thiamethoxam Synthesis
Synthesis of Thiamethoxam from 2-Chloro-5-chloromethylthiazole and 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine [7]
-
Materials: 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethyl thiazole, Dimethyl carbonate, Tetramethylammonium hydroxide, Potassium carbonate, Hydrochloric acid.
-
Procedure:
-
In a reaction vessel, combine 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (0.354 mol), dimethyl carbonate (148.8g), and 2-chloro-5-chloromethyl thiazole (0.236 mol).
-
Slowly add a mixture of tetramethylammonium hydroxide (1g), potassium carbonate (58g), and dimethyl carbonate (130g).
-
After the reaction is complete, add 150ml of water.
-
Adjust the pH of the solution to 6.5 with hydrochloric acid.
-
Allow the layers to separate and concentrate the organic layer under reduced pressure.
-
Cool the concentrate to induce crystallization.
-
Filter and dry the solid to obtain thiamethoxam (yield: 80%).
-
Synthesis Pathway Diagrams
Figure 2: Comparison of established and three-step synthesis pathways for Thiamethoxam.
Clothianidin: A Comparative Synthesis Overview
Clothianidin synthesis often involves the construction of the nitroguanidine moiety and its subsequent coupling with a thiazole precursor. Different strategies exist for the formation of the key intermediates.
Comparison of Clothianidin Synthesis Precursors
| Precursor Strategy | Key Precursors | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Triazine Intermediate Route | 1-Methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine, 2-Chloro-5-chloromethylthiazole | 89.2-90.4% (total)[12] | 99.1%[12] | High overall yield and purity. | Involves the synthesis and subsequent hydrolysis of a triazine intermediate.[12] |
| Direct Condensation | 2-Chloro-5-chloromethylthiazole, N-methyl-N'-nitroguanidine | Not specified | Not specified | A more direct route to the final product. | May require specific catalysts and conditions to achieve high selectivity.[11] |
| Isothiourea Route | 5-Aminomethyl-2-chlorothiazole, 1,2-Dimethyl-3-nitroisothiourea | 67%[11] | Not specified | Utilizes an aminomethylthiazole precursor. | Lower reported yield compared to the triazine route.[11] |
Experimental Protocols for Clothianidin Synthesis
Synthesis of Clothianidin via a Triazine Intermediate [12]
-
Materials: 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine, 2-chloro-5-chloromethylthiazole, N,N-dimethylformamide, Potassium carbonate, Dilute hydrochloric acid.
-
Procedure:
-
In a reaction vessel, dissolve 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine and potassium carbonate in N,N-dimethylformamide at 20-25°C.
-
Add a solution of 2-chloro-5-chloromethylthiazole in N,N-dimethylformamide dropwise over 30 minutes.
-
Slowly raise the temperature to 40-50°C and monitor the reaction by HPLC until the starting triazine is consumed.
-
Filter the hot reaction mixture and treat the filtrate with saturated brine and an organic solvent (e.g., dichloromethane) for extraction.
-
Cool the organic phase to below 0°C to crystallize the intermediate, 1-(2-chlorothiazol-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.
-
Decompose the intermediate in dilute hydrochloric acid to yield clothianidin.
-
Synthesis Pathway Diagrams
References
- 1. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 2. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]
- 11. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 12. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of 2-(3-chloropyridin-2-yl) and 2-(5-chloropyridin-2-yl) Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of pyridine chemistry, subtle positional differences of substituents can dramatically alter a compound's physicochemical and biological properties. This guide provides an objective, data-driven spectroscopic comparison of derivatives of two closely related isomers: 2-(3-chloropyridin-2-yl) and 2-(5-chloropyridin-2-yl). By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the synthesis, characterization, and application of these important chemical entities.
The distinction between the 2,3- and 2,5-substituted chloropyridine rings imparts unique electronic and steric environments to the attached functionalities. These differences are reflected in their spectroscopic signatures, offering a powerful tool for their differentiation and characterization. This guide will delve into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
To illustrate the spectroscopic differences, we present data for representative derivatives of each isomer. For the 2-(3-chloropyridin-2-yl) scaffold, a pyrazole derivative is examined, while a benzamide derivative is used for the 2-(5-chloropyridin-2-yl) isomer. While the derivatives are not identical, the comparison of the chloropyridine core's spectral features remains insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The position of the chlorine atom significantly influences the chemical shifts (δ) of the pyridine ring protons and carbons.
Table 1: ¹H NMR Data (in ppm) for Representative Derivatives
| Proton Position | 2-(3-chloropyridin-2-yl)-pyrazole Derivative | 2-(5-chloropyridin-2-yl)-benzamide Derivative |
| H-4' | 8.58 | 8.34 |
| H-5' | 7.91 | - |
| H-6' | 8.73 | 8.21 |
| H-3' | - | 7.83 |
Table 2: ¹³C NMR Data (in ppm) for Representative Derivatives
| Carbon Position | 2-(3-chloropyridin-2-yl)-pyrazole Derivative | 2-(5-chloropyridin-2-yl)-benzamide Derivative |
| C-2' | 155.01 | 148.60 |
| C-3' | 119.05 | 124.74 |
| C-4' | 140.58 | 139.70 |
| C-5' | 137.04 | 143.34 |
| C-6' | 146.95 | 138.63 |
Note: The numbering of the pyridine ring is denoted with a prime ('). Data is compiled from published literature and may vary slightly based on the full molecular structure and solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups within a molecule. The characteristic vibrations of the C-Cl and C=N bonds within the pyridine ring, as well as the vibrations of the aromatic system, can be observed.
Table 3: Key IR Absorption Bands (in cm⁻¹) for Representative Derivatives
| Vibrational Mode | 2-(3-chloropyridin-2-yl)-pyrazole Derivative | 2-(5-chloropyridin-2-yl)-benzamide Derivative |
| C=N stretching | ~1590 | ~1550 |
| C-Cl stretching | ~830 | ~764 |
| Aromatic C-H stretching | ~3100-3000 | ~3100-3000 |
| Aromatic C=C stretching | ~1600-1400 | ~1600-1400 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M+2 peak in the mass spectrum.[1][2]
Table 4: Mass Spectrometry Data for Representative Derivatives
| Derivative Type | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Observations |
| 2-(3-chloropyridin-2-yl)-pyrazole | ESI | 527.9562 | Presence of a prominent M+2 peak confirming one chlorine atom. Fragmentation often involves the pyrazole ring. |
| 2-(5-chloropyridin-2-yl)-benzamide | ESI | - | Presence of a prominent M+2 peak confirming one chlorine atom. Fragmentation typically involves cleavage of the amide bond. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
FTIR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The presence of the chlorine isotope pattern ([M]+ and [M+2]+ peaks in a ~3:1 ratio) should be confirmed.
Visualizing the Workflow
To provide a clear overview of the characterization process, the following diagram illustrates the typical experimental workflow for the spectroscopic analysis of synthesized pyridine derivatives.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyridine derivatives.
Biological Signaling Context
While this guide focuses on the spectroscopic comparison, it is noteworthy that chloropyridine derivatives are of significant interest in medicinal chemistry due to their potential biological activities. Derivatives of 2-chloropyridine have been investigated as potential antitumor and antimicrobial agents.[3][4] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as kinases.[5] The specific substitution pattern on the pyridine ring, as highlighted by the spectroscopic differences, can profoundly impact the binding affinity and selectivity of these compounds for their biological targets. A deeper understanding of these structure-activity relationships is crucial for the rational design of novel therapeutics.
Caption: Conceptual diagram of kinase inhibition by a chloropyridine derivative in a cellular signaling pathway.
References
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting 2-(3-Chloropyridin-2-yl)acetonitrile: A Purity Comparison
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of 2-(3-Chloropyridin-2-yl)acetonitrile from three different suppliers, offering a detailed assessment of their purity based on rigorous analytical testing. By presenting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions when sourcing this critical chemical intermediate.
The quality of this compound, a key building block in the synthesis of various pharmaceutical compounds, can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the integrity of research data. In this comparison, we assess the purity of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C, using a multi-pronged analytical approach.
Overall Experimental Workflow
The purity of this compound from each supplier was assessed using a standardized workflow involving High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents and structural analogs.
Caption: Experimental workflow for purity assessment.
Comparative Purity Analysis
The following table summarizes the quantitative purity data and impurity profiles for this compound obtained from the three suppliers. The data represents an average of three independent measurements for each analytical technique.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.85% | 99.52% | 98.99% |
| Major Impurity 1 (HPLC, % Area) | 0.08% (Isomer) | 0.25% (Isomer) | 0.45% (Unidentified) |
| Major Impurity 2 (HPLC, % Area) | 0.04% (Unidentified) | 0.11% (Starting Material) | 0.28% (Isomer) |
| Total Impurities (HPLC, % Area) | 0.15% | 0.48% | 1.01% |
| Residual Solvents (GC-MS) | Acetonitrile (0.02%) | Acetonitrile (0.05%), Toluene (0.01%) | Dichloromethane (0.08%) |
| Water Content (Karl Fischer) | 0.03% | 0.08% | 0.15% |
| NMR Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
From the data, Supplier A provides the highest purity material with the lowest levels of impurities and residual solvents. Supplier B offers a product of acceptable purity, though with a higher level of an isomeric impurity and residual toluene. The product from Supplier C exhibits the lowest purity of the three, with a significant percentage of unidentified and isomeric impurities, as well as a higher level of residual dichloromethane.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
This method was developed for the quantitative determination of the purity of this compound and its non-volatile impurities. The protocol is based on established methods for similar pyridine and acetonitrile derivatives.[1]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to identify and quantify volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD).
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: A sample concentration of 10 mg/mL in methanol was used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the main component and to detect any structural analogs or significant impurities.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Frequency: 400 MHz.
-
Number of scans: 16.
-
Relaxation delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Frequency: 100 MHz.
-
Number of scans: 1024.
-
Relaxation delay: 2.0 s.
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Conclusion
The purity of this compound varies significantly among suppliers. For applications where high purity is critical to avoid side reactions and ensure the integrity of the final product, the material from Supplier A is the recommended choice. While the product from Supplier B may be suitable for less sensitive applications, researchers should be aware of the higher levels of isomeric and starting material impurities. The product from Supplier C , with its lower purity and higher content of unidentified impurities, may require purification before use in demanding synthetic procedures.
This guide underscores the importance of rigorous analytical testing when selecting chemical reagents. Researchers are encouraged to request certificates of analysis from suppliers and, when necessary, perform their own quality control to ensure the materials meet the requirements of their specific research needs.
References
Safety Operating Guide
Proper Disposal of 2-(3-Chloropyridin-2-yl)acetonitrile: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 2-(3-Chloropyridin-2-yl)acetonitrile, a compound utilized by researchers, scientists, and drug development professionals. Due to its chemical structure, which includes a chlorinated pyridine ring and a nitrile group, this substance is classified as hazardous waste and requires specialized disposal procedures to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on the hazardous characteristics of analogous chlorinated pyridines and acetonitrile, this compound should be treated as toxic, flammable, and an irritant.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile gloves are a suitable option).[1]
-
Safety goggles or a face shield to protect from splashes.[2]
-
A flame-retardant laboratory coat.[3]
-
Respiratory protection, with all handling of the compound and its waste conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][3]
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4][5] Contain the spill using an inert absorbent material such as sand or vermiculite.[1][3] The collected material should then be transferred to a sealed, labeled container for hazardous waste disposal.[1][6]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation. This compound waste must be classified as hazardous due to its potential toxicity and environmental persistence.
-
Chlorinated Organic Waste: This compound must be segregated as a chlorinated organic waste. It is crucial to avoid mixing it with non-halogenated waste streams to ensure proper treatment and disposal.[2]
-
Acetonitrile Waste: The presence of the acetonitrile group makes the waste flammable.[4][7]
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step disposal protocol is essential for safety and regulatory compliance.
Step 1: Waste Collection Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and absorbent materials from spills, in a designated, compatible, and leak-proof container. Suitable containers are typically made of glass or high-density polyethylene.[1]
Step 2: Container Labeling The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
The primary hazards: "Toxic", "Flammable", and "Irritant".[4]
-
The date when the first waste was added to the container.[4]
Step 3: Waste Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be:
-
Away from direct sunlight, heat, sparks, open flames, and any other potential ignition sources.[1][8]
-
Segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[8]
-
Equipped with secondary containment to capture any potential leaks.[3]
Step 4: Professional Disposal The disposal of this compound must be handled by a licensed professional hazardous waste disposal service.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]
Quantitative Data Summary
| Hazard Classification | Description of Hazard | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. The body can metabolize acetonitrile to cyanide, which is highly toxic.[7] | Avoid all direct contact and inhalation. Use all required PPE and handle only in a chemical fume hood.[3] |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[10] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[4] |
| Skin Irritation/Corrosion | Causes skin irritation. Prolonged or repeated contact may cause dermatitis. | Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[3] |
| Eye Irritation/Damage | Causes serious eye irritation. | Wear safety goggles or a face shield.[2] |
| Environmental Hazard | Potentially toxic to aquatic life. Do not allow to enter drains or waterways.[3] | Prevent spills and dispose of waste through approved channels. |
Experimental Protocols and Methodologies
The disposal procedures outlined in this document are based on established best practices for handling hazardous chemical waste, specifically halogenated organic compounds and flammable nitriles. These protocols are derived from regulatory guidelines and safety data sheets for analogous compounds.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision points and the overall workflow.
Caption: Disposal workflow for this compound.
Caption: Hazard and PPE relationship for safe handling.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 5. chemos.de [chemos.de]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. study.com [study.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. westliberty.edu [westliberty.edu]
Essential Safety and Logistical Guide for Handling 2-(3-Chloropyridin-2-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety protocols and logistical plans for the handling and disposal of 2-(3-Chloropyridin-2-yl)acetonitrile. The following information is synthesized from safety data sheets of structurally similar compounds, including other chloropyridine and acetonitrile derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to handle this chemical with extreme caution, assuming it possesses significant hazards.
Personal Protective Equipment (PPE)
Due to the potential toxicity, irritant nature, and flammability associated with chloropyridine and acetonitrile compounds, a comprehensive PPE strategy is mandatory to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A full-face shield should be worn in situations with a significant splash risk.[1] |
| Skin Protection | Wear impervious, flame-retardant protective clothing.[1] Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Gloves should be inspected for integrity before each use and changed immediately upon contamination. Wash hands thoroughly after handling.[1][2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[2] |
Operational Plan: Step-by-Step Handling and Disposal Procedures
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
1. Preparation and Pre-Handling:
-
Ensure a designated and clearly marked area for handling this compound, preferably within a chemical fume hood.
-
Verify that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Inspect all PPE for any damage or defects before use.[1]
-
Prepare and label dedicated hazardous waste containers for solid and liquid waste.
2. Handling and Use:
-
Don all required PPE as specified in Table 1 before handling the chemical.
-
Conduct all weighing and transferring operations within a certified chemical fume hood to control vapor and dust exposure.
-
Use non-sparking tools and ground all equipment to prevent static discharge, as acetonitrile-containing compounds can be flammable.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from heat, sparks, open flames, and other sources of ignition.[3]
-
Store separately from strong oxidizing agents, strong acids, and bases.[3]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in the designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company. Do not pour down the drain or dispose of in regular trash.
Visualizing the Safety Workflow
To ensure a clear understanding of the procedural flow for safe handling and disposal, the following diagram illustrates the critical steps and their logical sequence.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
